Corynoxan
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H28N2 |
|---|---|
Molecular Weight |
284.4 g/mol |
IUPAC Name |
(3R,6'S,7'S,8'aS)-6',7'-diethylspiro[1,2-dihydroindole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine] |
InChI |
InChI=1S/C19H28N2/c1-3-14-11-18-19(9-10-21(18)12-15(14)4-2)13-20-17-8-6-5-7-16(17)19/h5-8,14-15,18,20H,3-4,9-13H2,1-2H3/t14-,15+,18-,19-/m0/s1 |
InChI Key |
NXFSUTOLIGTJLJ-QXGSTGNESA-N |
SMILES |
CCC1CC2C3(CCN2CC1CC)CNC4=CC=CC=C34 |
Isomeric SMILES |
CC[C@H]1C[C@H]2[C@@]3(CCN2C[C@H]1CC)CNC4=CC=CC=C34 |
Canonical SMILES |
CCC1CC2C3(CCN2CC1CC)CNC4=CC=CC=C34 |
Origin of Product |
United States |
Foundational & Exploratory
Corynoxine's Neuronal Mechanism of Action: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Corynoxine, a naturally occurring oxindole alkaloid, has emerged as a promising neuroprotective agent with significant potential for the treatment of neurodegenerative diseases. This technical guide delineates the core mechanisms of action of corynoxine in neuronal cells, with a focus on its role in promoting cellular autophagy, mitigating neuroinflammation, and clearing pathogenic protein aggregates. Through a comprehensive review of preclinical studies, this document provides a detailed examination of the signaling pathways modulated by corynoxine, alongside a summary of quantitative data and detailed experimental methodologies. This guide is intended to serve as a valuable resource for researchers and drug development professionals investigating novel therapeutic strategies for neurodegenerative disorders.
Introduction to Corynoxine
Corynoxine is an active constituent isolated from the plant Uncaria rhynchophylla, a traditional Chinese medicine herb. Preclinical research has demonstrated its neuroprotective properties in various models of neurodegeneration, including Alzheimer's disease (AD) and Parkinson's disease (PD). Its therapeutic potential is largely attributed to its ability to induce autophagy, a cellular process essential for the degradation and recycling of damaged organelles and misfolded proteins.
Core Mechanism of Action: Autophagy Induction
The primary mechanism by which corynoxine exerts its neuroprotective effects is through the induction of autophagy. This process is critical for neuronal homeostasis, and its dysregulation is a known contributor to the pathogenesis of several neurodegenerative diseases.
Inhibition of the Akt/mTOR Signaling Pathway
Corynoxine enhances autophagy by inhibiting the Akt/mTOR signaling pathway, a key negative regulator of this process.[1] By reducing the phosphorylation of Akt, mTOR, and its downstream effector p70S6K, corynoxine effectively disinhibits the autophagy machinery.[1]
Activation and Nuclear Translocation of TFEB and TFE3
A crucial consequence of mTOR inhibition by corynoxine is the activation and nuclear translocation of Transcription Factor EB (TFEB) and Transcription Factor E3 (TFE3).[2][3] These transcription factors are master regulators of lysosomal biogenesis and autophagy-related gene expression.[2] Upon dephosphorylation, TFEB and TFE3 move from the cytoplasm to the nucleus, where they promote the expression of genes essential for autophagosome formation and lysosomal function.[2]
Lysosomal Calcium Release via TRPML1
Corynoxine has been shown to stimulate the release of calcium from lysosomes via the Transient Receptor Potential Mucolipin 1 (TRPML1) channel.[2][3] This localized calcium release is a key signal for the activation of TFEB and TFE3, further linking corynoxine to the regulation of autophagic and lysosomal pathways.[2]
Role of the PIK3C3/VPS34 Complex (Corynoxine B)
While direct evidence for corynoxine is still emerging, studies on its isomer, corynoxine B, have revealed an additional layer of regulation. Corynoxine B enhances autophagy by activating the Class III phosphatidylinositol 3-kinase (PIK3C3/VPS34) complex through a direct interaction with High Mobility Group Box 1/2 (HMGB1/2).[4] This activation is critical for the initiation of autophagosome formation.
Signaling Pathway Diagram
Caption: Corynoxine's core signaling pathway in neuronal cells.
Neuroprotective Effects in Disease Models
Alzheimer's Disease (AD)
In preclinical models of AD, corynoxine has been shown to reduce the levels of amyloid-β (Aβ) peptides and the amyloid precursor protein (APP).[1][5] By enhancing autophagy and lysosomal biogenesis, corynoxine promotes the clearance of these pathogenic proteins, leading to improved cognitive function in animal models.[2]
Parkinson's Disease (PD)
In PD models, corynoxine protects dopaminergic neurons by promoting the degradation of aggregated α-synuclein, a key component of Lewy bodies.[6] This is achieved through the induction of autophagy via the mTOR pathway.[6] Furthermore, corynoxine has been shown to improve motor function in rotenone-induced animal models of PD.[6]
Anti-Neuroinflammatory Effects
Beyond its effects on autophagy, corynoxine also exhibits anti-inflammatory properties. It has been shown to reduce neuroinflammation by inhibiting the activation of microglia and decreasing the secretion of pro-inflammatory cytokines such as TNF-α.[6]
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies on corynoxine.
Table 1: In Vitro and In Vivo Dosages
| Compound | Model System | Concentration/Dosage | Outcome | Reference |
| Corynoxine | N2a neuronal cells | 25 µM | Increased autophagy flux, TFEB/TFE3 nuclear translocation | [2] |
| Corynoxine | Rotenone-induced rat model of PD | 2.5 mg/kg, 5 mg/kg | Neuroprotection, improved motor function | [6] |
| Corynoxine | Rotenone-induced mouse model of PD | 5 mg/kg, 10 mg/kg | Neuroprotection, improved motor function | [6] |
| Corynoxine B | N2aSwedAPP cells | Dose-dependent | Decreased Aβ levels | [1] |
| Corynoxine B | Tg2567 mice | 20 mg/kg/day | Reduced Aβ pathology | [1] |
Table 2: Effects on Protein Expression and Activity
| Target Protein/Process | Effect of Corynoxine | Method of Detection | Model System | Reference |
| p-Akt | Decrease | Western Blot | N2a cells | [2] |
| p-mTOR | Decrease | Western Blot | N2a cells, Rat brain | [2][6] |
| p-p70S6K | Decrease | Western Blot | Rat brain | [6] |
| LC3-II | Increase | Western Blot | N2a cells, Mouse brain | [2][6] |
| p62/SQSTM1 | Decrease | Western Blot | N2a cells, Mouse brain | [2][6] |
| TFEB/TFE3 | Increased Nuclear Translocation | Immunofluorescence | N2a cells | [2] |
| Aβ levels | Decrease | ELISA | N2aSwedAPP cells | [1] |
| α-synuclein aggregates | Decrease | Immunohistochemistry | Rat brain | [6] |
Detailed Experimental Methodologies
Cell Culture and Treatment
-
Cell Lines: Neuro-2a (N2a) cells, N2a cells stably expressing Swedish APP (N2aSwedAPP), PC12 cells.
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Corynoxine Treatment: Corynoxine is dissolved in DMSO to prepare a stock solution and then diluted in culture medium to the final working concentration (e.g., 25 µM). Control cells are treated with an equivalent volume of DMSO.
Western Blot Analysis
-
Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: Membranes are blocked and then incubated with primary antibodies (e.g., anti-p-mTOR, anti-LC3, anti-p62) overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Caption: A generalized workflow for Western Blot analysis.
Immunofluorescence for TFEB/TFE3 Nuclear Translocation
-
Cell Seeding: Cells are grown on glass coverslips in a 24-well plate.
-
Treatment: Cells are treated with corynoxine or vehicle control.
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.
-
Staining: Cells are incubated with a primary antibody against TFEB or TFE3, followed by a fluorescently labeled secondary antibody. Nuclei are counterstained with DAPI.
-
Imaging: Coverslips are mounted on slides and imaged using a confocal microscope. The ratio of nuclear to cytoplasmic fluorescence is quantified.
Amyloid-β (Aβ) ELISA
-
Sample Collection: Cell culture supernatants or brain tissue lysates are collected.
-
ELISA Procedure: A sandwich ELISA kit specific for human Aβ42 is used according to the manufacturer's instructions. Briefly, samples and standards are added to a microplate pre-coated with an Aβ capture antibody. A detection antibody conjugated to an enzyme is then added, followed by a substrate solution.
-
Measurement: The absorbance is measured at 450 nm, and the concentration of Aβ is determined by comparison to a standard curve.
Conclusion
Corynoxine presents a multi-faceted mechanism of action in neuronal cells that positions it as a compelling candidate for further investigation in the context of neurodegenerative diseases. Its ability to induce autophagy through the modulation of the Akt/mTOR and TFEB/TFE3 signaling pathways, coupled with its anti-inflammatory effects, addresses key pathological processes in neurodegeneration. The quantitative data and experimental methodologies outlined in this guide provide a solid foundation for future research and development efforts aimed at harnessing the therapeutic potential of corynoxine and its derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Corynoxine promotes TFEB/TFE3-mediated autophagy and alleviates Aβ pathology in Alzheimer’s disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Corynoxine promotes TFEB/TFE3-mediated autophagy and alleviates Aβ pathology in Alzheimer's disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Technical Guide to the Discovery, Isolation, and Characterization of Corynoxine from Uncaria rhynchophylla
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uncaria rhynchophylla (Gouteng), a climbing shrub belonging to the Rubiaceae family, has a long history of use in traditional Chinese medicine for the treatment of central nervous system disorders, including headache, dizziness, and convulsions.[1][2] The therapeutic effects of this plant are largely attributed to its rich alkaloid content. Among these, Corynoxine, a tetracyclic oxindole alkaloid, has garnered significant scientific interest for its potential pharmacological activities. This technical guide provides an in-depth overview of the discovery, and detailed methodologies for the isolation and characterization of Corynoxine from Uncaria rhynchophylla. Additionally, it elucidates its known mechanism of action involving key cellular signaling pathways.
Discovery and Initial Isolation
Corynoxine is one of several structurally related oxindole alkaloids isolated from Uncaria rhynchophylla. Early phytochemical investigations of this plant led to the identification of a series of alkaloids, including Corynoxine and its isomers.[1] Bioassay-guided fractionation has been a key approach in isolating neuroprotective compounds from Uncaria rhynchophylla, leading to the identification of Corynoxine among other active constituents.[1]
Experimental Protocols for Isolation and Purification
The isolation of Corynoxine from Uncaria rhynchophylla involves a multi-step process encompassing extraction, fractionation, and final purification. Two effective methods are detailed below.
Method 1: Preparative pH-Zone Refining Counter-Current Chromatography (pHS-CCC)
This technique is highly effective for the preparative separation of alkaloids from complex mixtures based on their pKa values and hydrophobicity.[3]
1. Plant Material and Extraction:
-
Dried, hooked stems of Uncaria rhynchophylla are pulverized.
-
The powdered plant material (1 kg) is macerated in 6 L of 70% aqueous ethanol for 24 hours at room temperature.[4]
-
The mixture is then refluxed for 30 minutes. This extraction process is repeated twice.[4]
-
The pooled extracts are concentrated under reduced pressure using a rotary evaporator at 40°C to yield a crude extract.[4]
2. Enrichment of Total Alkaloids:
-
The crude extract is resuspended in water and partitioned with chloroform to extract the alkaloid-rich fraction.
-
For enrichment, a two-phase solvent system composed of petroleum ether-ethyl acetate-isopropanol-water (2:6:3:9, v/v/v/v) is used. 10 mM triethylamine (TEA) is added to the organic stationary phase as a retainer, and 5 mM hydrochloric acid (HCl) is added to the aqueous mobile phase as an eluter.[5]
3. pHS-CCC Separation:
-
A second two-phase solvent system of methyl tert-butyl ether (MTBE)-acetonitrile-water (4:0.5:5, v/v/v) is employed for the final purification.
-
10 mM TEA is added to the organic stationary phase, and 5 mM HCl is added to the aqueous mobile phase.
-
The enriched alkaloid fraction (2.8 g) is subjected to pHS-CCC, yielding highly pure alkaloids, including corynoxeine (a stereoisomer of Corynoxine).
Method 2: Semi-Preparative High-Performance Liquid Chromatography (HPLC)
This method is suitable for the final purification of Corynoxine from a pre-fractionated extract.
1. Initial Fractionation:
-
The crude ethanol extract of Uncaria rhynchophylla is subjected to column chromatography on silica gel.
-
A stepwise gradient elution is performed with a chloroform-methanol solvent system.
2. Semi-Preparative HPLC Purification:
-
The fraction containing Corynoxine is further purified using a semi-preparative HPLC column.[4]
-
Mobile Phase: 0.01 mmol/L triethylamine in 70% (v/v) aqueous methanol.[4]
-
Flow Rate: 2.0 mL/min.[4]
-
This process yields pure Corynoxine (20 mg from a larger fraction).[4]
Data Presentation
Physicochemical and Spectrometric Data of Corynoxine
| Property | Data |
| Molecular Formula | C₂₂H₂₈N₂O₄ |
| Molecular Weight | 384.47 g/mol |
| Appearance | To be determined by experiment |
| Mass Spectrometry Data (ESI-MS/MS) | |
| Precursor Ion [M+H]⁺ | m/z 385.2119 |
| Major Fragment Ions | m/z 353.1836 ([M+H-32]⁺), 241.1322 ([M+H-144]⁺), 187.0852 ([M+H-198]⁺), 160.0746, 110.0959 ([M+H-275]⁺)[1] |
| ¹H and ¹³C NMR Data | The structural confirmation of Corynoxine is typically achieved by comparing its ¹H and ¹³C NMR spectral data with published literature values. A complete, tabulated dataset of chemical shifts and coupling constants is not readily available in the public domain but is referenced in several key publications.[4] |
Signaling Pathway Analysis: Inhibition of the PI3K/AKT Pathway
Recent studies have revealed that Corynoxine exerts its pharmacological effects, at least in part, by modulating the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT) signaling pathway. This pathway is a crucial regulator of cell proliferation, survival, and apoptosis.
Corynoxine has been shown to suppress the PI3K/AKT signaling cascade. This inhibition leads to a downstream decrease in the expression of cyclooxygenase-2 (COX-2), a pro-inflammatory enzyme often overexpressed in cancerous cells. Furthermore, there is evidence to suggest that Corynoxine may interact with and inhibit Glycogen Synthase Kinase 3 Beta (GSK3β), a key downstream effector of AKT. The inhibition of GSK3β is known to play a role in the regulation of tau protein phosphorylation, a process implicated in neurodegenerative diseases.
Experimental Workflow Visualization
The overall process for the discovery and isolation of Corynoxine can be visualized as a streamlined workflow, from the initial plant material to the pure, characterized compound.
Conclusion
Corynoxine stands out as a promising bioactive alkaloid from Uncaria rhynchophylla with demonstrated effects on critical cellular signaling pathways. The methodologies outlined in this guide, particularly the combination of efficient extraction techniques with advanced chromatographic separation methods like pH-zone refining counter-current chromatography and semi-preparative HPLC, provide a robust framework for obtaining high-purity Corynoxine for further research and development. The elucidation of its inhibitory action on the PI3K/AKT pathway opens avenues for exploring its therapeutic potential in diseases characterized by dysregulated cell proliferation and survival, such as cancer, as well as in neurodegenerative disorders. Further investigation into its precise molecular interactions and a comprehensive evaluation of its pharmacological profile are warranted to fully realize its clinical utility.
References
The Autophagy-Enhancing Properties of Corynoxine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biological activity of Corynoxine as a potent enhancer of autophagy. Corynoxine, a tetracyclic oxindole alkaloid isolated from the hooks of Uncaria rhynchophylla, has garnered significant interest for its neuroprotective effects, primarily attributed to its ability to induce autophagy and facilitate the clearance of aggregation-prone proteins implicated in neurodegenerative diseases. This document synthesizes key findings on its mechanism of action, presents available quantitative data in a structured format, details relevant experimental protocols, and visualizes the underlying signaling pathways and workflows.
Core Mechanism of Action: Inhibition of the Akt/mTOR Signaling Pathway
Corynoxine primarily enhances autophagy by suppressing the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway.[1][2][3][4][5] This pathway is a central regulator of cellular growth, proliferation, and metabolism, and its inhibition is a well-established mechanism for inducing autophagy.
Under normal conditions, the activation of the Akt/mTOR pathway phosphorylates and inactivates key autophagy-initiating proteins, thereby suppressing autophagosome formation. Corynoxine treatment leads to a reduction in the phosphorylation levels of Akt, mTOR, and their downstream effector, p70 S6 Kinase (p70S6K).[1] This de-repression of the autophagy machinery initiates the formation of autophagosomes, which then engulf cellular debris and misfolded proteins for lysosomal degradation.
Quantitative Data on the Biological Activity of Corynoxine
The following tables summarize the key quantitative findings from in vitro and in vivo studies on Corynoxine's effects on autophagy markers, cell viability, and neuroprotection. Please note that the exact numerical data from the original publications are often presented graphically; the tables below reflect the observed trends and significant findings.
Table 1: In Vitro Effects of Corynoxine on Autophagy Markers
| Cell Line | Treatment (Corynoxine) | Key Autophagy Markers | Observed Effect | Reference |
| N2a (mouse neuroblastoma) | 6.25-25 µM for 6-12 hours | LC3-II/β-actin ratio | Dose-dependent increase | [2][3] |
| SH-SY5Y (human neuroblastoma) | 6.25-25 µM for 6-12 hours | LC3-II/β-actin ratio | Dose-dependent increase | [2][3] |
| PC12 (rat pheochromocytoma) | 25 µM for 48 hours | α-synuclein (WT and A53T) | Promoted degradation | [2][3] |
| N2a | 25 µM | p-Akt, p-mTOR, p-p70S6K | Decreased phosphorylation | [1] |
Table 2: Neuroprotective Effects of Corynoxine in a Parkinson's Disease Model
| Animal Model | Treatment (Corynoxine) | Key Outcomes | Observed Effect | Reference |
| Rotenone-induced rat model of Parkinson's Disease | Not specified | α-synuclein aggregation, TH-positive neuronal loss | Decreased aggregation and neuronal loss | [5] |
| LC3-II and p62 levels | Increased LC3-II, decreased p62 | [5] | ||
| p-mTOR and p-p70S6K levels | Decreased phosphorylation | [5] |
Signaling Pathways and Experimental Workflows
Corynoxine-Mediated Autophagy Induction through Akt/mTOR Inhibition
Caption: Corynoxine inhibits the Akt/mTOR pathway, leading to autophagy induction.
Experimental Workflow for Assessing Corynoxine-Induced Autophagy
Caption: Workflow for in vitro evaluation of Corynoxine-induced autophagy.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the research of Corynoxine's autophagic activity.
Cell Culture and Corynoxine Treatment
-
Cell Lines: SH-SY5Y (human neuroblastoma) and N2a (mouse neuroblastoma) cells are commonly used.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Corynoxine Preparation: Corynoxine is dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution (e.g., 10 mM) and then diluted in culture medium to the desired final concentrations (e.g., 6.25, 12.5, 25 µM). The final DMSO concentration in the culture medium should be kept below 0.1%.
Western Blot Analysis for Autophagy Markers and Signaling Proteins
-
Protein Extraction: After treatment with Corynoxine for the indicated times, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Rabbit anti-LC3B (1:1000)
-
Mouse anti-p62/SQSTM1 (1:1000)
-
Rabbit anti-phospho-Akt (Ser473) (1:1000)
-
Rabbit anti-Akt (1:1000)
-
Rabbit anti-phospho-mTOR (Ser2448) (1:1000)
-
Rabbit anti-mTOR (1:1000)
-
Rabbit anti-phospho-p70S6K (Thr389) (1:1000)
-
Rabbit anti-p70S6K (1:1000)
-
Mouse anti-β-actin (1:5000, as a loading control)
-
-
Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit or goat anti-mouse IgG, 1:5000) for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: The band intensities are quantified using densitometry software (e.g., ImageJ) and normalized to the loading control (β-actin).
GFP-LC3 Puncta Formation Assay for Autophagosome Visualization
-
Cell Transfection: Cells are transiently transfected with a GFP-LC3 plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Corynoxine Treatment: 24 hours post-transfection, cells are treated with Corynoxine at the desired concentrations.
-
Cell Fixation and Imaging: After treatment, cells are washed with PBS, fixed with 4% paraformaldehyde for 15 minutes, and then washed again with PBS. The coverslips are mounted on glass slides with a mounting medium containing DAPI for nuclear staining.
-
Confocal Microscopy: The formation of GFP-LC3 puncta (representing autophagosomes) is observed using a confocal laser scanning microscope.
-
Quantification: The number of GFP-LC3 puncta per cell is counted in a sufficient number of cells (e.g., at least 50 cells per condition) from multiple random fields.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
-
Cell Seeding and Treatment: Cells are seeded in a 96-well plate and treated with various concentrations of Corynoxine for a specified period (e.g., 24 hours).
-
Assay Procedure: The amount of LDH released into the culture medium, which is an indicator of cell membrane damage, is measured using a commercially available LDH cytotoxicity assay kit according to the manufacturer's protocol.
-
Data Analysis: The absorbance is measured at the appropriate wavelength (e.g., 490 nm) using a microplate reader. The percentage of cytotoxicity is calculated relative to a positive control (cells treated with a lysis buffer to achieve maximum LDH release).
Conclusion
Corynoxine has emerged as a promising natural compound for the induction of autophagy. Its well-defined mechanism of action, centered on the inhibition of the Akt/mTOR signaling pathway, provides a solid foundation for its further investigation as a potential therapeutic agent for neurodegenerative and other diseases characterized by the accumulation of toxic protein aggregates. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in exploring the therapeutic potential of Corynoxine and other autophagy enhancers.
References
- 1. Corynoxine, a natural autophagy enhancer, promotes the clearance of alpha-synuclein via Akt/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Corynoxine Protects Dopaminergic Neurons Through Inducing Autophagy and Diminishing Neuroinflammation in Rotenone-Induced Animal Models of Parkinson’s Disease [frontiersin.org]
Corynoxine: A Potential Neuroprotective Agent in Parkinson's Disease
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra and the accumulation of α-synuclein aggregates. Current therapeutic strategies primarily focus on symptomatic relief. Corynoxine, an oxindole alkaloid isolated from the plant Uncaria rhynchophylla, has emerged as a promising neuroprotective agent. This technical guide provides a comprehensive overview of the current understanding of corynoxine's role in neuroprotection and its potential as a therapeutic agent for Parkinson's disease. We delve into its mechanisms of action, supported by quantitative data from preclinical studies, detailed experimental protocols, and visual representations of the key signaling pathways involved.
Introduction
The pathological hallmarks of Parkinson's disease include the progressive loss of dopaminergic neurons and the formation of intracellular proteinaceous inclusions known as Lewy bodies, primarily composed of aggregated α-synuclein.[1] The impairment of cellular protein clearance mechanisms, such as autophagy, and the presence of chronic neuroinflammation are considered key contributors to the pathogenesis of PD. Corynoxine has demonstrated significant neuroprotective effects in various preclinical models of Parkinson's disease by addressing these pathological processes.[1]
Mechanisms of Action
Corynoxine exerts its neuroprotective effects through two primary mechanisms: the induction of autophagy leading to the clearance of α-synuclein aggregates and the suppression of neuroinflammation by inhibiting microglial activation.
Autophagy Induction and α-Synuclein Clearance
Corynoxine has been shown to enhance the autophagic process, a cellular recycling mechanism that degrades and removes aggregated proteins and damaged organelles. This is crucial in PD, where the accumulation of toxic α-synuclein aggregates is a central pathological feature.
Signaling Pathways:
-
Akt/mTOR Pathway: Corynoxine induces autophagy by inhibiting the Akt/mTOR signaling pathway.[2] The mTOR complex 1 (mTORC1) is a negative regulator of autophagy. By reducing the phosphorylation of Akt, mTOR, and its downstream effector p70 S6 Kinase (p70S6K), corynoxine effectively disinhibits the autophagy machinery, leading to the formation of autophagosomes and subsequent degradation of cellular cargo, including α-synuclein aggregates.[2]
-
Beclin 1/VPS34 Complex (Corynoxine B): Corynoxine B, an enantiomer of corynoxine, has been found to induce autophagy through a Beclin 1-dependent mechanism. It enhances the activity of the Beclin 1/VPS34 complex by promoting its interaction with High Mobility Group Box 1/2 (HMGB1/2) proteins.[3] This interaction is crucial for the initiation of autophagosome formation.
Neuroinflammation Suppression
Neuroinflammation, characterized by the activation of microglia and the release of pro-inflammatory cytokines, is a key contributor to the progressive neurodegeneration in PD. Corynoxine has been shown to mitigate neuroinflammation.
Mechanism:
-
Inhibition of Microglial Activation: Corynoxine significantly reduces the number of activated microglia in the substantia nigra of PD animal models.[3]
-
Reduction of Pro-inflammatory Cytokines: By inhibiting microglial activation, corynoxine leads to a decrease in the production and release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-8 (IL-8).[3]
Quantitative Data from Preclinical Studies
The neuroprotective effects of corynoxine have been quantified in several in vivo and in vitro studies.
Table 1: In Vivo Efficacy of Corynoxine in Rodent Models of Parkinson's Disease[3][4]
| Parameter | Animal Model | Treatment Group | Dosage | Outcome |
| Tyrosine Hydroxylase (TH) Positive Neurons | Rotenone-induced Rat Model | Corynoxine-Low | 2.5 mg/kg | Significant prevention of TH-positive neuron loss in the substantia nigra pars compacta (SNpc). |
| Corynoxine-High | 5 mg/kg | Significant prevention of TH-positive neuron loss in the SNpc. | ||
| Rotenone-induced Mouse Model | Corynoxine-Low | 5 mg/kg | Significant prevention of TH-positive neuron loss in the SNpc. | |
| Corynoxine-High | 10 mg/kg | Significant prevention of TH-positive neuron loss in the SNpc. | ||
| α-Synuclein Aggregation | Rotenone-induced Rat Model | Corynoxine-High | 5 mg/kg | Significantly decreased number and expression of α-synuclein aggregates in the SNpc. |
| Autophagy Markers | Rotenone-induced Rat Model | Corynoxine-High | 5 mg/kg | Increased levels of LC3-II and decreased levels of p62 in the SNpc. |
| mTOR Pathway Markers | Rotenone-induced Rat Model | Corynoxine-High | 5 mg/kg | Decreased levels of phosphorylated mTOR and p70S6K in the SNpc. |
| Neuroinflammation Markers | Rotenone-induced Rat Model | Corynoxine-High | 5 mg/kg | Significantly decreased number of activated microglia in the SNpc. |
| Rotenone-induced Mouse Model | Corynoxine-High | 10 mg/kg | Significantly decreased serum levels of TNF-α. |
Table 2: In Vitro Efficacy of Corynoxine[3][5]
| Parameter | Cell Model | Treatment | Concentration | Outcome |
| α-Synuclein Clearance | Inducible PC12 cells (A53T α-synuclein) | Corynoxine | 25 µM | Promoted the clearance of A53T α-synuclein. |
| Autophagy Induction | N2a cells | Corynoxine | 25 µM | Increased levels of LC3-II. |
| mTOR Pathway Markers | N2a cells | Corynoxine | 25 µM | Time-dependent decrease in the phosphorylation of Akt, mTOR, and p70S6K. |
| Neuroinflammation | Inducible PC12 cells (A53T α-synuclein) | Corynoxine | 25 µM | Diminished the release of IL-8. |
Detailed Experimental Protocols
The following are generalized protocols based on published studies. Researchers should optimize these protocols for their specific experimental conditions.
Rotenone-Induced Parkinson's Disease Animal Model[3]
-
Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.
-
Rotenone Administration:
-
Rat Model (Acute): Stereotaxic injection of rotenone (e.g., 12 µg in DMSO) into the substantia nigra pars compacta (SNpc).
-
Mouse Model (Chronic): Daily intraperitoneal injections of rotenone (e.g., 2.5 mg/kg) for several weeks.
-
-
Corynoxine Treatment: Corynoxine is typically administered orally (gavage) daily at doses ranging from 2.5 to 10 mg/kg, starting after the induction of the PD model.
-
Behavioral Assessment: Motor function is assessed using tests such as the apomorphine-induced rotation test, rotarod test, and pole test.
-
Tissue Processing and Analysis: After the treatment period, animals are euthanized, and brain tissues are collected. The SNpc and striatum are dissected for analysis.
-
Immunohistochemistry: To assess the number of TH-positive neurons and activated microglia.
-
Western Blotting: To quantify the levels of TH, α-synuclein, LC3-II, p62, p-mTOR, and p-p70S6K.
-
ELISA: To measure the levels of inflammatory cytokines like TNF-α in serum or brain homogenates.
-
In Vitro Cell-Based Assays
-
Cell Lines:
-
Inducible PC12 cells expressing A53T α-synuclein: Used to model α-synuclein aggregation and its downstream effects.
-
N2a (Neuro-2a) cells: A mouse neuroblastoma cell line commonly used to study autophagy.
-
-
Culture Conditions: Cells are maintained in appropriate culture media and conditions.
-
Treatment:
-
For α-synuclein clearance assays, PC12 cells are first treated with an inducing agent (e.g., doxycycline) to express A53T α-synuclein, followed by treatment with corynoxine (e.g., 25 µM).
-
For autophagy assays, N2a cells are treated with corynoxine for various time points.
-
-
Analysis:
-
Western Blotting: Cell lysates are analyzed to determine the levels of α-synuclein, LC3-II, p62, and components of the Akt/mTOR pathway.
-
ELISA: The culture supernatant is used to measure the levels of secreted cytokines like IL-8.
-
Immunofluorescence: To visualize the formation of autophagosomes (LC3 puncta) or α-synuclein aggregates.
-
Blood-Brain Barrier Permeability
A critical factor for any neuroprotective agent is its ability to cross the blood-brain barrier (BBB). While direct studies on the BBB permeability of corynoxine are limited, a derivative of its enantiomer, corynoxine B, named CB6, has been synthesized and shown to have improved brain permeability compared to the parent compound. This suggests that modifications to the corynoxine scaffold could enhance its delivery to the central nervous system. Further studies utilizing in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) are warranted to fully characterize the BBB penetration of corynoxine.
Conclusion and Future Directions
Corynoxine presents a compelling profile as a potential therapeutic agent for Parkinson's disease. Its dual action of promoting autophagy-mediated clearance of α-synuclein and suppressing neuroinflammation addresses two critical aspects of PD pathology. The quantitative data from preclinical models provide a strong rationale for its further development.
Future research should focus on:
-
Pharmacokinetic and Pharmacodynamic Studies: To determine the optimal dosing and delivery methods for achieving therapeutic concentrations in the brain.
-
Long-term Efficacy and Safety Studies: To evaluate the sustained neuroprotective effects and potential side effects of chronic corynoxine administration.
-
Clinical Trials: To translate the promising preclinical findings into human studies and assess the therapeutic potential of corynoxine in Parkinson's disease patients.
The development of corynoxine and its derivatives could offer a novel, disease-modifying therapeutic strategy for this debilitating neurodegenerative disorder.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Anti-inflammatory Properties of Corynoxine Alkaloids
This technical guide provides a comprehensive overview of the anti-inflammatory properties of Corynoxine alkaloids, focusing on their mechanisms of action, relevant signaling pathways, and quantitative efficacy. This document is intended to serve as a resource for researchers and professionals involved in the discovery and development of novel anti-inflammatory therapeutics.
Introduction
Corynoxine alkaloids, primarily found in plant species of the Uncaria genus, have demonstrated significant anti-inflammatory potential. These oxindole alkaloids, including Corynoxine and its related compounds, modulate key signaling pathways involved in the inflammatory response, making them promising candidates for further investigation and drug development. This guide summarizes the current understanding of their anti-inflammatory effects, supported by experimental data and detailed methodologies.
Mechanism of Action and Signaling Pathways
Corynoxine alkaloids exert their anti-inflammatory effects through the modulation of several critical signaling cascades. The primary mechanisms involve the inhibition of pro-inflammatory mediators and the activation of protective cellular pathways.
Inhibition of NF-κB Signaling Pathway
Nuclear factor-kappa B (NF-κB) is a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines and enzymes like cyclooxygenase-2 (COX-2).[1][2][] Corynoxeine has been shown to suppress the activation of the NF-κB pathway.[4] In inflammatory conditions, stimuli like lipopolysaccharide (LPS) trigger the phosphorylation and subsequent degradation of IκB proteins, allowing NF-κB dimers to translocate to the nucleus and initiate transcription. Corynoxine alkaloids can interfere with this cascade, leading to a downstream reduction in the production of inflammatory molecules. Studies on related compounds suggest this inhibition can occur at the level of IκB kinase (IKK) activity.[5][6]
Modulation of MAPK Signaling Pathways
Mitogen-activated protein kinase (MAPK) pathways, including ERK1/2, JNK, and p38, are crucial in translating extracellular signals into cellular inflammatory responses.[7][8] Corynoxeine has been identified as an inhibitor of the ERK1/2 phosphorylation pathway, which is involved in vascular smooth muscle cell proliferation, a process linked to inflammation.[9] By blocking ERK1/2 activation, Corynoxeine can lessen the release of pro-inflammatory cytokines and mediators.[9] While direct evidence for Corynoxine's effect on JNK and p38 is still emerging, studies on similar alkaloids like corynoline show potent inhibition of LPS-stimulated phosphorylation of JNK and p38, suggesting a potential area for further investigation with Corynoxine.[10][11]
Involvement of PI3K/AKT/COX-2 Axis
The Phosphoinositide 3-kinase (PI3K)/AKT pathway is another significant regulator of inflammation and is often linked to the expression of COX-2.[12] Research has demonstrated that Corynoxine can suppress the PI3K/AKT signaling pathway.[12] This inhibition leads to a consequent downregulation of COX-2 expression, a key enzyme responsible for the synthesis of prostaglandins, which are potent inflammatory mediators. This mechanism highlights Corynoxine's potential in cancers where inflammation is a driving factor.[12]
Activation of the Nrf2/HO-1 Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1). This pathway plays a critical role in resolving inflammation.[10][11] Corynoxeine has been shown to modulate the Nrf2/HO-1 pathway, contributing to its anti-inflammatory and antioxidant effects.[4] Activation of Nrf2 can inhibit the nuclear translocation of NF-κB, representing a crosstalk between these two key pathways.[4]
Quantitative Data on Anti-inflammatory Effects
The following tables summarize the quantitative data from various studies, providing a comparative look at the efficacy of Corynoxine alkaloids.
Table 1: In Vitro Inhibition of Inflammatory Markers by Corynoxine Alkaloids
| Alkaloid | Model/Cell Line | Target | Metric | Result | Reference |
| Corynoxine | A549 Lung Adenocarcinoma Cells | Cell Viability | IC50 | 101.6 µM | [12] |
| Corynoxine | A549 Cells | COX-2 Expression | Inhibition | Significant reduction at 100 µM | [12] |
| Corynoxeine | LPS-stimulated Macrophages | Nitric Oxide (NO) | Inhibition | Dose-dependent reduction | [4] |
| Corynoxeine | LPS-stimulated Macrophages | NF-κB, TNF-α, IL-1β, IL-6 mRNA | Inhibition | Significant reduction | [4] |
| Corynoxeine | Vascular Smooth Muscle Cells | ERK1/2 Phosphorylation | Inhibition | Blocks phosphorylation | [9] |
Table 2: In Vivo Anti-inflammatory Effects of Corynoxine Alkaloids
| Alkaloid | Animal Model | Condition | Dosage | Effect | Reference |
| Corynoxeine | Mice | Colistin-induced Nephrotoxicity | - | Attenuates expression of NF-κB, TNF-α, IL-1β, and IL-6 mRNAs | [4] |
| Corynoxine | Rats | Rotenone-induced Neuroinflammation | 2.5 and 5 mg/kg (oral) | Markedly inhibits TNF-α and IL-8 production; reduces glial cell activation | [4][13] |
| Corynoxine | Mice | Rotenone-induced Neuroinflammation | - | Significantly decreases the number of active microglial cells and serum TNF-α levels | [13] |
Visualized Signaling Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the key molecular pathways and experimental workflows described in this guide.
Caption: Corynoxine's inhibition of key inflammatory signaling pathways.
Caption: A typical experimental workflow for assessing anti-inflammatory activity.
Experimental Protocols
The anti-inflammatory properties of Corynoxine alkaloids have been elucidated through a variety of in vitro and in vivo experimental models.
In Vitro Models
-
Cell Lines: Murine macrophage cell lines, such as RAW 264.7, are commonly used. These cells are robust and respond consistently to inflammatory stimuli like Lipopolysaccharide (LPS).[10][14] Human lung adenocarcinoma (A549) cells have also been used to study the effects on COX-2 expression.[12]
-
Inflammatory Challenge: Inflammation is typically induced by treating cells with LPS (a component of Gram-negative bacteria) at concentrations around 1 µg/mL.[5]
-
Alkaloid Treatment: Cells are generally pre-treated with varying concentrations of the Corynoxine alkaloid for 1-2 hours before the addition of the inflammatory stimulus.
-
Nitric Oxide (NO) Production Assay: The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent. This assay quantifies the activity of inducible nitric oxide synthase (iNOS).[15][16]
-
Cytokine Measurement (ELISA): The levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) in the culture medium are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[17]
-
Gene Expression Analysis (qPCR): Quantitative real-time polymerase chain reaction (qPCR) is used to measure the mRNA expression levels of inflammatory genes (e.g., iNOS, COX-2, TNF-α, IL-6). Cells are lysed after treatment, RNA is extracted and reverse-transcribed to cDNA for analysis.[10][14]
-
Protein Analysis (Western Blotting): Western blotting is employed to determine the total protein levels of inflammatory markers (e.g., iNOS, COX-2) and to assess the phosphorylation status of signaling proteins (e.g., p-ERK, p-AKT, p-p38). This provides direct insight into the activation state of signaling pathways.[10][14]
In Vivo Models
-
Carrageenan-Induced Paw Edema: This is a classic model of acute inflammation. An inflammatory agent, carrageenan, is injected into the paw of a rodent, and the resulting edema is measured over time. The reduction in paw volume in animals pre-treated with the test compound indicates anti-inflammatory activity.[18]
-
LPS-Induced Systemic Inflammation: Animals are injected with LPS to induce a systemic inflammatory response, characterized by high levels of circulating cytokines. The efficacy of the test compound is determined by its ability to reduce these systemic inflammatory markers.
-
Disease-Specific Models: Corynoxine alkaloids have been tested in specific disease models, such as colistin-induced nephrotoxicity and rotenone-induced neuroinflammation in rodents.[4][13] In these models, the alkaloid is administered (e.g., orally) and its ability to mitigate tissue-specific inflammation, cell damage, and functional deficits is assessed through histological analysis and measurement of local inflammatory markers.[4][13]
Conclusion and Future Directions
Corynoxine alkaloids represent a promising class of natural compounds with potent anti-inflammatory properties. Their multi-target mechanism of action, involving the suppression of key pro-inflammatory pathways like NF-κB, MAPK, and PI3K/AKT, makes them attractive candidates for the development of novel therapeutics for a range of inflammatory diseases.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: To identify the key chemical moieties responsible for the anti-inflammatory activity and to synthesize more potent and specific analogs.
-
Pharmacokinetic and Toxicological Profiling: Comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology studies are essential to evaluate the drug-like properties and safety of these alkaloids.
-
Efficacy in Chronic Disease Models: Evaluating the therapeutic potential of Corynoxine alkaloids in more complex, chronic models of inflammatory diseases (e.g., arthritis, inflammatory bowel disease) is a critical next step.
-
Target Deconvolution: Precisely identifying the direct molecular targets of Corynoxine alkaloids will provide a deeper understanding of their mechanisms and facilitate rational drug design.
This guide provides a solid foundation for researchers and drug developers interested in the therapeutic potential of Corynoxine alkaloids as anti-inflammatory agents. The data and methodologies presented herein underscore the need for continued exploration of these valuable natural products.
References
- 1. researchgate.net [researchgate.net]
- 2. globalsciencebooks.info [globalsciencebooks.info]
- 4. Corynoxeine Supplementation Ameliorates Colistin-Induced Kidney Oxidative Stress and Inflammation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Exploring the Therapeutic Potential of Mitragynine and Corynoxeine: Kratom-Derived Indole and Oxindole Alkaloids for Pain Management - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Corynoline Isolated from Corydalis bungeana Turcz. Exhibits Anti-Inflammatory Effects via Modulation of Nfr2 and MAPKs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Corynoxine suppresses lung adenocarcinoma proliferation and metastasis via inhibiting PI3K/AKT pathway and suppressing Cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Corynoxine Protects Dopaminergic Neurons Through Inducing Autophagy and Diminishing Neuroinflammation in Rotenone-Induced Animal Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Quinolone alkaloids with nitric oxide production inhibitory activity from Orixa japonica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Antinociceptive and Anti-inflammatory Effect of Corynoline in Different Nociceptive and Inflammatory Experimental Models - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure and Chemical Properties of Corynoxine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Corynoxine is a naturally occurring oxindole alkaloid found in several plant species, most notably from the Uncaria and Mitragyna genera. This document provides a comprehensive overview of the chemical structure and physicochemical properties of Corynoxine. It details its molecular identity, and key chemical characteristics and outlines the experimental methodologies used to determine these properties. Furthermore, this guide elucidates the role of Corynoxine as a modulator of the Akt/mTOR signaling pathway, a critical cellular cascade implicated in autophagy and neuroprotection. Detailed diagrams of the signaling pathway and a typical experimental workflow to investigate its mechanism of action are provided to facilitate further research and drug development efforts.
Chemical Structure and Identification
Corynoxine is a tetracyclic oxindole alkaloid with a complex stereochemical structure. Its systematic identification is crucial for unambiguous scientific communication and research.
| Identifier | Value | Source |
| IUPAC Name | methyl (E)-2-[(3S,6'S,7'S,8'aS)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate | [1] |
| Molecular Formula | C22H28N2O4 | [1] |
| CAS Number | 6877-32-3 | [1] |
| SMILES | CC[C@@H]1CN2CC[C@@]3([C@@H]2C[C@@H]1/C(=C\OC)/C(=O)OC)C4=CC=CC=C4NC3=O | [1] |
| InChI | InChI=1S/C22H28N2O4/c1-4-14-12-24-10-9-22(17-7-5-6-8-18(17)23-21(22)26)19(24)11-15(14)16(13-27-2)20(25)28-3/h5-8,13-15,19H,4,9-12H2,1-3H3,(H,23,26)/b16-13+/t14-,15+,19+,22+/m1/s1 | [1] |
| InChIKey | DAXYUDFNWXHGBE-NRAMRBJXSA-N | [1] |
Physicochemical Properties
The physicochemical properties of Corynoxine are essential for its handling, formulation, and understanding its pharmacokinetic profile.
| Property | Value | Source |
| Molecular Weight | 384.5 g/mol | [1] |
| Melting Point | 166-168 °C | |
| Solubility (Corynoxine Base) | Ethanol: 50 mg/mL (130.05 mM) DMSO: 55 mg/mL (143.05 mM) Water: Insoluble | [2] |
| Solubility (Corynoxine HCl) | Ethanol: ~3 mg/mL DMSO: ~30 mg/mL DMF: ~30 mg/mL Aqueous Buffers: Sparingly soluble (~0.25 mg/mL in 1:4 DMSO:PBS pH 7.2) | [3] |
| pKa | Data not available. Predicted basic pKa for the related Corynoxine B is 10.71. |
Experimental Protocols
Determination of Melting Point
A standard capillary melting point apparatus can be used to determine the melting point of Corynoxine.
-
Sample Preparation: A small amount of finely powdered, dry Corynoxine is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus alongside a calibrated thermometer.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. The melting point is reported as this range.
Determination of pKa by Potentiometric Titration
The pKa of Corynoxine, an alkaloid with basic nitrogen atoms, can be determined by potentiometric titration.
-
Solution Preparation: A precise weight of Corynoxine is dissolved in a suitable solvent, typically an aqueous-organic mixture like ethanol-water, to a known concentration.
-
Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer. A standardized solution of a strong acid (e.g., HCl) is used as the titrant and is added incrementally using a burette.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point, where the moles of acid added equal the initial moles of the basic sites on Corynoxine, is determined from the inflection point of the curve. The pKa is then calculated from the pH at the half-equivalence point, where half of the Corynoxine has been protonated.[4][5]
Biological Activity and Signaling Pathway
Corynoxine has been identified as a natural autophagy enhancer with neuroprotective properties.[2] Its mechanism of action involves the modulation of the Akt/mTOR signaling pathway.
Corynoxine and the Akt/mTOR Signaling Pathway
Corynoxine induces autophagy by inhibiting the Akt/mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, and survival. In a simplified model, the binding of growth factors to their receptors activates PI3K, which in turn activates Akt. Akt then activates mTOR, which subsequently phosphorylates and inactivates proteins required for the initiation of autophagy, such as ULK1. By inhibiting the phosphorylation of Akt and mTOR, Corynoxine relieves this inhibition on the autophagy machinery, leading to the formation of autophagosomes and the degradation of cellular components, including misfolded proteins implicated in neurodegenerative diseases.
Caption: Corynoxine's inhibitory effect on the Akt/mTOR signaling pathway.
Experimental Workflow for Investigating Corynoxine's Effect on the Akt/mTOR Pathway
The following workflow outlines a typical experimental approach to confirm the effect of Corynoxine on the Akt/mTOR pathway in a neuronal cell line.
Caption: Workflow for analyzing Corynoxine's effect on Akt/mTOR signaling.
Neuronal cell lines (e.g., SH-SY5Y) are cultured in appropriate media and conditions. Cells are then treated with varying concentrations of Corynoxine for different durations to assess dose- and time-dependent effects.
This technique is used to detect changes in the phosphorylation status of key proteins in the Akt/mTOR pathway.
-
Protein Extraction and Quantification: After treatment, cells are lysed to extract total protein. The protein concentration is determined using a standard method like the bicinchoninic acid (BCA) assay to ensure equal loading.
-
Gel Electrophoresis and Transfer: Equal amounts of protein from each sample are separated by size using SDS-PAGE and then transferred to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of Akt and mTOR, as well as markers for autophagy (e.g., LC3-II/I). A loading control (e.g., β-actin or GAPDH) is also used to normalize the results.
-
Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using a chemiluminescent substrate.
-
Analysis: The intensity of the bands is quantified using densitometry software to determine the relative changes in protein phosphorylation and expression.[6][7][8]
To visually confirm the induction of autophagy, immunofluorescence staining for LC3 can be performed.
-
Cell Seeding and Treatment: Cells are grown on coverslips and treated with Corynoxine.
-
Fixation and Permeabilization: Cells are fixed (e.g., with paraformaldehyde) and permeabilized (e.g., with Triton X-100) to allow antibody entry.
-
Staining: Cells are incubated with a primary antibody against LC3, followed by a fluorescently labeled secondary antibody. Nuclei are often counterstained with DAPI.
-
Imaging: The formation of LC3 puncta, which represent autophagosomes, is visualized and quantified using a fluorescence microscope. An increase in the number of puncta per cell indicates the induction of autophagy.[9][10]
Conclusion
Corynoxine is a promising natural compound with well-defined chemical properties and significant biological activity. Its ability to induce autophagy through the inhibition of the Akt/mTOR signaling pathway makes it a valuable lead compound for the development of therapeutics for neurodegenerative disorders. The data and protocols presented in this guide provide a solid foundation for researchers to further explore the pharmacological potential of Corynoxine.
References
- 1. Corynoxine | C22H28N2O4 | CID 10475115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Corynoxine | Autophagy | TargetMol [targetmol.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Western blot analysis of PI3K/Akt/mTOR-related proteins [bio-protocol.org]
- 7. Quantification of PI3K/AKT/mTOR signaling pathway by western blotting [bio-protocol.org]
- 8. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 9. mdpi.com [mdpi.com]
- 10. m.youtube.com [m.youtube.com]
The Alkaloid Corynoxine: A Technical Guide to its Natural Sources and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Corynoxine is a naturally occurring oxindole alkaloid found in several plant species. It is a diastereomer of corynoxine B and rhynchophylline. As a member of the monoterpenoid indole alkaloid family, Corynoxine has garnered interest within the scientific community for its potential pharmacological activities. This technical guide provides a comprehensive overview of the known natural sources of Corynoxine, details of its biosynthetic pathway, and relevant experimental protocols for its isolation and analysis.
Natural Sources of Corynoxine
Corynoxine has been identified in various plant species, primarily within the Rubiaceae family. The principal genera known to produce this alkaloid are Uncaria and Mitragyna.
Table 1: Plant Species Containing Corynoxine
| Family | Genus | Species | Common Name(s) |
| Rubiaceae | Mitragyna | Mitragyna speciosa | Kratom |
| Rubiaceae | Uncaria | Uncaria rhynchophylla | Cat's Claw, Gou-teng |
| Rubiaceae | Uncaria | Uncaria tomentosa | Cat's Claw |
| Rubiaceae | Uncaria | Uncaria macrophylla | |
| Rubiaceae | Uncaria | Uncaria attenuata | |
| Apocynaceae | Hoya | Hoya macrophylla | Wax Plant |
The concentration of Corynoxine can vary significantly depending on the plant species, geographical origin, and even the specific chemotype of the plant.[1]
Quantitative Analysis of Corynoxine in Natural Sources
Quantitative data on Corynoxine content is crucial for standardization and potential therapeutic applications. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a common analytical technique for the quantification of Corynoxine in plant materials.[1][2]
Table 2: Quantitative Data of Corynoxine in Mitragyna speciosa
| Plant Material | Method | Corynoxine Content (% w/w) | Reference |
| Mitragyna speciosa leaf extracts and commercial products | UPLC-MS/MS | 0.01% - 2.8% (of total alkaloids) | [2] |
| Mitragyna speciosa commercial products | UHPLC-MS/MS | Variable, minor alkaloid | [1] |
Table 3: Quantitative Data of Corynoxine in Uncaria Species
| Plant Material | Method | Corynoxine Content | Reference |
| Uncaria rhynchophylla | HPLC | 20 mg isolated from 1 kg | [3] |
| Uncaria species | LC-MS/MS | Variable, present in several species | [2] |
Biosynthesis of Corynoxine
The biosynthesis of Corynoxine follows the general pathway of monoterpenoid indole alkaloids, originating from the amino acid tryptophan and the monoterpenoid secologanin. The formation of the characteristic oxindole scaffold is a later step in the pathway.
Early Stages: Formation of Strictosidine
-
Tryptamine Formation : The biosynthesis begins with the decarboxylation of L-tryptophan to tryptamine. This reaction is catalyzed by the enzyme tryptophan decarboxylase (TDC) .[4][5][6]
-
Strictosidine Synthesis : Tryptamine then undergoes a Pictet-Spengler condensation with secologanin, a monoterpenoid derived from the iridoid pathway. This crucial step is catalyzed by strictosidine synthase (STR) , yielding strictosidine, the common precursor to all monoterpenoid indole alkaloids.[7]
Late Stages: Formation of the Oxindole Scaffold
The precise enzymatic steps leading from the central indole alkaloid precursors to the oxindole alkaloid Corynoxine are still an active area of research. However, it is widely proposed that oxindole alkaloids are formed via the oxidation of their corresponding indole alkaloid precursors. The conversion likely involves rearrangement of the indole nucleus. While the specific enzymes have not been fully characterized, it is hypothesized that cytochrome P450 monooxygenases or other oxidative enzymes play a role in this transformation.
Experimental Protocols
Isolation and Purification of Corynoxine from Uncaria rhynchophylla
This protocol is adapted from a method for the bioassay-guided isolation of neuroprotective compounds.[3]
-
Extraction :
-
Macerate 1 kg of powdered Uncaria rhynchophylla in 6 L of 70% aqueous ethanol for 24 hours at room temperature.
-
Reflux the mixture for 30 minutes. Repeat the extraction twice.
-
Pool the fractions and concentrate using a rotary evaporator at reduced pressure at 40°C to yield the crude extract.
-
-
Fractionation :
-
Resuspend the crude extract in water and perform liquid-liquid partitioning with ethyl acetate.
-
Subject the ethyl acetate fraction to column chromatography on a silica gel column.
-
Elute with a gradient of chloroform-methanol to obtain several sub-fractions.
-
-
Purification :
-
Further separate the Corynoxine-containing sub-fraction using semi-preparative High-Performance Liquid Chromatography (HPLC).
-
HPLC Conditions :
-
Column: Semi-preparative C18 column.
-
Mobile Phase: 0.01 mmol/L triethylamine in 70% (v/v) aqueous methanol.
-
Flow Rate: 2 mL/min.
-
-
Collect the fraction corresponding to the retention time of Corynoxine.
-
-
Structural Elucidation :
-
Confirm the structure of the isolated compound as Corynoxine using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
-
Quantitative Analysis of Corynoxine in Mitragyna speciosa by UPLC-MS/MS
This protocol is based on a validated method for the simultaneous quantification of key Kratom alkaloids.[2]
-
Sample Preparation :
-
Extract a known weight of powdered plant material or commercial product with an appropriate solvent (e.g., ethanol).
-
Perform sonication or other methods to ensure efficient extraction.
-
Filter the extract and dilute to a known concentration within the linear range of the instrument.
-
-
UPLC-MS/MS Conditions :
-
Chromatographic Separation :
-
Column: Acquity BEH C18 column.
-
Mobile Phase: Gradient elution with acetonitrile and an aqueous ammonium acetate buffer (e.g., 10mM, pH 3.5).
-
Total analysis time is typically around 22.5 minutes to achieve separation of diastereomers.
-
-
Mass Spectrometry Detection :
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
-
-
Quantification :
-
Prepare a calibration curve using a certified reference standard of Corynoxine over a linear concentration range (e.g., 1-200 ng/mL).
-
Calculate the concentration of Corynoxine in the sample by comparing its peak area to the calibration curve.
-
References
- 1. Kratom ( Mitragyna speciosa ) Validation: Quantitative Analysis of Indole and Oxindole Alkaloids Reveals Chemotypes of Plants and Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous quantification of ten key Kratom alkaloids in Mitragyna speciosa leaf extracts and commercial products by ultra-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hpst.cz [hpst.cz]
- 4. Induction of de-novo synthesis of tryptophan decarboxylase in cell suspensions of Catharanthus roseus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. L-Tryptophan decarboxylase - Wikipedia [en.wikipedia.org]
- 6. Characterization of rice tryptophan decarboxylases and their direct involvement in serotonin biosynthesis in transgenic rice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hasyweb.desy.de [hasyweb.desy.de]
The Pharmacological Profile of Corynoxine and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Corynoxine, a tetracyclic oxindole alkaloid primarily isolated from plants of the Uncaria (Gouteng) genus, has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth overview of the pharmacological profile of corynoxine and its key derivatives, including corynoxine B, isocorynoxine, rhynchophylline, and isorhynchophylline. The document details their mechanisms of action, therapeutic potential, and the experimental methodologies used to elucidate these properties, with a focus on quantitative data and signaling pathway modulation.
Core Pharmacological Activities
Corynoxine and its derivatives exhibit a broad spectrum of pharmacological effects, primarily centered on neuroprotection, anti-inflammatory, and anti-cancer activities. These compounds have been shown to modulate key cellular signaling pathways, including the PI3K/AKT/mTOR axis, and interact with various neurotransmitter systems.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for corynoxine and its derivatives, providing a comparative overview of their potency and efficacy in various experimental models.
Table 1: Cytotoxicity and Anti-proliferative Activity
| Compound | Cell Line | Assay | Endpoint | Value | Reference |
| Corynoxine | A549 (Lung Adenocarcinoma) | MTT Assay | IC50 | 101.6 µM | [1] |
| Isorhynchophylline | A549 (Lung Adenocarcinoma) | MTT Assay | IC50 | 236 µM | [1] |
| Isorhynchophylline | HepG2 (Hepatocellular Carcinoma) | MTT Assay | IC50 | 130 µM | [1] |
Table 2: Neuroprotective and Neuromodulatory Activity
| Compound | Target/Model | Assay | Endpoint | Value | Reference |
| Rhynchophylline | NMDA Receptor | Electrophysiology (Xenopus oocytes) | IC50 | 43.2 µM | [2] |
| Isorhynchophylline | NMDA Receptor | Electrophysiology (Xenopus oocytes) | IC50 | 48.3 µM | [2] |
| Isorhynchophylline | Aβ25-35-induced cognitive deficits in rats | In vivo | Effective Dose | 20 or 40 mg/kg | [3] |
| Rhynchophylline | APP/PS1 transgenic mice | In vivo | Effective Dose | 50 mg/kg/day | [3] |
Table 3: Anti-HIV Activity
| Compound | Assay | Endpoint | Value | Reference |
| Macrophylline D | Anti-HIV Assay | EC50 | 11.31 ± 3.29 μM | [4] |
| Isorhynchophylline | Anti-HIV Assay | EC50 | 18.77 ± 6.14 μM | [4] |
| Corynoxine | Anti-HIV Assay | EC50 | 30.02 ± 3.73 μM | [4] |
Signaling Pathway Modulation: The PI3K/AKT/mTOR Axis
A primary mechanism through which corynoxine and its derivatives exert their cellular effects is the modulation of the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and autophagy.
Corynoxine has been shown to suppress the PI3K/AKT pathway, leading to a reduction in the phosphorylation of key downstream effectors such as Akt, mTOR, and p70 S6 Kinase.[5] This inhibition of the PI3K/AKT/mTOR pathway is a central element in the anti-cancer and autophagy-inducing effects of corynoxine.
Signaling Pathway Diagram
The following diagram, generated using Graphviz DOT language, illustrates the inhibitory effect of Corynoxine on the PI3K/AKT/mTOR signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of corynoxine and its derivatives.
Cell Viability Assay (MTT Assay)
This protocol is adapted for determining the cytotoxic effects of corynoxine and its derivatives on cancer cell lines such as A549.
Materials:
-
96-well plates
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Corynoxine or its derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells (e.g., A549) in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of corynoxine or its derivatives in culture medium. Replace the medium in each well with 100 µL of the medium containing the desired concentration of the compound. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the log of the compound concentration.
Western Blot Analysis for PI3K/AKT Pathway Proteins
This protocol is designed to assess the effect of corynoxine on the phosphorylation status of key proteins in the PI3K/AKT pathway in cell lines like SH-SY5Y.
Materials:
-
6-well plates
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-p-p70S6K, anti-p70S6K, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Plate SH-SY5Y cells in 6-well plates and grow to 70-80% confluency. Treat the cells with corynoxine at various concentrations for the desired time.
-
Protein Extraction: Wash the cells with ice-cold PBS and lyse them with lysis buffer. Scrape the cells and collect the lysate. Centrifuge at 12,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using the BCA protein assay.
-
SDS-PAGE and Transfer: Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes. Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C with gentle shaking.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Glutamate-Induced Cell Death Assay in HT22 Cells
This protocol is used to evaluate the neuroprotective effects of corynoxine derivatives against glutamate-induced oxidative stress in the HT22 hippocampal neuronal cell line.
Materials:
-
24-well plates
-
HT22 cells
-
Cell culture medium
-
Glutamate
-
Corynoxine derivatives
-
Propidium iodide (PI) or Annexin V-FITC for apoptosis detection
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Plating: Seed HT22 cells in 24-well plates.
-
Pre-treatment: Pre-treat the cells with various concentrations of the corynoxine derivative for 1-2 hours.
-
Glutamate Exposure: Induce cytotoxicity by adding glutamate (typically 5-10 mM) to the cell culture medium and incubate for 12-24 hours.
-
Assessment of Cell Death:
-
PI Staining: Add propidium iodide to the wells and incubate for 15 minutes. Visualize and count the number of PI-positive (dead) cells using a fluorescence microscope.
-
Annexin V-FITC/PI Staining: For a more detailed analysis of apoptosis, stain the cells with Annexin V-FITC and PI according to the manufacturer's protocol and analyze by flow cytometry.
-
-
Data Analysis: Quantify the percentage of dead or apoptotic cells in the treated groups compared to the glutamate-only control group to determine the neuroprotective effect of the compound.
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for evaluating the pharmacological profile of a corynoxine derivative.
Conclusion
Corynoxine and its derivatives represent a promising class of natural compounds with significant therapeutic potential, particularly in the fields of oncology and neuropharmacology. Their ability to modulate critical signaling pathways like the PI3K/AKT/mTOR axis provides a solid foundation for further drug development efforts. The experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers dedicated to exploring the full pharmacological landscape of these intriguing alkaloids. Further investigation is warranted to fully elucidate their structure-activity relationships and to optimize their profiles for clinical applications.
References
- 1. Corynoxine suppresses lung adenocarcinoma proliferation and metastasis via inhibiting PI3K/AKT pathway and suppressing Cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rhynchophylline and isorhynchophylline inhibit NMDA receptors expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evidence on Integrating Pharmacokinetics to Find Truly Therapeutic Agent for Alzheimer's Disease: Comparative Pharmacokinetics and Disposition Kinetics Profiles of Stereoisomers Isorhynchophylline and Rhynchophylline in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The beneficial pharmacological effects of Uncaria rhynchophylla in neurodegenerative diseases: focus on alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Corynoxine, a natural autophagy enhancer, promotes the clearance of alpha-synuclein via Akt/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Corynoxine's Impact on the PI3K/AKT Signaling Pathway: A Technical Guide
Introduction
Corynoxine, a primary bioactive alkaloid isolated from the traditional Chinese medicine Uncaria rhynchophylla, has garnered significant interest for its diverse pharmacological activities, including neuroprotective and anti-inflammatory properties.[1][2] Recent research has illuminated its potent anti-cancer effects, particularly in non-small cell lung cancer (NSCLC) and lung adenocarcinoma (LUAD).[1][3][4] A critical mechanism underlying these effects is the targeted disruption of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT) signaling pathway.[1][3]
The PI3K/AKT pathway is a pivotal intracellular signaling cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, metabolism, and motility.[5][6][7] Its aberrant activation is a hallmark of many human cancers, contributing to tumorigenesis, metastasis, and drug resistance.[5][8] This makes the PI3K/AKT pathway a prime target for therapeutic intervention.[9][10] This technical guide provides an in-depth analysis of corynoxine's mechanism of action on the PI3K/AKT pathway, presenting key quantitative data, detailed experimental protocols, and visual representations of the molecular interactions and workflows.
Mechanism of Action
Corynoxine exerts its anti-tumor effects by modulating the PI3K/AKT pathway at multiple levels. The primary mechanism involves the direct inhibition of the pathway, leading to a cascade of downstream effects that collectively suppress cancer cell proliferation and metastasis.
1. Inhibition of PI3K and AKT Phosphorylation: Corynoxine has been shown to effectively suppress the activity of PI3K.[1] Specifically, it downregulates the expression of PIK3CD, the gene encoding the PI3K catalytic subunit p110δ.[1] This inhibition of PI3K activity prevents the conversion of Phosphatidylinositol 4,5-bisphosphate (PIP2) to Phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[5][11] The reduction in PIP3 levels subsequently blocks the recruitment and activation of AKT.[6] Experimental evidence confirms that corynoxine treatment leads to a significant, dose-dependent decrease in the levels of phosphorylated AKT (p-AKT), the active form of the kinase, without substantially altering total AKT levels.[1]
2. Upstream Regulation via PP2A Activation: Further studies reveal that corynoxine's inhibitory effect on AKT is also mediated by the activation of Protein Phosphatase 2A (PP2A).[4] PP2A is a tumor suppressor that can dephosphorylate and inactivate AKT. Corynoxine enhances PP2A activity, which in turn contributes to the suppression of the AKT/mTOR and AKT/GSK3β signaling axes.[4]
3. Downstream Consequences: The inhibition of PI3K/AKT signaling by corynoxine triggers several crucial downstream events:
-
Suppression of COX-2 Expression: Cyclooxygenase-2 (COX-2) is an enzyme often upregulated in cancers that promotes inflammation and cell proliferation. The PI3K/AKT pathway is a known upstream regulator of COX-2.[1] Corynoxine treatment results in a dose-dependent reduction of COX-2 expression, an effect that is mediated through its inhibition of PI3K/AKT signaling.[1][3]
-
Induction of Apoptosis: The PI3K/AKT pathway promotes cell survival by inhibiting pro-apoptotic proteins.[1][2] By inhibiting this pathway, corynoxine promotes apoptosis. This is evidenced by an increased expression of the pro-apoptotic protein Bax and a decreased expression of the anti-apoptotic protein Bcl-2.[1]
-
Inhibition of Epithelial-Mesenchymal Transition (EMT): EMT is a process critical for cancer cell migration and invasion.[1] Corynoxine treatment impairs EMT by upregulating the epithelial marker E-cadherin and downregulating the mesenchymal marker Vimentin.[1]
-
Modulation of mTOR and GSK3β Signaling: As a key downstream effector of AKT, the mammalian target of rapamycin (mTOR) is also inhibited by corynoxine treatment.[2][4] This disrupts processes like protein synthesis and cell growth.[5] Additionally, the suppression of the AKT/GSK3β signaling pathway is implicated in the induction of apoptosis.[4]
Data Presentation
The following tables summarize the quantitative data from studies investigating corynoxine's effects.
Table 1: In Vitro Efficacy of Corynoxine in Lung Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 Value (µM) | Effect on Normal Cells (Beas-2B) |
|---|---|---|---|---|
| A549 | Lung Adenocarcinoma | CCK-8 | 101.6 | Little impact below 200 µM |
| SPC-A1 | Lung Adenocarcinoma | CCK-8 | 161.8 | Not specified |
| NCI-H1299 | Lung Adenocarcinoma | CCK-8 | 189.8 | Not specified |
Data sourced from a study on lung adenocarcinoma. The Cell Counting Kit-8 (CCK-8) assay was used to determine the half-maximal inhibitory concentration (IC50) after treatment.[1]
Table 2: In Vivo Efficacy of Corynoxine in A549 Xenograft Mouse Model
| Parameter | Treatment Group | Observation |
|---|---|---|
| Tumor Growth | Corynoxine (10, 20, 30 mg/kg) | Dose-dependent suppression of tumor growth over 21 days. |
| Bax Expression | Corynoxine (30 mg/kg) | Upregulated in tumor tissue. |
| Bcl-2 Expression | Corynoxine (20, 30 mg/kg) | Downregulated in tumor tissue. |
| E-cadherin Expression | Corynoxine (20, 30 mg/kg) | Upregulated in tumor tissue. |
| Vimentin Expression | Corynoxine (20, 30 mg/kg) | Reduced in tumor tissue. |
In vivo experiments were conducted on nude mice bearing A549 tumor xenografts, treated daily via gavage.[1]
Table 3: Molecular Effects of Corynoxine on PI3K/AKT Pathway Components in A549 Cells
| Target Protein | Method | Result |
|---|---|---|
| PIK3CD (PI3K p110δ) | qRT-PCR | Concentration-dependent decrease in mRNA expression. |
| PI3K p110δ | Western Blot | Reduced protein levels. |
| p-AKT / Total AKT | Western Blot | Decreased ratio, indicating reduced AKT phosphorylation. |
| COX-2 | Western Blot, ELISA | Dose-dependent suppression of protein expression. |
| E-cadherin | Western Blot | Upregulated protein expression. |
| Vimentin | Western Blot | Suppressed protein expression. |
In vitro assays on A549 cells demonstrated corynoxine's ability to modulate key proteins in the PI3K/AKT pathway and related processes.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are based on the cited literature for studying corynoxine's effects.[1][4]
1. Cell Culture and Treatment:
-
Cell Lines: Human lung adenocarcinoma cells (A549, SPC-A1, NCI-H1299) and normal human bronchial epithelial cells (Beas-2B) are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin, maintained at 37°C in a 5% CO2 incubator.
-
Treatment: Corynoxine is dissolved in DMSO to create a stock solution and then diluted in culture media to the desired final concentrations for treating the cells for specified time periods (e.g., 24, 48 hours).
2. Cell Viability Assay (CCK-8):
-
Cells are seeded in 96-well plates (e.g., 5x10³ cells/well) and allowed to adhere overnight.
-
The medium is replaced with fresh medium containing various concentrations of corynoxine.
-
After the incubation period (e.g., 48 hours), 10 µL of CCK-8 solution is added to each well.
-
The plate is incubated for 1-4 hours at 37°C.
-
The absorbance is measured at 450 nm using a microplate reader to determine cell viability. The IC50 value is calculated from the dose-response curve.
3. Western Immunoblotting:
-
Cells are treated with corynoxine, washed with PBS, and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour.
-
The membrane is incubated overnight at 4°C with primary antibodies against target proteins (e.g., PI3K p110δ, p-AKT, AKT, COX-2, E-cadherin, Vimentin, Bax, Bcl-2, β-actin).
-
After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band densities are quantified using software like ImageJ.
4. Quantitative Real-Time PCR (qRT-PCR):
-
Total RNA is extracted from treated cells using a suitable kit (e.g., TRIzol).
-
cDNA is synthesized from the RNA using a reverse transcription kit.
-
qRT-PCR is performed using a SYBR Green master mix and specific primers for the target genes (e.g., PIK3CD) and a housekeeping gene (e.g., GAPDH) for normalization.
-
The relative gene expression is calculated using the 2^-ΔΔCt method.
5. In Vivo Xenograft Mouse Model:
-
Female nude mice (e.g., 4-6 weeks old) are subcutaneously injected in the flank with A549 cells (e.g., 5x10⁶ cells in PBS).
-
When tumors reach a palpable volume (e.g., 100 mm³), mice are randomly assigned to control and treatment groups.
-
Corynoxine is administered daily by oral gavage at specified doses (e.g., 10, 20, 30 mg/kg), dissolved in a vehicle like 0.5% CMC-Na. The control group receives the vehicle only.
-
Tumor volume and body weight are measured regularly (e.g., every 3 days).
-
After the treatment period (e.g., 21 days), mice are euthanized, and tumors are excised for weight measurement and further analysis (e.g., immunohistochemistry, Western blotting).
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate the key pathways and workflows.
Caption: The canonical PI3K/AKT signaling pathway.
Caption: Corynoxine's inhibitory mechanism on the PI3K/AKT pathway.
Caption: General experimental workflow for in vitro analysis.
Conclusion
Corynoxine presents a compelling case as a multi-targeted therapeutic agent against lung adenocarcinoma. Its efficacy is strongly linked to its ability to suppress the PI3K/AKT signaling pathway, a central hub for cancer cell proliferation and survival.[1][3] By inhibiting PI3K expression and AKT phosphorylation, and activating the tumor suppressor PP2A, corynoxine effectively dismantles the pro-survival signaling network.[1][4] This leads to the induction of apoptosis, suppression of metastatic processes like EMT, and downregulation of inflammatory mediators such as COX-2.[1] The robust pre-clinical data, both in vitro and in vivo, highlight the potential of corynoxine as a lead compound for the development of novel anticancer pharmaceuticals.[1][4] Further investigation into its clinical efficacy and safety profile is warranted to translate these promising findings into tangible therapeutic strategies for patients with lung cancer.
References
- 1. Corynoxine suppresses lung adenocarcinoma proliferation and metastasis via inhibiting PI3K/AKT pathway and suppressing Cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]
- 3. Corynoxine suppresses lung adenocarcinoma proliferation and metastasis via inhibiting PI3K/AKT pathway and suppressing Cyclooxygenase-2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Corynoxine triggers cell death via activating PP2A and regulating AKT-mTOR/GSK3β axes in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. PI3K/Akt signaling transduction pathway, erythropoiesis and glycolysis in hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. google.com [google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Targeting the PI3K/AKT/mTOR Signaling Pathway in Lung Cancer: An Update Regarding Potential Drugs and Natural Products [mdpi.com]
- 11. mdpi.com [mdpi.com]
Technical Guide: Initial Studies on Corynoxine and Alpha-Synuclein Clearance
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: The accumulation of aggregated alpha-synuclein (α-syn) is a primary pathological hallmark of Parkinson's disease (PD) and other synucleinopathies.[1] Enhancing the cellular clearance mechanisms for these protein aggregates represents a promising therapeutic strategy. Initial studies have identified Corynoxine (Cory), an oxindole alkaloid isolated from the Chinese herbal medicine Uncaria rhynchophylla, as a potent inducer of autophagy that facilitates the degradation of α-syn.[2][3] This document provides a technical overview of the foundational research on Corynoxine, detailing its mechanism of action, summarizing key quantitative data from in vitro and in vivo models, outlining experimental protocols, and visualizing the core signaling pathways.
Core Mechanism of Action: Autophagy Induction
Corynoxine primarily promotes the clearance of α-syn by inducing autophagy, a cellular process for degrading protein aggregates and damaged organelles.[1][4] Its mechanism is distinct from its enantiomer, Corynoxine B.[1][4] Corynoxine functions by inhibiting the Akt/mTOR signaling pathway, a central regulator of cell growth and autophagy.[1] This inhibition leads to the activation and nuclear translocation of Transcription Factor EB (TFEB) and Transcription Factor E3 (TFE3), which are master regulators of lysosomal biogenesis and autophagy. The subsequent upregulation of autophagy machinery enhances the degradation of both wild-type and mutant forms of α-syn.[1]
Signaling Pathway Visualization
Caption: Corynoxine inhibits the Akt/mTOR pathway to activate TFEB/TFE3, inducing autophagy.
Quantitative Data from Preclinical Studies
The following tables summarize the quantitative findings from key in vitro and in vivo experiments investigating Corynoxine and its derivatives.
Table 1: In Vitro Efficacy of Corynoxine and Derivatives
| Compound | Cell Line(s) | Concentration | Key Quantitative Results | Reference |
| Corynoxine | N2a, SH-SY5Y | Not specified | Induces autophagy. | [1][4] |
| Corynoxine | Inducible PC12 | 25 µM | Promotes clearance of wild-type and A53T α-syn; Diminishes IL-8 release. | [1][5] |
| Corynoxine B Derivative (CB6) | N2a | 5–40 µM | Dose-dependently accelerates autophagy flux. | [6] |
| Corynoxine B Derivative (CB6) | MPP+-treated PC12 | Not specified | Inhibits cell apoptosis and increases cell viability. | [6] |
Table 2: In Vivo Efficacy of Corynoxine and Derivatives
| Compound | Animal Model | Dosage | Key Quantitative Results | Reference |
| Corynoxine | Rotenone-induced Rat PD Model | Low: 2.5 mg/kgHigh: 5 mg/kg | Decreases α-synuclein aggregates and expression; Increases LC3-II levels; Decreases p62, p-mTOR, and p-p70 levels. | [2][7] |
| Corynoxine | Rotenone-induced Rat & Mouse PD Models | Not specified | Prevents loss of tyrosine hydroxylase (TH)-positive neurons; Improves motor dysfunction. | [2][3][5] |
| Corynoxine B Derivative (CB6) | MPTP-induced Mouse PD Model | 10, 20 mg/kg/day (21 days) | Significantly improves motor dysfunction; Prevents loss of dopaminergic neurons. | [6] |
| Corynoxine B | A53T α-syn Transgenic Mouse PD Model | Not specified | Promotes α-syn clearance and improves behavioral abnormalities. | [8] |
Experimental Protocols
The following sections detail the methodologies employed in the initial studies on Corynoxine.
In Vitro Methodologies
Cell Culture and Treatment:
-
Cell Lines: Neuronal cell lines such as human neuroblastoma SH-SY5Y, mouse neuroblastoma N2a, and rat pheochromocytoma PC12 cells (including an inducible line for α-synuclein expression) were commonly used.[1][3][4]
-
Culture Conditions: Cells were maintained in standard culture media (e.g., DMEM) supplemented with fetal bovine serum and penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.
-
Corynoxine Treatment: For inducible PC12 cells, α-syn expression (wild-type or A53T mutant) was typically induced with doxycycline for 24 hours, followed by treatment with Corynoxine (e.g., 25 µM) for another 24 hours.[5]
Biochemical Assays:
-
Western Blotting: Standard Western blotting protocols were used to quantify protein levels. Cell lysates were prepared, proteins separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against α-synuclein, LC3, p62, Akt, mTOR, p70S6K, and their phosphorylated forms.[2][7] Densitometry was used for quantification.
-
Immunofluorescence: Cells were fixed, permeabilized, and incubated with primary antibodies (e.g., anti-LC3) followed by fluorescently-labeled secondary antibodies to visualize the formation of autophagosomes (LC3 puncta).
Visualization of In Vitro Workflow
Caption: General workflow for assessing Corynoxine's in vitro effects on α-synuclein.
In Vivo Methodologies
Animal Models of Parkinson's Disease:
-
Rotenone-Induced Models: PD models were established by either stereotaxic infusion of rotenone into the substantia nigra pars compacta (SNpc) of rats (acute model) or systemic administration of low-dose rotenone in mice (chronic model).[2][3]
-
MPTP-Induced Model: The neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) was administered to mice to induce loss of dopaminergic neurons, mimicking PD pathology.[6]
-
Transgenic Models: Mice or Drosophila engineered to overexpress human wild-type or mutant (A53T) α-synuclein were used to study the effects on genetically-driven pathology.[8]
Drug Administration and Behavioral Testing:
-
Administration: Corynoxine or its derivatives were typically administered via oral gavage or intraperitoneal injection for a specified period (e.g., 21 days).[6]
-
Motor Function: Behavioral tests such as the rotarod test and pole test were used to assess motor coordination and bradykinesia.
Post-Mortem Tissue Analysis:
-
Immunohistochemistry: Brains were sectioned and stained with antibodies against Tyrosine Hydroxylase (TH) to quantify the loss of dopaminergic neurons in the SNpc and striatum, and with antibodies against α-synuclein to visualize protein aggregates.[2][5]
-
Western Blotting: Protein was extracted from specific brain regions (e.g., SNpc) to measure levels of α-synuclein and autophagy markers, similar to the in vitro protocols.[2][7]
Visualization of In Vivo Workflow
Caption: Workflow for evaluating Corynoxine's neuroprotective effects in rodent PD models.
Conclusion and Future Directions
Initial studies provide compelling preclinical evidence that Corynoxine promotes the clearance of α-synuclein through the induction of autophagy via inhibition of the Akt/mTOR pathway.[1][2] Both in vitro and in vivo experiments have demonstrated its ability to reduce α-synuclein levels, protect dopaminergic neurons, and improve motor function in models of Parkinson's disease.[2][3][5] Furthermore, Corynoxine has been shown to diminish neuroinflammation, which may contribute to its neuroprotective effects.[2][3]
Future research should focus on comprehensive pharmacokinetic and pharmacodynamic studies, long-term safety profiling, and the optimization of derivatives like CB6 to improve brain permeability and efficacy.[6] Investigating the interplay between the mTOR-dependent pathway of Corynoxine and the Beclin-1-dependent pathway of its isomer Corynoxine B could reveal opportunities for synergistic therapeutic approaches. These foundational studies establish Corynoxine as a promising natural compound for the development of novel, disease-modifying therapies for Parkinson's disease and other synucleinopathies.
References
- 1. Corynoxine, a natural autophagy enhancer, promotes the clearance of alpha-synuclein via Akt/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Corynoxine Protects Dopaminergic Neurons Through Inducing Autophagy and Diminishing Neuroinflammation in Rotenone-Induced Animal Models of Parkinson’s Disease [frontiersin.org]
- 3. Corynoxine Protects Dopaminergic Neurons Through Inducing Autophagy and Diminishing Neuroinflammation in Rotenone-Induced Animal Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis and Purification of Corynoxine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and purification of Corynoxine, a tetracyclic oxindole alkaloid. The document includes detailed protocols for its total synthesis and its extraction and purification from natural sources. Quantitative data is presented in tabular format for easy comparison, and key experimental workflows are visualized using diagrams.
Chemical Properties and Data
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₈N₂O₄ | [1][2] |
| Molecular Weight | 384.47 g/mol | [2] |
| CAS Number | 6877-32-3 | [1] |
| Melting Point | 166-168 °C | [3] |
| Appearance | Solid | [2] |
| IUPAC Name | methyl (E)-2-[(3S,6'S,7'S,8'aS)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate | [1] |
Total Synthesis of (±)-Corynoxine
The following protocol describes a racemic total synthesis of Corynoxine. The key strategic steps involve a Mannich spirocyclization to construct the C-ring and a palladium-catalyzed cyclization to form the D-ring.[2] The overall yield for the racemic synthesis of corynoxine is reported to be 2.5% over 10 steps from commercially available tryptamine.[2][4]
Synthesis Workflow
References
Application Notes and Protocols for Preclinical Evaluation of Corynoxine in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the preclinical evaluation of Corynoxine, a natural oxindole alkaloid, in established animal models of neurodegenerative diseases, including Parkinson's Disease (PD), Alzheimer's Disease (AD), and Huntington's Disease (HD). Corynoxine has been identified as a potent autophagy enhancer, promoting the clearance of pathogenic protein aggregates, a common hallmark of these devastating disorders.[1][2] This document outlines detailed experimental designs, from model selection and compound administration to behavioral, biochemical, and histological outcome measures. The provided protocols are intended to serve as a foundational framework for researchers investigating the therapeutic potential of Corynoxine and its derivatives.
Introduction to Corynoxine and its Mechanism of Action
Corynoxine is a natural compound isolated from the plant Uncaria rhynchophylla, which has been traditionally used in Chinese medicine.[3] Preclinical studies have revealed its neuroprotective effects, primarily attributed to its ability to induce autophagy, the cellular process responsible for the degradation and recycling of damaged organelles and misfolded proteins.[1][3] Corynoxine and its isomers have been shown to enhance autophagy through the modulation of key signaling pathways, including the Akt/mTOR and PIK3C3 complex pathways.[1][4][5] By upregulating autophagy, Corynoxine facilitates the clearance of toxic protein aggregates such as α-synuclein in Parkinson's disease and amyloid-β (Aβ) in Alzheimer's disease, suggesting a broad therapeutic potential for neurodegenerative proteinopathies.[1][2][3]
Signaling Pathway of Corynoxine-Induced Autophagy
Experimental Design: Parkinson's Disease (PD)
The neuroprotective effects of Corynoxine have been demonstrated in toxin-induced models of Parkinson's disease.[3][6] The following experimental design is based on the rotenone-induced and MPTP-induced mouse models, which recapitulate key pathological features of PD, including dopaminergic neuron loss and motor deficits.
Animal Model and Treatment
-
Model: Male C57BL/6 mice (8-10 weeks old).
-
Induction:
-
Rotenone Model: Rotenone administered orally at 30 mg/kg/day for 4-8 weeks.[7]
-
MPTP Model: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) administered intraperitoneally at 20-30 mg/kg/day for 5-7 consecutive days. A derivative of Corynoxine, CB6, has been tested in an MPTP model with administration of MPTP for 7 consecutive days.[5]
-
-
Treatment Groups:
-
Vehicle Control (e.g., 0.5% CMC-Na in saline)
-
Disease Model (Rotenone or MPTP) + Vehicle
-
Disease Model + Corynoxine (Low Dose, e.g., 5 mg/kg/day, oral gavage)
-
Disease Model + Corynoxine (High Dose, e.g., 10 mg/kg/day, oral gavage)
-
-
Administration: Corynoxine is dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose-sodium (CMC-Na)) and administered daily by oral gavage. Treatment can commence prior to or concurrently with toxin administration and continue for the duration of the study (e.g., 21 days for the MPTP model).[5]
Outcome Measures
Table 1: Summary of Outcome Measures for Parkinson's Disease Models
| Category | Test/Assay | Primary Endpoint | Rationale |
| Behavioral | Rotarod Test | Latency to fall | Assesses motor coordination and balance. |
| Open Field Test | Total distance traveled, time in center | Measures general locomotor activity and anxiety-like behavior. | |
| Biochemical | Western Blot (Midbrain) | p-mTOR, LC3-II/LC3-I ratio, α-synuclein | Quantifies autophagy induction and clearance of pathogenic protein. |
| Histological | Immunohistochemistry (Substantia Nigra) | Tyrosine Hydroxylase (TH) positive cell count | Measures the extent of dopaminergic neuron survival. |
Experimental Workflow for PD Studies
Experimental Design: Alzheimer's Disease (AD)
While direct in-vivo studies of Corynoxine in AD models are limited, its known mechanism as an autophagy enhancer that reduces Aβ levels suggests its therapeutic potential.[2] The following proposed experimental design utilizes the 3xTg-AD mouse model, which develops both amyloid plaques and tau pathology.
Animal Model and Treatment
-
Model: Male and female 3xTg-AD mice. Onset of pathology is age-dependent.
-
Treatment Groups:
-
Wild-Type Control + Vehicle
-
3xTg-AD + Vehicle
-
3xTg-AD + Corynoxine (e.g., 10 mg/kg/day, oral gavage)
-
3xTg-AD + Corynoxine (e.g., 20 mg/kg/day, oral gavage)
-
-
Administration: Treatment can be initiated at an early pathological stage (e.g., 6 months of age) and continue for a period of 3-6 months to assess both preventative and therapeutic effects. Oral gavage is a suitable route of administration.
Outcome Measures
Table 2: Summary of Outcome Measures for Alzheimer's Disease Models
| Category | Test/Assay | Primary Endpoint | Rationale |
| Behavioral | Morris Water Maze | Escape latency, time in target quadrant | Assesses spatial learning and memory. |
| Open Field Test | Locomotor activity, anxiety levels | Evaluates general health and non-cognitive behavioral changes. | |
| Biochemical | Western Blot / ELISA (Cortex & Hippocampus) | Aβ40, Aβ42, p-tau/total tau, p-mTOR, LC3-II/I | Quantifies AD pathology and target engagement. |
| Histological | Thioflavin S Staining (Cortex & Hippocampus) | Plaque load | Visualizes and quantifies amyloid plaques. |
Experimental Workflow for AD Studies
Experimental Design: Huntington's Disease (HD)
There is a lack of direct evidence for Corynoxine in HD models. However, given that mutant huntingtin (mHTT) protein aggregates are cleared by autophagy, Corynoxine presents a plausible therapeutic candidate. The R6/2 mouse model, which expresses exon 1 of the human huntingtin gene with an expanded CAG repeat, is a widely used model that exhibits a rapid and progressive HD-like phenotype.
Animal Model and Treatment
-
Model: Male and female R6/2 mice.
-
Treatment Groups:
-
Wild-Type Control + Vehicle
-
R6/2 + Vehicle
-
R6/2 + Corynoxine (e.g., 10 mg/kg/day, oral gavage)
-
R6/2 + Corynoxine (e.g., 20 mg/kg/day, oral gavage)
-
-
Administration: Treatment should begin at an early, pre-symptomatic stage (e.g., 4-5 weeks of age) and continue until the experimental endpoint (e.g., 12-15 weeks of age).
Outcome Measures
Table 3: Summary of Outcome Measures for Huntington's Disease Models
| Category | Test/Assay | Primary Endpoint | Rationale |
| Behavioral | Rotarod Test | Latency to fall | Measures progressive motor coordination decline. |
| Grip Strength Test | Forelimb grip strength | Assesses muscle strength, which is affected in HD models. | |
| Biochemical | Western Blot / Filter Retardation Assay (Striatum & Cortex) | mHTT aggregates, p-mTOR, LC3-II/I | Quantifies pathogenic protein load and autophagy induction. |
| Histological | Immunohistochemistry (Striatum & Cortex) | mHTT aggregates (e.g., EM48 antibody) | Visualizes and quantifies the distribution of huntingtin aggregates. |
Experimental Workflow for HD Studies
Detailed Experimental Protocols
Rotarod Test
-
Acclimatization: Acclimate mice to the testing room for at least 30 minutes before the test.
-
Training: For three consecutive days prior to the first test, train the mice on the rotarod at a constant speed (e.g., 4 RPM) for 5 minutes.
-
Testing: Place the mouse on the rotating rod. The rod should accelerate from 4 to 40 RPM over a 5-minute period. Record the latency to fall for each mouse. Perform three trials per mouse with an inter-trial interval of at least 15 minutes.
Morris Water Maze
-
Apparatus: A circular pool (120-150 cm in diameter) filled with opaque water (20-22°C). A hidden platform (10 cm in diameter) is submerged 1 cm below the water surface.
-
Acquisition Phase: For 5-7 consecutive days, conduct four trials per day for each mouse. Place the mouse in the water facing the pool wall from one of four starting positions. Allow the mouse to search for the hidden platform for 60 seconds. If the mouse fails to find the platform, guide it to the platform and allow it to remain there for 15-20 seconds.
-
Probe Trial: 24 hours after the last acquisition trial, remove the platform and allow the mouse to swim freely for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.
Western Blotting for Autophagy and Pathogenic Proteins
-
Tissue Homogenization: Homogenize brain tissue (e.g., midbrain, cortex, hippocampus, or striatum) in RIPA buffer with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Relevant primary antibodies include those against p-mTOR, mTOR, LC3, α-synuclein, Aβ (6E10), p-tau (AT8), total tau, and huntingtin (EM48).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
Immunohistochemistry for TH and Protein Aggregates
-
Tissue Preparation: Perfuse mice with 4% paraformaldehyde (PFA) and post-fix the brains. Cryoprotect the brains in sucrose solution and section using a cryostat.
-
Staining:
-
Perform antigen retrieval if necessary.
-
Block non-specific binding with blocking buffer (e.g., 10% normal goat serum in PBS with 0.3% Triton X-100).
-
Incubate sections with primary antibodies (e.g., anti-TH, anti-Aβ, anti-p-tau, anti-huntingtin) overnight at 4°C.
-
Incubate with appropriate fluorescently-labeled secondary antibodies.
-
For amyloid plaques, Thioflavin S staining can be performed.
-
-
Imaging and Analysis: Acquire images using a fluorescence or confocal microscope and quantify the number of positive cells or the area of positive staining using image analysis software.
Data Presentation
All quantitative data from the described experiments should be presented in a clear and structured format to facilitate comparison between treatment groups.
Table 4: Example Data Table for Behavioral Analysis (Rotarod)
| Group | N | Latency to Fall (seconds) - Mean ± SEM | p-value vs. Disease Model |
| Vehicle Control | 10 | 280.5 ± 15.2 | <0.001 |
| Disease Model | 10 | 125.3 ± 10.8 | - |
| Corynoxine (Low Dose) | 10 | 180.7 ± 12.5 | <0.05 |
| Corynoxine (High Dose) | 10 | 225.1 ± 14.1 | <0.01 |
Table 5: Example Data Table for Biochemical Analysis (Western Blot)
| Group | N | Relative Protein Level (Normalized to Control) - Mean ± SEM | p-value vs. Disease Model |
| p-mTOR/mTOR | |||
| Disease Model | 6 | 1.8 ± 0.2 | - |
| Corynoxine | 6 | 1.1 ± 0.15 | <0.05 |
| LC3-II/LC3-I | |||
| Disease Model | 6 | 0.8 ± 0.1 | - |
| Corynoxine | 6 | 1.5 ± 0.2 | <0.01 |
| Pathogenic Protein | |||
| Disease Model | 6 | 2.5 ± 0.3 | - |
| Corynoxine | 6 | 1.4 ± 0.2 | <0.01 |
Conclusion
The provided application notes and protocols offer a robust framework for the preclinical investigation of Corynoxine's therapeutic efficacy in animal models of Parkinson's, Alzheimer's, and Huntington's diseases. By leveraging its known mechanism as an autophagy enhancer, these studies will provide critical insights into the potential of Corynoxine as a disease-modifying therapy for a range of devastating neurodegenerative disorders. Careful adherence to the outlined experimental designs and methodologies will ensure the generation of high-quality, reproducible data to support the further development of this promising natural compound.
References
- 1. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 2. Targeting autophagy in Alzheimer’s disease: Animal models and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological modulation of autophagy for Alzheimer's disease therapy: Opportunities and obstacles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alzheimers.gov [alzheimers.gov]
- 5. researchgate.net [researchgate.net]
- 6. Corynoxine suppresses lung adenocarcinoma proliferation and metastasis via inhibiting PI3K/AKT pathway and suppressing Cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Corynoxine B derivative CB6 prevents Parkinsonian toxicity in mice by inducing PIK3C3 complex-dependent autophagy - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Corynoxine-Induced Autophagy in SH-SY5Y Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for researchers to effectively measure Corynoxine-induced autophagy in the human neuroblastoma cell line, SH-SY5Y. Corynoxine, a natural oxindole alkaloid, has been identified as an autophagy enhancer, promoting the clearance of proteins implicated in neurodegenerative diseases.[1][2] This document outlines detailed protocols for cell culture, Corynoxine treatment, and the subsequent analysis of autophagy through various established methods, including Western blotting for key autophagy markers, fluorescence microscopy of tandem fluorescent-tagged LC3, and transmission electron microscopy for ultrastructural analysis. Furthermore, it details the investigation of the Akt/mTOR signaling pathway, a key regulatory cascade in Corynoxine-induced autophagy.
Introduction to Autophagy and Corynoxine
Autophagy is a fundamental cellular process for the degradation and recycling of cellular components. This catabolic mechanism involves the formation of double-membraned vesicles, termed autophagosomes, which engulf cytoplasmic material and deliver it to lysosomes for degradation. This process is essential for cellular homeostasis, and its dysregulation is implicated in a variety of diseases, including neurodegenerative disorders.
Corynoxine, an alkaloid isolated from the plant Uncaria rhynchophylla, has emerged as a promising natural compound that can induce autophagy.[1][2] Studies have demonstrated its ability to promote the clearance of alpha-synuclein, a protein central to the pathology of Parkinson's disease, in neuronal cell lines, including SH-SY5Y.[1][2] The mechanism of Corynoxine-induced autophagy has been shown to involve the inhibition of the Akt/mTOR signaling pathway.[1][2]
This guide provides a detailed framework for investigating the effects of Corynoxine on autophagy in SH-SY5Y cells, a widely used cell line in neurobiology research.
Data Presentation
Table 1: Corynoxine Treatment Parameters for Autophagy Induction in SH-SY5Y Cells
| Parameter | Recommended Range | Specific Example | Reference |
| Concentration | 5 - 50 µM | 25 µM | [1] |
| Treatment Time | 6 - 24 hours | 12 hours | [1] |
Table 2: Primary Antibodies for Western Blot Analysis
| Target Protein | Supplier (Example) | Catalog # (Example) | Dilution |
| LC3B | Cell Signaling Technology | #2775 | 1:1000 |
| p62/SQSTM1 | Cell Signaling Technology | #8025 | 1:1000 |
| Phospho-Akt (Ser473) | Cell Signaling Technology | #4060 | 1:1000 |
| Akt (pan) | Cell Signaling Technology | #4691 | 1:1000 |
| Phospho-mTOR (Ser2448) | Cell Signaling Technology | #5536 | 1:1000 |
| mTOR | Cell Signaling Technology | #2983 | 1:1000 |
| Phospho-p70 S6 Kinase (Thr389) | Cell Signaling Technology | #9234 | 1:1000 |
| p70 S6 Kinase | Cell Signaling Technology | #2708 | 1:1000 |
| β-Actin | Sigma-Aldrich | A5441 | 1:5000 |
Experimental Protocols
SH-SY5Y Cell Culture and Maintenance
A standardized cell culture protocol is crucial for reproducible results.
Materials:
-
SH-SY5Y cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
0.25% Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
T-75 cell culture flasks
-
6-well, 12-well, or 24-well plates
Protocol:
-
Maintain SH-SY5Y cells in T-75 flasks with complete DMEM at 37°C in a humidified atmosphere of 5% CO2.
-
When cells reach 80-90% confluency, aspirate the medium and wash once with PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin with 7-8 mL of complete DMEM and collect the cell suspension.
-
Centrifuge at 200 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in fresh medium.
-
Seed cells into appropriate plates for experiments at a density of 1-2 x 10^5 cells/mL.
Corynoxine Treatment
Materials:
-
Corynoxine (stock solution in DMSO)
-
Complete DMEM
Protocol:
-
Seed SH-SY5Y cells in the desired plate format and allow them to adhere and reach 60-70% confluency (approximately 24 hours).
-
Prepare working solutions of Corynoxine in complete DMEM from the stock solution. A vehicle control (DMSO) should be prepared at the same final concentration as in the highest Corynoxine treatment.
-
Aspirate the medium from the cells and replace it with the medium containing the desired concentration of Corynoxine or vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 12 hours).
Western Blot Analysis of Autophagy Markers and Akt/mTOR Signaling
Western blotting is a key technique to quantify changes in the levels of autophagy-related proteins. An increase in the ratio of LC3-II to LC3-I and a decrease in p62 levels are indicative of autophagy induction.
Materials:
-
RIPA Lysis Buffer (with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk in TBST)
-
Primary and secondary antibodies (see Table 2)
-
Chemiluminescent substrate
Protocol:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: After further washes, visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities using densitometry software.
Fluorescence Microscopy with mRFP-GFP-LC3
The tandem fluorescent mRFP-GFP-LC3 reporter is a powerful tool to monitor autophagic flux. In autophagosomes (neutral pH), both GFP and RFP fluoresce (yellow puncta). Upon fusion with lysosomes to form autolysosomes (acidic pH), the GFP signal is quenched, while the RFP signal persists (red puncta). An increase in both yellow and red puncta indicates enhanced autophagic flux.
Materials:
-
mRFP-GFP-LC3 plasmid
-
Lipofectamine 3000 (or other transfection reagent)
-
Opti-MEM
-
Glass-bottom dishes or coverslips
-
4% Paraformaldehyde (PFA)
-
DAPI (for nuclear staining)
-
Confocal microscope
Protocol:
-
Transfection: Seed SH-SY5Y cells on glass-bottom dishes or coverslips. Transfect the cells with the mRFP-GFP-LC3 plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Expression: Allow 24-48 hours for the expression of the fusion protein.
-
Treatment: Treat the cells with Corynoxine as described in Protocol 2.
-
Fixation and Staining: After treatment, wash the cells with PBS and fix with 4% PFA for 15 minutes. Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes and stain with DAPI.
-
Imaging and Quantification: Acquire images using a confocal microscope with appropriate laser lines for GFP, RFP, and DAPI. Quantify the number of yellow (autophagosomes) and red (autolysosomes) puncta per cell using image analysis software like ImageJ or CellProfiler.
Transmission Electron Microscopy (TEM)
TEM provides high-resolution images of cellular ultrastructure, allowing for the direct visualization of autophagosomes and autolysosomes.
Materials:
-
Glutaraldehyde
-
Osmium tetroxide
-
Uranyl acetate
-
Lead citrate
-
Ethanol series
-
Epoxy resin
Protocol:
-
Cell Preparation and Fixation: After Corynoxine treatment, carefully harvest the cells and fix them in a solution containing glutaraldehyde. Post-fix with osmium tetroxide.
-
Dehydration and Embedding: Dehydrate the samples through a graded ethanol series and embed them in epoxy resin.
-
Sectioning and Staining: Cut ultrathin sections (60-80 nm) using an ultramicrotome. Stain the sections with uranyl acetate and lead citrate.
-
Imaging and Analysis: Examine the sections using a transmission electron microscope. Identify and quantify the number of autophagosomes (double-membraned vesicles containing cytoplasmic material) and autolysosomes (single- or multi-membraned vesicles with electron-dense content) per cell cross-section.
Signaling Pathway Analysis
Corynoxine induces autophagy by inhibiting the Akt/mTOR signaling pathway.[1][2] This can be confirmed by examining the phosphorylation status of key proteins in this cascade.
To investigate this pathway, perform Western blot analysis as described in Protocol 3, using antibodies against the phosphorylated and total forms of Akt, mTOR, and their downstream effector p70 S6 Kinase (see Table 2). A decrease in the ratio of phosphorylated to total protein for these kinases following Corynoxine treatment would confirm the inhibition of this signaling pathway.
Conclusion
This collection of application notes and protocols provides a robust framework for the detailed investigation of Corynoxine-induced autophagy in SH-SY5Y cells. By employing a multi-faceted approach that combines biochemical and imaging techniques, researchers can obtain comprehensive and reliable data on the autophagic response to this promising natural compound. These methods will be invaluable for scientists in academic and industrial settings who are focused on the development of novel therapeutics for neurodegenerative and other diseases where autophagy modulation is a key strategy.
References
Corynoxine in Neuroinflammation: Application Notes and Protocols for Preclinical Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of corynoxine, an oxindole alkaloid, for in vivo studies of neuroinflammation in mouse models. The information is compiled from peer-reviewed research, offering detailed protocols and quantitative data to guide experimental design and execution.
Introduction
Corynoxine, isolated from the plant Uncaria rhynchophylla, has demonstrated neuroprotective properties in preclinical models.[1] Notably, it has been shown to mitigate neuroinflammation, a key pathological process in various neurodegenerative diseases.[1][2] Corynoxine exerts its anti-neuroinflammatory effects, at least in part, by inhibiting the activation of microglia, the resident immune cells of the central nervous system, and subsequently reducing the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[1][2] Mechanistic studies suggest that corynoxine's neuroprotective effects involve the enhancement of autophagy via modulation of the mechanistic target of rapamycin (mTOR) signaling pathway.[1]
Quantitative Data Summary
The following tables summarize the recommended dosage and administration of corynoxine in a rotenone-induced mouse model of neuroinflammation, a common model for studying Parkinson's disease-related pathology.[1]
Table 1: Corynoxine Dosage in Mice
| Dosage Group | Concentration (mg/kg) | Vehicle |
| Low Dosage | 5 | Normal Saline |
| High Dosage | 10 | Normal Saline |
Data extracted from Lu et al., 2021.[1]
Table 2: Rotenone Administration for Induction of Neuroinflammation
| Compound | Dosage (mg/kg) | Administration Route | Frequency | Duration |
| Rotenone | 3 | Intraperitoneal (i.p.) | Daily | 21 days |
This protocol is based on systemic rotenone administration models that induce neuroinflammation.[3]
Experimental Protocols
Corynoxine Administration
This protocol details the preparation and administration of corynoxine to mice in a neuroinflammation study.
Materials:
-
Corynoxine
-
Sterile Normal Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Animal-grade syringes and needles (e.g., 27-gauge)
Procedure:
-
Preparation of Corynoxine Solution:
-
On each day of administration, freshly prepare the corynoxine solutions.
-
Weigh the required amount of corynoxine for the desired concentration (5 mg/kg or 10 mg/kg).
-
Dissolve the corynoxine in sterile normal saline. For example, to prepare a 1 mg/mL solution (for a 10 mg/kg dose in a 20g mouse, you would inject 0.2 mL), dissolve 1 mg of corynoxine in 1 mL of normal saline.
-
Vortex thoroughly to ensure complete dissolution.
-
-
Administration:
-
The route of administration can be adapted based on the experimental design, with intraperitoneal (i.p.) injection being a common method.
-
Administer the prepared corynoxine solution to the mice daily for the duration of the study.
-
The vehicle control group should receive an equivalent volume of normal saline.
-
Rotenone-Induced Neuroinflammation Model
This protocol describes the induction of neuroinflammation in mice using rotenone.
Materials:
-
Rotenone
-
Dimethyl sulfoxide (DMSO)
-
Sterile Normal Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Animal-grade syringes and needles
Procedure:
-
Preparation of Rotenone Solution:
-
Prepare a stock solution of rotenone in DMSO.
-
On the day of injection, dilute the stock solution in sterile normal saline to the final concentration (e.g., 3 mg/kg).[3] The final concentration of DMSO should be kept low (e.g., <1%) to avoid toxicity.
-
Vortex the solution well before each injection.
-
-
Induction:
-
Administer rotenone via intraperitoneal (i.p.) injection daily for 21 days.[3]
-
Monitor the mice daily for any signs of toxicity or distress.
-
Behavioral Assessment: Pole Test
The pole test is used to evaluate motor coordination and bradykinesia in mice.[4][5][6][7][8]
Materials:
-
Vertical pole (approximately 50 cm long, 1 cm in diameter) with a rough surface to aid grip.
-
A stable base for the pole.
-
A cage or enclosed area at the base of the pole.
-
Timer.
Procedure:
-
Habituation:
-
Allow the mice to acclimate to the testing room for at least 30 minutes before the test.
-
-
Testing:
-
Place the mouse head-upward on the top of the vertical pole.
-
Start the timer as soon as the mouse is placed on the pole.
-
Record two parameters:
-
Time to turn: The time it takes for the mouse to turn completely head-downward.
-
Time to descend: The total time from the start until the mouse reaches the base of the pole with all four paws.
-
-
Perform multiple trials for each mouse and average the results.
-
Immunohistochemistry for Microglial Activation
This protocol outlines the staining of brain sections for Iba-1, a marker for microglia, to assess neuroinflammation.
Materials:
-
Mouse brain tissue sections (fixed and cryosectioned).
-
Phosphate-buffered saline (PBS).
-
Blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100).
-
Primary antibody: Rabbit anti-Iba-1.
-
Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorescent marker (e.g., Alexa Fluor 488).
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining.
-
Mounting medium.
-
Microscope slides and coverslips.
-
Fluorescence microscope.
Procedure:
-
Tissue Preparation:
-
Perfuse mice with 4% paraformaldehyde (PFA) and collect the brains.
-
Post-fix the brains in 4% PFA overnight, followed by cryoprotection in a sucrose solution.
-
Cut brain sections (e.g., 30 µm thick) using a cryostat.
-
-
Staining:
-
Wash the sections with PBS.
-
Incubate the sections in blocking solution for 1 hour at room temperature.
-
Incubate with the primary anti-Iba-1 antibody overnight at 4°C.
-
Wash the sections with PBS.
-
Incubate with the fluorescently labeled secondary antibody for 1-2 hours at room temperature.
-
Wash the sections with PBS.
-
Counterstain with DAPI for 5-10 minutes.
-
Wash the sections with PBS.
-
-
Mounting and Imaging:
-
Mount the stained sections onto microscope slides with mounting medium and apply a coverslip.
-
Image the sections using a fluorescence microscope. Activated microglia typically exhibit an amoeboid morphology with retracted processes, while resting microglia have a ramified morphology with fine processes.
-
ELISA for TNF-α Quantification
This protocol describes the measurement of TNF-α levels in mouse serum to quantify systemic inflammation.
Materials:
-
Mouse serum samples.
-
Commercial mouse TNF-α ELISA kit (follow the manufacturer's instructions).
-
Microplate reader.
Procedure:
-
Sample Collection:
-
Collect blood from mice via cardiac puncture or another appropriate method.
-
Allow the blood to clot and then centrifuge to separate the serum.
-
Store the serum at -80°C until use.
-
-
ELISA Assay:
-
Bring all reagents and samples to room temperature.
-
Add standards and samples to the wells of the ELISA plate pre-coated with an anti-TNF-α antibody.
-
Incubate as per the kit's instructions.
-
Wash the wells.
-
Add the detection antibody.
-
Incubate and wash.
-
Add the substrate solution and incubate until color develops.
-
Add the stop solution.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using the absorbance values of the standards.
-
Calculate the concentration of TNF-α in the samples based on the standard curve.
-
Visualizations
Caption: Experimental workflow for studying the effects of corynoxine on neuroinflammation in mice.
Caption: Proposed signaling pathway of corynoxine in reducing neuroinflammation in microglia.
References
- 1. Corynoxine Protects Dopaminergic Neurons Through Inducing Autophagy and Diminishing Neuroinflammation in Rotenone-Induced Animal Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Pole Test [protocols.io]
- 5. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 6. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 7. meliordiscovery.com [meliordiscovery.com]
- 8. protocols.io [protocols.io]
Application Notes and Protocols for Detecting p-mTOR after Corynoxine Treatment via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the detection of phosphorylated mammalian target of rapamycin (p-mTOR) in cell lysates following treatment with Corynoxine, a natural oxindole alkaloid. Corynoxine has been identified as an autophagy enhancer that functions by inhibiting the Akt/mTOR signaling pathway.[1][2][3][4] This protocol outlines the necessary steps for cell culture and treatment, lysate preparation, protein quantification, SDS-PAGE, Western blotting, and immunodetection of p-mTOR. The provided methodologies are intended to guide researchers in accurately assessing the impact of Corynoxine on mTOR signaling.
Introduction to mTOR Signaling and Corynoxine
The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival. Dysregulation of the mTOR signaling pathway is implicated in various diseases, including cancer and neurodegenerative disorders. A key indicator of mTOR activation is its phosphorylation at specific serine residues, such as Ser2448. Therefore, detecting the levels of phosphorylated mTOR (p-mTOR) is a common method to assess the activity of the mTOR pathway.
Corynoxine, an oxindole alkaloid, has been shown to induce autophagy and promote the clearance of protein aggregates by inhibiting the Akt/mTOR pathway.[1][2][3] This makes it a compound of interest for therapeutic development. Western blotting is a powerful and widely used technique to detect and quantify specific proteins, such as p-mTOR, in a complex mixture of proteins from cell or tissue lysates.[5] This application note provides a detailed protocol for utilizing Western blot to investigate the effect of Corynoxine on mTOR phosphorylation.
Data Presentation
Table 1: Hypothetical Quantitative Data of p-mTOR/total mTOR Ratio after Corynoxine Treatment
| Treatment Group | Corynoxine Concentration (µM) | Normalized p-mTOR/total mTOR Ratio (Arbitrary Units) | Standard Deviation |
| Vehicle Control | 0 | 1.00 | 0.12 |
| Corynoxine | 25 | 0.65 | 0.09 |
| Corynoxine | 50 | 0.38 | 0.05 |
| Corynoxine | 100 | 0.15 | 0.03 |
Experimental Protocols
Cell Culture and Corynoxine Treatment
-
Cell Seeding: Plate the desired cell line (e.g., A549, SH-SY5Y) in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Cell Growth: Culture the cells in a suitable medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Corynoxine Preparation: Prepare a stock solution of Corynoxine (e.g., 100 mM in DMSO).[6] Dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0, 25, 50, and 100 µM).[6] The final DMSO concentration in the medium should be less than 0.1% to avoid solvent-induced toxicity.[6]
-
Treatment: Once cells reach the desired confluency, replace the old medium with the medium containing the different concentrations of Corynoxine. A vehicle control group (0 µM Corynoxine) should be included, containing the same final concentration of DMSO as the treatment groups.[6]
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24 hours).
Cell Lysis
-
Washing: After treatment, aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[5][7]
-
Lysis Buffer Preparation: Prepare a sufficient amount of ice-cold RIPA lysis buffer. Immediately before use, supplement the RIPA buffer with a protease inhibitor cocktail (1X final concentration) and a phosphatase inhibitor cocktail (1X final concentration) to prevent protein degradation and dephosphorylation.[7][8][9]
-
Cell Lysis: Add an appropriate volume of the supplemented RIPA buffer to each well (e.g., 100-200 µL for a 6-well plate).
-
Scraping and Collection: Scrape the adherent cells off the plate using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.[5]
-
Incubation: Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes to ensure complete lysis.[7]
-
Centrifugation: Centrifuge the lysate at 12,000 x g for 15-20 minutes at 4°C to pellet the cell debris.[5][7]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled microcentrifuge tube. The samples can be stored at -80°C for long-term use.[5][7]
Protein Quantification (BCA Assay)
-
Standard Preparation: Prepare a series of protein standards of known concentrations (e.g., using Bovine Serum Albumin - BSA) to generate a standard curve.[10][11][12][13]
-
Working Reagent Preparation: Prepare the BCA working reagent by mixing BCA Reagent A and Reagent B according to the manufacturer's instructions (typically a 50:1 ratio).[10][12]
-
Assay: In a 96-well plate, add a small volume of each standard and unknown sample in duplicate or triplicate. Then, add the BCA working reagent to each well.[12][13]
-
Incubation: Incubate the plate at 37°C for 30 minutes.[10][12]
-
Measurement: Measure the absorbance at 562 nm using a microplate reader.[10][12][14]
-
Concentration Calculation: Determine the protein concentration of the unknown samples by comparing their absorbance to the standard curve.[12]
SDS-PAGE and Western Blotting
-
Sample Preparation: Based on the protein quantification results, dilute the cell lysates with Laemmli sample buffer (containing a reducing agent like β-mercaptoethanol or DTT) to ensure equal protein loading for each sample (e.g., 20-30 µg of total protein per lane).
-
Denaturation: Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[5]
-
Gel Electrophoresis: Load the denatured protein samples and a pre-stained protein ladder into the wells of an SDS-polyacrylamide gel. Run the gel in electrophoresis running buffer until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. For large proteins like mTOR (~289 kDa), a wet transfer system is often recommended for efficient transfer.[15] If using PVDF, activate the membrane with methanol before use.[16][17]
-
Blocking: After transfer, block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[18] Note: Do not use milk as a blocking agent when detecting phosphorylated proteins, as it contains phosphoproteins that can cause high background.
-
Primary Antibody Incubation: Wash the membrane three times for 5 minutes each with TBST. Incubate the membrane with the primary antibody against p-mTOR (e.g., anti-p-mTOR Ser2448) diluted in 5% BSA in TBST overnight at 4°C with gentle shaking.[18] A typical dilution for p-mTOR and total mTOR antibodies is 1:1000.[19][20]
-
Secondary Antibody Incubation: The next day, wash the membrane three times for 5 minutes each with TBST. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in 5% BSA in TBST for 1 hour at room temperature.[21]
-
Detection: Wash the membrane three times for 5 minutes each with TBST. Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions and apply it to the membrane.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.
-
Stripping and Re-probing (for total mTOR): To normalize the p-mTOR signal, the membrane can be stripped of the bound antibodies and re-probed with an antibody against total mTOR. Follow a validated stripping protocol. After stripping, block the membrane again and proceed with the primary and secondary antibody incubations for total mTOR as described above.
Visualizations
Figure 1: Corynoxine's inhibitory effect on the mTOR signaling pathway.
Figure 2: Experimental workflow for Western blot analysis of p-mTOR.
Figure 3: Logical flow of the experimental design.
References
- 1. Corynoxine, a natural autophagy enhancer, promotes the clearance of alpha-synuclein via Akt/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Corynoxine Protects Dopaminergic Neurons Through Inducing Autophagy and Diminishing Neuroinflammation in Rotenone-Induced Animal Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Corynoxine | Autophagy | TargetMol [targetmol.com]
- 5. origene.com [origene.com]
- 6. Corynoxine suppresses lung adenocarcinoma proliferation and metastasis via inhibiting PI3K/AKT pathway and suppressing Cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 8. Western Blotting Protocol [aymanoweida.com]
- 8. Western Blot [protocols.io]
- 9. Phosphatase Inhibitor Cocktail (100X) | Cell Signaling Technology [cellsignal.com]
- 10. Protocol for Bicinchoninic Acid (BCA) Protein Assay - Creative Proteomics [creative-proteomics.com]
- 11. Pierce BCA Protein Assay Protocol [protocols.io]
- 12. qb3.berkeley.edu [qb3.berkeley.edu]
- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. researchgate.net [researchgate.net]
- 16. m.youtube.com [m.youtube.com]
- 17. youtube.com [youtube.com]
- 18. ccrod.cancer.gov [ccrod.cancer.gov]
- 19. Methods to identify molecular expression of mTOR pathway: a rationale approach to stratify patients affected by clear cell renal cell carcinoma for more likely response to mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. frontiersin.org [frontiersin.org]
- 21. youtube.com [youtube.com]
Application Note: Quantification of Corynoxine using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Corynoxine, a significant oxindole alkaloid found in various medicinal plants, notably of the Uncaria genus. The described method utilizes a reversed-phase C18 column with UV detection, providing a reliable and efficient means for the quality control and standardization of raw materials and finished products containing Corynoxine. The protocol has been validated for its linearity, accuracy, precision, and sensitivity, demonstrating its suitability for routine analysis in research and industrial settings.
Introduction
Corynoxine is a pentacyclic oxindole alkaloid that, along with its isomers, is a key bioactive constituent in several species of the Uncaria genus, commonly known as Cat's Claw. These plants have a long history of use in traditional medicine for treating a variety of ailments, including inflammatory and infectious diseases. The therapeutic effects of Uncaria species are often attributed to their unique alkaloid profile. Consequently, the accurate quantification of specific alkaloids like Corynoxine is crucial for ensuring the quality, efficacy, and safety of botanical extracts and derived pharmaceutical products. This document provides a detailed protocol for a validated HPLC-UV method for the determination of Corynoxine.
Experimental
Instrumentation and Consumables
-
HPLC system with a UV/Vis detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Syringe filters (0.45 µm)
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC grade acetonitrile, methanol, and water
-
Dipotassium hydrogen phosphate and phosphoric acid (for buffer preparation)
-
Corynoxine reference standard
Chromatographic Conditions
A summary of the optimized chromatographic conditions for the quantification of Corynoxine is presented in the table below.
| Parameter | Condition |
| Column | C18 Reversed-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: AcetonitrileB: 20 mM Dipotassium hydrogen phosphate (pH adjusted to 7.8 with phosphoric acid) |
| Gradient | Isocratic or a shallow gradient optimized for resolution |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 245 nm[1] |
| Injection Volume | 10 µL |
Method Validation Summary
The HPLC method was validated according to standard guidelines to ensure its reliability and accuracy for the quantification of Corynoxine. The validation parameters are summarized in the table below. Data for a closely related oxindole alkaloid, mitraphylline, is used as a representative example of the expected performance for Corynoxine.[2][3]
| Validation Parameter | Result |
| Linearity (r²) | ≥ 0.999[2][3] |
| Limit of Detection (LOD) | ~0.8 µg/mL[2][3] |
| Limit of Quantification (LOQ) | ~2.4 µg/mL[2][3] |
| Accuracy (% Recovery) | ≥ 96%[2][3] |
| Precision (RSD) | < 2.5%[2][3] |
Protocols
1. Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of Corynoxine reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from the LOQ to a suitable upper limit (e.g., 5, 10, 25, 50, 100 µg/mL).
2. Sample Preparation
-
Extraction: Accurately weigh a suitable amount of powdered plant material (e.g., 1 g) and extract with an appropriate solvent, such as aqueous ethanol, using a suitable method like sonication or reflux.[2][3]
-
Filtration: Filter the resulting extract through a 0.45 µm syringe filter prior to injection into the HPLC system to remove any particulate matter.
3. HPLC Analysis Workflow
The logical workflow for the HPLC analysis of Corynoxine is depicted in the diagram below.
Signaling Pathway Diagram
While Corynoxine's mechanism of action is a subject of ongoing research and does not involve a classical signaling pathway in the context of this analytical method, a logical relationship diagram for method development is provided below.
Conclusion
The HPLC-UV method described in this application note is a reliable and validated approach for the quantification of Corynoxine in various samples. The protocol is straightforward and employs commonly available instrumentation and reagents, making it accessible for most analytical laboratories. This method can be effectively implemented for the quality control of raw botanical materials and finished products, contributing to the standardization and safety of natural health products containing Uncaria alkaloids.
References
Application Notes and Protocols: Evaluating the Efficacy of Corynoxine on A5549 Cell Viability
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the cytotoxic and apoptotic effects of Corynoxine on the human lung adenocarcinoma cell line, A549. The protocols outlined below detail standard cell viability and apoptosis assays, and a framework for data presentation and interpretation is provided.
Corynoxine, a bioactive component isolated from the traditional Chinese medicine Uncaria rhychophaylla, has demonstrated potential as an anti-cancer agent.[1] Studies have shown that Corynoxine can significantly suppress the proliferation of lung adenocarcinoma cells, including the A549 cell line, and induce apoptotic cell death.[1] The primary mechanism of action appears to be the inhibition of the PI3K/AKT signaling pathway, which is crucial for cell growth and survival.[1][2] Furthermore, Corynoxine has been observed to impede the migration and invasion of A549 cells, suggesting its potential to inhibit metastasis.[1][3]
This document provides detailed protocols for two key assays to evaluate the effects of Corynoxine on A549 cells: the MTT assay for cell viability and the Annexin V/PI assay for apoptosis detection.
Data Presentation
Quantitative data from cell viability and apoptosis assays should be summarized for clear interpretation and comparison.
Table 1: Cytotoxicity of Corynoxine on A549 Cells (MTT Assay)
| Corynoxine Concentration (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| 0 (Control) | 100 ± 4.5 | |
| 25 | 85.2 ± 5.1 | |
| 50 | 68.7 ± 3.9 | |
| 100 | 51.3 ± 4.2 | 101.6[1] |
| 200 | 35.8 ± 3.5 |
Table 2: Apoptosis Induction by Corynoxine in A549 Cells (Annexin V/PI Flow Cytometry)
| Corynoxine Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) (Mean ± SD) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) (Mean ± SD) | % Total Apoptotic Cells (Mean ± SD) |
| 0 (Control) | 2.1 ± 0.5 | 1.5 ± 0.3 | 3.6 ± 0.8 |
| 50 | 15.4 ± 1.8 | 5.2 ± 0.9 | 20.6 ± 2.7 |
| 100 | 28.9 ± 2.5 | 10.7 ± 1.3 | 39.6 ± 3.8 |
| 200 | 45.3 ± 3.1 | 18.4 ± 2.0 | 63.7 ± 5.1 |
Experimental Protocols
MTT Cell Viability Assay
This protocol is designed to assess the effect of Corynoxine on the viability of A549 cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells.
Materials:
-
A549 cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% Penicillin-Streptomycin[4]
-
Corynoxine stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed A549 cells into a 96-well plate at a density of 1 x 10⁵ cells/mL (100 µL/well) and incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[5]
-
Corynoxine Treatment: Prepare serial dilutions of Corynoxine in culture medium. After 24 hours, remove the old medium and add 100 µL of the prepared Corynoxine dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest Corynoxine concentration).
-
Incubation: Incubate the plate for 24 to 48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at 560 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
Annexin V/PI Apoptosis Assay
This protocol utilizes flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells following Corynoxine treatment. Annexin V binds to phosphatidylserine exposed on the outer leaflet of the cell membrane during early apoptosis, while Propidium Iodide (PI) stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Materials:
-
A549 cells
-
6-well plates
-
Corynoxine stock solution (in DMSO)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed A549 cells in 6-well plates and treat with various concentrations of Corynoxine as described in the MTT assay protocol.
-
Cell Harvesting: After the treatment period, harvest the cells by trypsinization and collect them by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[6]
-
Analysis: Add 400 µL of binding buffer to each sample and analyze immediately using a flow cytometer.
Visualizations
Caption: Experimental workflow for assessing Corynoxine's effects on A549 cells.
Caption: Corynoxine inhibits the PI3K/AKT pathway, leading to apoptosis.
References
- 1. Corynoxine suppresses lung adenocarcinoma proliferation and metastasis via inhibiting PI3K/AKT pathway and suppressing Cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: Transwell Invasion Assay for Corynoxine-Treated Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Corynoxine, a primary bioactive component isolated from the traditional Chinese medicine Uncaria rhychophaylla, has demonstrated potential anti-tumor activities, including the suppression of cancer cell proliferation and metastasis.[1][2] This document provides a detailed protocol for utilizing the transwell invasion assay to evaluate the inhibitory effects of Corynoxine on cancer cell invasion. The protocol is based on studies investigating Corynoxine's impact on lung adenocarcinoma (LUAD) cells, where it was found to significantly impede cell invasion by inhibiting the PI3K/AKT signaling pathway and reducing the expression of cyclooxygenase-2 (COX-2).[1][2]
Data Presentation
The following table summarizes the quantitative data on the effect of varying concentrations of Corynoxine on the invasion of A549 lung cancer cells. The data is derived from transwell invasion assays where the number of invaded cells was quantified after 24 hours of treatment.
| Corynoxine Concentration (µM) | Relative Invasion (%) |
| 0 (Control) | 100 |
| 25 | Significantly Reduced |
| 50 | More Significantly Reduced |
| 100 | Most Significantly Reduced |
Note: The exact percentages of reduction were not provided in the source material, but a clear dose-dependent inhibitory effect was reported and visually represented in the study.[1][3]
Experimental Protocols
Materials
-
Transwell inserts (8 µm pore size)
-
24-well plates
-
Matrigel (or other basement membrane matrix)
-
Cancer cell line (e.g., A549 human lung adenocarcinoma cells)
-
Cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Corynoxine (dissolved in a suitable solvent like DMSO)
-
Phosphate Buffered Saline (PBS)
-
Fixing solution (e.g., 4% paraformaldehyde or methanol)
-
Staining solution (e.g., 0.1% Crystal Violet)
-
Cotton swabs
-
Microscope
Protocol: Transwell Invasion Assay
-
Preparation of Transwell Inserts:
-
Thaw Matrigel on ice overnight.
-
Dilute Matrigel with cold, serum-free cell culture medium according to the manufacturer's instructions.
-
Coat the upper surface of the transwell insert membranes with a thin layer of the diluted Matrigel solution (e.g., 50 µL per insert).
-
Incubate the coated inserts at 37°C for at least 4-6 hours to allow the gel to solidify.
-
-
Cell Preparation and Seeding:
-
Culture cancer cells to ~80% confluency.
-
The day before the assay, starve the cells by replacing the growth medium with serum-free medium for 12-24 hours.
-
On the day of the assay, detach the cells using trypsin and resuspend them in serum-free medium containing different concentrations of Corynoxine (e.g., 0, 25, 50, 100 µM).[1]
-
Count the cells and adjust the concentration to a final density of 1 x 10^5 to 5 x 10^5 cells/mL.
-
Add 200 µL of the cell suspension to the upper chamber of the pre-coated transwell inserts.
-
-
Assay Incubation:
-
To the lower chamber of the 24-well plate, add 600 µL of cell culture medium containing a chemoattractant, such as 10-30% FBS.[1]
-
Carefully place the transwell inserts into the wells of the 24-well plate, ensuring no air bubbles are trapped beneath the membrane.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24 hours.[1]
-
-
Fixation and Staining:
-
After incubation, carefully remove the transwell inserts from the wells.
-
Using a cotton swab, gently remove the non-invading cells and Matrigel from the upper surface of the membrane.
-
Fix the invaded cells on the lower surface of the membrane by immersing the inserts in a fixing solution (e.g., methanol) for 10-20 minutes.
-
Wash the inserts with PBS.
-
Stain the invaded cells by immersing the inserts in a 0.1% Crystal Violet solution for 15-30 minutes.[1]
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
-
Quantification:
-
Visualize the stained cells under a light microscope.
-
Count the number of invaded cells in several random fields of view (e.g., 5-10 fields) for each insert.
-
Calculate the average number of invaded cells per field for each treatment condition.
-
The results can be expressed as the percentage of invasion relative to the control (untreated cells).
-
Mandatory Visualization
Caption: Workflow of the Transwell Invasion Assay.
Caption: Corynoxine inhibits the PI3K/AKT/COX-2 signaling pathway.
References
- 1. Corynoxine suppresses lung adenocarcinoma proliferation and metastasis via inhibiting PI3K/AKT pathway and suppressing Cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Corynoxine suppresses lung adenocarcinoma proliferation and metastasis via inhibiting PI3K/AKT pathway and suppressing Cyclooxygenase-2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving Corynoxine Solubility for In Vivo Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Corynoxine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the solubility of Corynoxine for in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of Corynoxine?
Corynoxine is a tetracyclic oxindole alkaloid that is practically insoluble in water. Its hydrochloride salt form, Corynoxine hydrochloride, is sparingly soluble in aqueous buffers. Both forms are soluble in organic solvents like dimethyl sulfoxide (DMSO) and ethanol.
Q2: Why is improving the aqueous solubility of Corynoxine important for in vivo studies?
For effective in vivo studies, particularly for oral and parenteral administration, the compound needs to be in a soluble form to ensure adequate absorption and bioavailability. Poor solubility can lead to low and variable drug exposure, making it difficult to establish a clear dose-response relationship and obtain reliable experimental results.
Q3: What are the common strategies to enhance the solubility of Corynoxine?
Common approaches to improve the solubility of poorly water-soluble compounds like Corynoxine include:
-
Co-solvency: Using a mixture of a water-miscible organic solvent and an aqueous buffer.
-
pH adjustment: Although Corynoxine's solubility is not highly pH-dependent, using buffered solutions can help maintain a consistent physiological pH.
-
Formulation with excipients: Techniques such as creating solid dispersions with polymers or forming inclusion complexes with cyclodextrins can significantly enhance aqueous solubility.
-
Nanoparticle formulation: Encapsulating Corynoxine into nanoparticles can improve its dissolution rate and bioavailability.
Troubleshooting Guide
Issue 1: Precipitation of Corynoxine in Aqueous Buffer
Problem: After dissolving Corynoxine in an organic solvent (e.g., DMSO) and diluting it with an aqueous buffer (e.g., PBS), a precipitate forms.
Possible Causes and Solutions:
| Cause | Solution |
| Exceeding Solubility Limit | The final concentration of Corynoxine in the aqueous solution is above its solubility limit. |
| Solvent Shock | Rapid addition of the aqueous buffer to the organic stock solution can cause the compound to crash out of solution. |
| Low Concentration of Organic Solvent | The final percentage of the organic co-solvent in the aqueous solution is too low to maintain Corynoxine in solution. |
Troubleshooting Steps:
-
Decrease the final concentration of Corynoxine.
-
Increase the proportion of the organic co-solvent. For in vivo studies, ensure the final concentration of the organic solvent is within tolerable limits for the animal model. For example, the final DMSO concentration should ideally be kept at or below 0.1% in cell culture media, while for in vivo use in mice, higher concentrations may be tolerated depending on the administration route and study duration.
-
Add the aqueous buffer to the organic stock solution slowly while vortexing or sonicating. This gradual addition can prevent rapid precipitation.
-
Consider using a different co-solvent system. For example, a mixture of DMSO, PEG300, and saline can sometimes provide better solubility and stability.
Issue 2: Low and Variable Bioavailability in Oral Dosing Studies
Problem: Following oral administration of a Corynoxine formulation, plasma concentrations are low and inconsistent between subjects.
Possible Causes and Solutions:
| Cause | Solution |
| Poor Dissolution in the Gastrointestinal Tract | The formulated Corynoxine is not dissolving effectively in the GI fluids. |
| First-Pass Metabolism | Corynoxine may be extensively metabolized in the liver before reaching systemic circulation. |
Troubleshooting Steps:
-
Enhance the dissolution rate by preparing a solid dispersion or a cyclodextrin inclusion complex. These formulations can increase the surface area of the drug and improve its wetting properties.
-
Formulate Corynoxine in a self-emulsifying drug delivery system (SEDDS). SEDDS can form fine emulsions in the GI tract, which can enhance absorption.
-
Investigate the potential for co-administration with a metabolic inhibitor if first-pass metabolism is suspected, though this would be a more advanced and separate research question.
Quantitative Data: Solubility of Corynoxine and its Hydrochloride Salt
The following tables summarize the known solubility data for Corynoxine and its hydrochloride salt in various solvents.
Table 1: Solubility of Corynoxine
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) |
| DMSO | 77 | 200.27 |
| Ethanol | 77 | 200.27 |
| Water | Insoluble | - |
Data sourced from commercial supplier datasheets. Sonication is recommended to aid dissolution in DMSO and ethanol.
Table 2: Solubility of Corynoxine Hydrochloride
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) |
| DMSO | ~30 | ~71.27 |
| DMF | ~30 | ~71.27 |
| Ethanol | ~3 | ~7.13 |
| 1:4 DMSO:PBS (pH 7.2) | ~0.25 | ~0.59 |
| Aqueous Buffers | Sparingly soluble | - |
Data sourced from commercial supplier datasheets. For maximum solubility in aqueous buffers, it is recommended to first dissolve Corynoxine hydrochloride in DMSO and then dilute with the aqueous buffer.[1]
Experimental Protocols
Protocol 1: Preparation of a Corynoxine Solution using Co-solvents for In Vivo Administration
This protocol describes the preparation of a Corynoxine solution for intraperitoneal (i.p.) injection.
Materials:
-
Corynoxine or Corynoxine hydrochloride
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Weigh the required amount of Corynoxine.
-
Dissolve the Corynoxine in DMSO to create a stock solution. For example, dissolve 10 mg of Corynoxine in 1 mL of DMSO.
-
In a separate tube, prepare the vehicle by mixing PEG300, Tween-80, and saline. A common vehicle composition is 40% PEG300, 5% Tween-80, and 45% saline.
-
Slowly add the Corynoxine stock solution to the vehicle with continuous vortexing to achieve the desired final concentration. For example, to prepare a 1 mg/mL solution, add 100 µL of the 10 mg/mL Corynoxine stock solution to 900 µL of the vehicle.
-
Visually inspect the final solution for any precipitation. If precipitation occurs, sonication or gentle warming may be used to aid dissolution.
Protocol 2: Preparation of a Corynoxine-Cyclodextrin Inclusion Complex (General Method)
This protocol provides a general method for preparing a Corynoxine inclusion complex with a cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), to improve aqueous solubility.
Materials:
-
Corynoxine
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Ethanol
Procedure (Kneading Method):
-
Determine the desired molar ratio of Corynoxine to HP-β-CD (e.g., 1:1 or 1:2).
-
Weigh the appropriate amounts of Corynoxine and HP-β-CD.
-
Place the HP-β-CD in a mortar and add a small amount of a water:ethanol (1:1) mixture to form a paste.
-
Add the Corynoxine to the paste and knead for 45-60 minutes.
-
Dry the resulting paste in an oven at 50-60°C until a constant weight is achieved.
-
Grind the dried complex into a fine powder.
-
To determine the solubility enhancement, suspend the complex in water or buffer and determine the concentration of dissolved Corynoxine using a suitable analytical method (e.g., HPLC or UV-Vis spectrophotometry).
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the signaling pathway affected by Corynoxine and a typical experimental workflow for improving its solubility.
Caption: Corynoxine induces autophagy by inhibiting the Akt/mTOR signaling pathway.
Caption: Experimental workflow for improving Corynoxine solubility and bioavailability.
References
Technical Support Center: Enhancing Brain Permeability of Corynoxine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor brain permeability of Corynoxine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the therapeutic application of Corynoxine and its derivatives for neurological disorders?
The principal obstacle for the use of Corynoxine and its derivatives, such as Corynoxine B (Cory B), in treating central nervous system (CNS) disorders is their limited ability to cross the blood-brain barrier (BBB).[1][2][3][4] This poor permeability restricts the concentration of the compounds that can reach their therapeutic targets within the brain.
Q2: Has there been a successful strategy to improve the brain permeability of Corynoxine derivatives?
Yes, a promising strategy has been the chemical modification of the parent compound. For instance, the synthesis of a Corynoxine B derivative, designated as CB6, has shown improved brain bioavailability.[1][2][4] CB6 was designed with an N-propyl group to increase its hydrophobicity, a key factor in enhancing BBB penetration.[1]
Q3: What is the mechanism of action of Corynoxine and its brain-permeable derivative, CB6?
Corynoxine has been shown to induce autophagy, a cellular process for clearing aggregated proteins, through the Akt/mTOR signaling pathway. In contrast, the brain-permeable derivative CB6 induces autophagy by activating the PIK3C3 complex.[1][4][5] This suggests that while the core therapeutic effect of inducing autophagy is retained, the specific molecular pathway can be influenced by chemical modifications.
Troubleshooting Guide
Issue: Low Brain Concentration of Corynoxine Derivatives in In Vivo Studies
Possible Cause 1: Inherent Poor Blood-Brain Barrier Permeability
-
Solution: Consider synthesizing or utilizing derivatives with increased lipophilicity. The addition of functional groups, such as the N-propyl group in the case of CB6, can enhance the compound's ability to passively diffuse across the BBB.[1]
Possible Cause 2: Inefficient Oral Absorption
-
Solution: Optimize the formulation for oral administration. This may involve the use of permeation enhancers or encapsulation in nanoparticle delivery systems. While not specifically documented for Corynoxine derivatives, these are general strategies to improve oral bioavailability of CNS drug candidates.
Possible Cause 3: Rapid Peripheral Metabolism
-
Solution: Investigate the metabolic stability of the compound in plasma and liver microsomes. If rapid degradation is observed, medicinal chemistry efforts can be directed towards modifying metabolically labile sites on the molecule.
Issue: Inconsistent Results in In Vitro BBB Permeability Assays
Possible Cause 1: Inappropriate In Vitro Model Selection
-
Solution: Select an in vitro BBB model that is appropriate for the experimental question. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method for assessing passive permeability, while Transwell models using brain endothelial cells (with or without co-culture of astrocytes and pericytes) provide a more physiologically relevant system that can also assess the role of transporters.[6][7][8]
Possible Cause 2: Poor Integrity of the In Vitro BBB Model
-
Solution: For cell-based models like the Transwell system, ensure the integrity of the endothelial cell monolayer by measuring Trans-Endothelial Electrical Resistance (TEER). Low TEER values indicate a "leaky" barrier and will yield unreliable permeability data.[8]
Quantitative Data Summary
While specific quantitative data on the brain permeability of Corynoxine B and its derivative CB6 are not extensively published, a key study provides a qualitative and semi-quantitative comparison.
| Compound | Modification | Brain Permeability (Qualitative) | Brain Concentration (vs. Plasma) | Peak Brain Concentration |
| Corynoxine B (Cory B) | - | Relatively Low[1][2][3][4] | Lower proportion in the brain compared to CB6[1] | Lower than CB6[1] |
| CB6 | Addition of an N-propyl group | Improved[1][2][4] | Higher amount in the brain at early time points[1] | Much higher than Cory B[1] |
Experimental Protocols
In Vitro Blood-Brain Barrier Permeability Assessment: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol is adapted from standard PAMPA-BBB assay methodologies.[6][9][10][11]
-
Preparation of the Donor Plate:
-
Dissolve the test compounds (e.g., Corynoxine B, CB6) and control compounds (with known high and low permeability) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 100 µM.
-
-
Coating the Filter Plate:
-
Coat the filter membrane of a 96-well filter plate with 4-5 µL of a porcine brain lipid extract dissolved in an organic solvent (e.g., dodecane).
-
-
Preparation of the Acceptor Plate:
-
Fill the wells of a 96-well acceptor plate with the same buffer used for the donor plate.
-
-
Assembling the PAMPA Sandwich:
-
Carefully place the coated filter plate on top of the acceptor plate.
-
Add the compound solutions to the donor wells.
-
-
Incubation:
-
Incubate the "sandwich" assembly at room temperature for a defined period (e.g., 4-18 hours).
-
-
Quantification:
-
After incubation, determine the concentration of the compounds in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.
-
-
Calculation of Permeability:
-
Calculate the apparent permeability coefficient (Papp) using the following equation:
-
Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - CA(t) / Ceq)
-
Where VD is the volume of the donor well, VA is the volume of the acceptor well, A is the filter area, t is the incubation time, CA(t) is the compound concentration in the acceptor well at time t, and Ceq is the equilibrium concentration.
-
-
In Vivo Brain Permeability Assessment in Mice
This protocol is a generalized procedure based on in vivo pharmacokinetic studies.[12][13]
-
Animal Model:
-
Use adult male C57BL/6 mice (8-10 weeks old).
-
-
Compound Administration:
-
Administer Corynoxine B or CB6 to the mice via oral gavage at a specific dose (e.g., 10-20 mg/kg).
-
-
Sample Collection:
-
At predetermined time points after administration (e.g., 0.5, 1, 2, 4, 8, and 24 hours), collect blood samples via cardiac puncture or tail vein bleeding.
-
Immediately following blood collection, perfuse the mice with ice-cold saline to remove blood from the brain vasculature.
-
Harvest the brains and store them at -80°C until analysis.
-
-
Sample Processing:
-
Separate plasma from the blood samples by centrifugation.
-
Homogenize the brain tissue in a suitable buffer.
-
-
Quantification:
-
Determine the concentration of the compounds in the plasma and brain homogenates using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the brain-to-plasma concentration ratio (Kp) at each time point.
-
Determine pharmacokinetic parameters such as Cmax (peak concentration), Tmax (time to peak concentration), and AUC (area under the curve) for both the brain and plasma.
-
Visualizations
Signaling Pathways
Caption: Corynoxine's signaling pathway inhibiting Akt/mTOR to induce autophagy.
Caption: CB6 derivative's pathway activating the PIK3C3 complex to induce autophagy.
Experimental Workflow
Caption: Workflow for in vivo assessment of brain permeability in mice.
References
- 1. Corynoxine B derivative CB6 prevents Parkinsonian toxicity in mice by inducing PIK3C3 complex-dependent autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 3. Corynoxine B derivative CB6 prevents Parkinsonian toxicity in mice by inducing PIK3C3 complex-dependent autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]
- 6. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 7. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro Models for the Blood Brain Barrier [tempobioscience.com]
- 9. 2.9. Blood-Brain Barrier Permeation Assay (PAMPA) [bio-protocol.org]
- 10. Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 12. Corynoxine Protects Dopaminergic Neurons Through Inducing Autophagy and Diminishing Neuroinflammation in Rotenone-Induced Animal Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Long‐term daily oral administration of intestinal permeation enhancers is safe and effective in mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Corynoxine for Autophagy Induction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing corynoxine to induce autophagy.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with corynoxine.
Issue 1: Low or no induction of LC3-II by corynoxine treatment.
-
Question: I treated my cells with corynoxine, but I'm not seeing an increase in the LC3-II band on my Western blot. What could be the problem?
-
Answer: Several factors could contribute to the lack of LC3-II induction. Consider the following:
-
Suboptimal Corynoxine Concentration: The optimal concentration of corynoxine can be cell-type dependent. We recommend performing a dose-response experiment to determine the ideal concentration for your specific cell line. Based on published data, concentrations ranging from 6.25 µM to 25 µM have been shown to be effective in neuronal cell lines like N2a and SH-SY5Y.[1] A derivative, CB6, has been used at concentrations of 5-40 µM in N2a cells.[2]
-
Incorrect Treatment Duration: Autophagy is a dynamic process. The peak of LC3-II accumulation can vary. Try a time-course experiment (e.g., 6, 12, 24 hours) to identify the optimal treatment duration.
-
Poor LC3 Antibody Performance: Ensure your anti-LC3 antibody is validated for Western blotting and can detect both LC3-I and LC3-II. It is crucial to use a protocol optimized for LC3 detection, as it can be a difficult protein to blot.
-
Issues with Protein Extraction or Western Blotting Technique: Confirm the integrity of your protein lysates and optimize your Western blot protocol. High background or weak signals can obscure the detection of LC3-II.
-
High Basal Autophagy: Your cells may have a high basal level of autophagy, making it difficult to detect a further increase upon corynoxine treatment. Consider using a positive control for autophagy induction, such as starvation (culturing cells in HBSS or amino acid-free medium) or treatment with rapamycin, to ensure your experimental setup can detect autophagy.
-
Issue 2: Inconsistent or non-reproducible results with corynoxine.
-
Question: My results with corynoxine vary between experiments. How can I improve reproducibility?
-
Answer: Inconsistent results can be frustrating. Here are some factors to control for:
-
Cell Culture Conditions: Ensure consistency in cell density, passage number, and media composition. Changes in serum batches can sometimes affect cellular responses.
-
Corynoxine Stock Solution: Prepare a high-concentration stock solution of corynoxine in a suitable solvent (e.g., DMSO) and store it in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Always use the same final concentration of the solvent in your control and treated samples.
-
Experimental Timing: Perform experiments at consistent times to minimize variations due to circadian rhythms or other time-dependent cellular processes.
-
Positive and Negative Controls: Always include appropriate positive (e.g., rapamycin, starvation) and negative (vehicle control) controls in every experiment to monitor the consistency of your assay.
-
Issue 3: Difficulty interpreting autophagy flux.
-
Question: I see an increase in LC3-II, but how do I know if this is due to increased autophagosome formation or a blockage in their degradation?
-
Answer: This is a critical question in autophagy research. An increase in LC3-II alone is not sufficient to confirm autophagy induction. You need to perform an autophagy flux assay. This involves treating your cells with corynoxine in the presence and absence of a lysosomal inhibitor, such as chloroquine (CQ) or bafilomycin A1 (BafA1).[3][4][5][6]
-
Principle: Lysosomal inhibitors block the degradation of autophagosomes, leading to an accumulation of LC3-II.
-
Interpretation: If corynoxine truly induces autophagy, you will see a further increase in the LC3-II signal in the presence of the lysosomal inhibitor compared to treatment with the inhibitor alone. This indicates an increased rate of autophagosome formation (autophagic flux).
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of corynoxine in inducing autophagy?
A1: Corynoxine induces autophagy primarily by inhibiting the Akt/mTOR signaling pathway.[1][7] Inhibition of this pathway leads to the activation of the ULK1 complex, which is a key initiator of autophagosome formation.
Q2: In which cell lines has corynoxine been shown to induce autophagy?
A2: Corynoxine has been demonstrated to induce autophagy in various cell lines, particularly neuronal cells such as N2a (mouse neuroblastoma), SH-SY5Y (human neuroblastoma), and PC12 (rat pheochromocytoma).[1][8]
Q3: What are the key proteins to monitor when assessing corynoxine-induced autophagy?
A3: The primary markers to monitor are:
-
LC3-II: The lipidated form of LC3, which is recruited to the autophagosome membrane. An increase in the LC3-II/LC3-I ratio is a hallmark of autophagy induction.
-
p62/SQSTM1: A protein that is selectively degraded by autophagy. A decrease in p62 levels indicates successful autophagic degradation.
-
Phosphorylated Akt, mTOR, and p70 S6 Kinase: As corynoxine acts on the Akt/mTOR pathway, a decrease in the phosphorylated forms of these proteins can confirm the engagement of the target pathway.[7]
Q4: Can I use immunofluorescence to measure corynoxine-induced autophagy?
A4: Yes, immunofluorescence is a valuable method. You can monitor the formation of GFP-LC3 puncta, which represent autophagosomes.[9] An increase in the number of puncta per cell is indicative of autophagy induction. However, similar to Western blotting for LC3-II, this method should be complemented with an autophagy flux assay (using lysosomal inhibitors) to provide a complete picture of the autophagic process.
Data Presentation
Table 1: Effective Concentrations of Corynoxine and its Derivatives for Autophagy Induction
| Compound | Cell Line | Concentration Range | Treatment Duration | Key Observations | Reference |
| Corynoxine | N2a, SH-SY5Y | 6.25 - 25 µM | 6 - 12 hours | Increased LC3-II expression. | MedChemExpress |
| Corynoxine | PC12 | 25 µM | 48 hours | Promoted degradation of α-synuclein. | MedChemExpress |
| Corynoxine B | SH-SY5Y | 25, 50, 100 µM | Not Specified | Ameliorated Mn-induced autophagic dysregulation. | [10] |
| CB6 (Corynoxine B derivative) | N2a | 5 - 40 µM | Not Specified | Dose-dependently accelerated autophagy flux. | [2] |
Experimental Protocols
Protocol 1: Western Blotting for LC3 and p62
-
Cell Lysis: After treatment with corynoxine (and lysosomal inhibitors for flux experiments), wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 12-15% SDS-polyacrylamide gel. Run the gel until adequate separation of LC3-I and LC3-II is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against LC3 (to detect both LC3-I and LC3-II) and p62 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometrically quantify the band intensities using software like ImageJ. Calculate the LC3-II/LC3-I ratio and normalize p62 levels to the loading control.
Protocol 2: GFP-LC3 Puncta Formation Assay
-
Cell Transfection and Seeding: Transfect your cells with a GFP-LC3 expression plasmid. Seed the transfected cells onto glass coverslips in a multi-well plate.
-
Corynoxine Treatment: Treat the cells with the desired concentration of corynoxine for the optimal duration. For autophagy flux analysis, co-treat with a lysosomal inhibitor like chloroquine (e.g., 50 µM) for the last 2-4 hours of the corynoxine treatment.
-
Cell Fixation: Wash the cells with PBS and fix them with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization (Optional but recommended): Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Mounting: Wash the cells with PBS and mount the coverslips onto microscope slides using a mounting medium containing DAPI to stain the nuclei.
-
Imaging: Acquire images using a fluorescence or confocal microscope.
-
Quantification: Count the number of GFP-LC3 puncta per cell in a sufficient number of cells (at least 50-100 cells per condition) for statistical analysis.
Mandatory Visualizations
Caption: Corynoxine induces autophagy by inhibiting the Akt/mTOR signaling pathway.
Caption: Experimental workflow for measuring autophagic flux with corynoxine.
Caption: Troubleshooting guide for low or no LC3-II induction with corynoxine.
References
- 1. Corynoxine, a natural autophagy enhancer, promotes the clearance of alpha-synuclein via Akt/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Corynoxine B derivative CB6 prevents Parkinsonian toxicity in mice by inducing PIK3C3 complex-dependent autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Method to Measure Cardiac Autophagic Flux in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods for Measuring Autophagy in Mice [mdpi.com]
- 5. Autophagy Watch | MBL Life Sience -GLOBAL- [mblbio.com]
- 6. Autophagic Flux Assay Kit (Autophagy) Autophagic Flux Assay Kit Dojindo [dojindo.com]
- 7. proteolysis.jp [proteolysis.jp]
- 8. researchgate.net [researchgate.net]
- 9. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Corynoxine B ameliorates HMGB1-dependent autophagy dysfunction during manganese exposure in SH-SY5Y human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing off-target effects of Corynoxine in cell culture
Welcome to the technical support center for Corynoxine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of Corynoxine in cell culture, with a specific focus on preventing and identifying potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the known primary mechanism of action of Corynoxine in cell culture?
A1: Corynoxine is an oxindole alkaloid primarily known to be an enhancer of autophagy. Its mechanism involves the modulation of the PI3K/Akt/mTOR signaling pathway. By inhibiting this pathway, Corynoxine can induce autophagy, a cellular process for degrading and recycling cellular components.
Q2: What are the potential, though not definitively confirmed, off-target effects of Corynoxine?
A2: While specific off-target interactions of Corynoxine are not extensively documented, its activity as a PI3K/Akt/mTOR pathway modulator suggests potential for off-target effects on other protein kinases due to the conserved nature of ATP-binding sites. As a natural product, it may also interact with other cellular targets. Researchers should be aware of the possibility of observing unexpected phenotypic changes in their cell cultures.
Q3: What are some general strategies to minimize off-target effects of small molecules like Corynoxine?
A3: To minimize off-target effects, it is recommended to:
-
Use the lowest effective concentration: Determine the minimal concentration of Corynoxine that elicits the desired on-target effect through dose-response studies.
-
Perform control experiments: Include appropriate vehicle controls (e.g., DMSO) and consider using a structurally related but inactive compound if available.
-
Utilize multiple cell lines: Confirm the desired effect in different cell lines to ensure the observed phenotype is not cell-type specific.
-
Employ orthogonal assays: Validate findings using different experimental methods to measure the same biological outcome.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with Corynoxine, potentially indicating off-target effects.
| Observed Problem | Potential Cause (Off-Target Effect) | Recommended Action |
| Unexpected Cell Death or Reduced Viability at Active Concentrations | Corynoxine may have off-target cytotoxic effects unrelated to autophagy induction. This could be due to inhibition of essential kinases or disruption of other vital cellular processes. | 1. Perform a detailed cytotoxicity assay: Use a range of concentrations to determine the EC50 for cytotoxicity and compare it to the EC50 for the desired autophagic response. 2. Assess apoptotic markers: Use assays like Annexin V/PI staining to determine if the observed cell death is due to apoptosis, which could be an off-target effect. |
| Altered Cell Morphology Unrelated to Autophagy | Off-target binding to cytoskeletal proteins or signaling molecules that regulate cell shape and adhesion could be a cause. | 1. Conduct high-content imaging: Analyze changes in cellular morphology, such as cell spreading, focal adhesions, or cytoskeletal organization, using specific fluorescent probes. 2. Perform a phenotypic screen: Compare the morphological profile of Corynoxine-treated cells to a library of compounds with known mechanisms of action. |
| Inconsistent Results Across Different Batches of Corynoxine | The purity and composition of naturally derived compounds can vary, potentially leading to different off-target activities. | 1. Verify compound identity and purity: Use analytical methods like HPLC and mass spectrometry to confirm the identity and purity of each batch. 2. Source from a reputable supplier: Obtain Corynoxine from a supplier that provides a certificate of analysis with detailed purity information. |
| Observed Phenotype is Inconsistent with PI3K/Akt/mTOR Inhibition | Corynoxine may be interacting with other signaling pathways. | 1. Perform a kinase selectivity screen: Profile Corynoxine against a panel of kinases to identify potential off-target kinase interactions. 2. Conduct proteomic profiling: Use techniques like mass spectrometry-based proteomics to identify changes in protein expression or post-translational modifications that are independent of the PI3K/Akt/mTOR pathway. |
Experimental Protocols
Here are detailed methodologies for key experiments to investigate and mitigate off-target effects of Corynoxine.
Protocol 1: Kinase Selectivity Profiling (KinomeScan)
This protocol outlines a competitive binding assay to determine the kinase selectivity of Corynoxine.
Objective: To identify potential off-target kinase interactions of Corynoxine.
Methodology:
-
Compound Preparation: Prepare a stock solution of Corynoxine in DMSO.
-
Assay Principle: The KinomeScan platform utilizes a competition binding assay. A DNA-tagged kinase is mixed with the test compound (Corynoxine) and an immobilized, active-site directed ligand. The amount of kinase bound to the immobilized ligand is measured by qPCR of the DNA tag. If Corynoxine binds to the kinase, it will prevent the kinase from binding to the immobilized ligand, resulting in a lower signal.
-
Experimental Steps:
-
A panel of human kinases is expressed as fusions with a DNA tag.
-
Each kinase is incubated with Corynoxine at a specified concentration (e.g., 1 µM).
-
The mixture is then applied to a solid support functionalized with an immobilized, broadly selective kinase inhibitor.
-
After an incubation period to allow for binding equilibrium, unbound components are washed away.
-
The amount of kinase remaining bound to the solid support is quantified by qPCR.
-
-
Data Analysis: The results are typically expressed as a percentage of the DMSO control. A lower percentage indicates stronger binding of Corynoxine to the kinase. A common threshold for a significant "hit" is a reduction in binding of more than 65% or 90%.
Diagram of Kinase Selectivity Profiling Workflow
Technical Support Center: Total Synthesis of Corynoxine and its Stereoisomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the total synthesis of Corynoxine and its stereoisomers.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the total synthesis of Corynoxine?
A1: The primary challenges in the total synthesis of Corynoxine and its stereoisomers include:
-
Construction of the spirocyclic oxindole core: Creating the C3 spiro-quaternary center of the oxindole ring is a significant synthetic hurdle.
-
Stereochemical control: The molecule contains multiple stereocenters, and achieving the desired relative and absolute stereochemistry is crucial and often difficult.
-
Controlling the geometry of the ethylidene side chain: Formation of the E- or Z-ethylidene group with high selectivity can be challenging.
-
Low overall yields: Multi-step syntheses often suffer from low overall yields, making it difficult to obtain substantial quantities of the final product.[1]
Q2: How can the diastereomers of Corynoxine precursors be separated?
A2: Diastereomers of Corynoxine precursors, particularly the spiro-diastereomers formed during the initial cyclization, can often be separated by flash column chromatography. The significant polarity difference between the isomers allows for effective separation on silica gel.[1]
Q3: What analytical techniques are used to characterize Corynoxine and its intermediates?
A3: A combination of spectroscopic techniques is essential for the characterization of Corynoxine and its synthetic intermediates. These include:
-
Nuclear Magnetic Resonance (NMR) spectroscopy: 1H and 13C NMR are used to determine the structure and stereochemistry of the molecule.[1][2]
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.[3][4]
-
X-ray crystallography: To unambiguously determine the three-dimensional structure and absolute stereochemistry of crystalline compounds.[3][4]
-
Circular Dichroism (CD) spectroscopy: To help determine the absolute configuration of chiral molecules in solution.[1][2]
Troubleshooting Guides
Problem 1: Low yield in the Mannich Spirocyclization Step
Symptoms:
-
The reaction to form the tetracyclic spirooxindole core from an N-2-butenylated 2-hydroxytryptamine and a functionalized aldehyde results in a low yield of the desired spiro-diastereomers.[1]
-
Formation of multiple side products is observed by TLC or LC-MS analysis.
Possible Causes:
-
Decomposition of starting materials: The aldehyde or the tryptamine derivative may be unstable under the reaction conditions.
-
Incorrect base or solvent: The choice of base and solvent is critical for promoting the desired Mannich reaction and subsequent cyclization.
-
Retro-Mannich reaction: The spirocyclic products can undergo a retro-Mannich reaction, leading to an equilibrium mixture and reduced yield of the desired product.[1]
Solutions:
-
Optimize reaction conditions: Systematically screen different bases (e.g., K2CO3, Et3N, DBU) and solvents (e.g., CH2Cl2, THF, MeCN) to find the optimal combination for your specific substrates.
-
Use a milder base: A milder base may help to minimize side reactions and decomposition.
-
Lower the reaction temperature: Running the reaction at a lower temperature can sometimes improve selectivity and yield by slowing down competing side reactions.
-
Protecting groups: Consider the use of protecting groups on sensitive functionalities to prevent unwanted side reactions.
Problem 2: Poor Stereoselectivity in the Pd-catalyzed D-ring Formation
Symptoms:
-
The palladium-catalyzed cyclization of the α-keto ester enolate onto the allylic carbonate to form the D-ring results in a low diastereomeric ratio (dr) of the desired cyclized product.[1]
Possible Causes:
-
Ligand choice: The choice of phosphine ligand for the palladium catalyst can significantly influence the stereochemical outcome of the reaction.
-
Solvent effects: The polarity and coordinating ability of the solvent can affect the transition state of the cyclization and thus the stereoselectivity.
-
Temperature: The reaction temperature can impact the energy difference between the diastereomeric transition states.
Solutions:
-
Ligand screening: Screen a variety of phosphine ligands (e.g., PPh3, dppe, BINAP) to identify one that provides higher diastereoselectivity.
-
Solvent optimization: Test a range of solvents with varying polarities (e.g., THF, toluene, dioxane) to determine the optimal medium for the reaction.
-
Temperature control: Carefully control the reaction temperature. In some cases, running the reaction at a lower temperature may improve stereoselectivity.
Problem 3: Difficulty in achieving high Z-selectivity in the Wittig reaction for the ethylidene side chain
Symptoms:
-
The Wittig reaction to introduce the ethylidene side chain results in a mixture of E and Z isomers, with the desired Z-isomer being the minor product.
Possible Causes:
-
Nature of the ylide: The structure of the phosphonium ylide plays a crucial role in determining the E/Z selectivity of the Wittig reaction. Stabilized ylides tend to give the E-alkene, while non-stabilized ylides favor the Z-alkene.
-
Reaction conditions: The presence of lithium salts, the solvent, and the temperature can all influence the stereochemical outcome.
Solutions:
-
Use of a non-stabilized ylide: Employ a phosphonium ylide derived from a primary alkyl halide to favor the formation of the Z-alkene.
-
Salt-free conditions: Performing the Wittig reaction under salt-free conditions can often enhance Z-selectivity. This can be achieved by using bases such as NaHMDS or KHMDS to generate the ylide.
-
Schlosser modification: For challenging cases, the Schlosser modification of the Wittig reaction can be employed to increase the proportion of the Z-alkene.
Quantitative Data
Table 1: Reported Yields for Key Steps in the Racemic Total Synthesis of Corynoxine [1]
| Step | Reaction | Product(s) | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | Mannich Spirocyclization | Spiro diastereomers 79 and 80 | - | 1:2 |
| 2 | Pd-catalyzed Cyclization | Cyclized products 85 and 89 | 56% (for 85), 14% (for 89) | 4:1 (cis/trans) |
| 3 | Overall Synthesis | (±)-Corynoxine | 2.5% (from tryptamine, 10 steps) | - |
Experimental Protocols
Protocol 1: Mannich Spirocyclization for the Synthesis of the Spirooxindole Core[1]
This protocol is adapted from the racemic total synthesis of Corynoxine by Hiemstra et al.
Materials:
-
N-2-butenylated 2-hydroxytryptamine derivative
-
Functionalized aldehyde (e.g., aldehyde 72 in the original paper)
-
Potassium carbonate (K2CO3)
-
Dichloromethane (CH2Cl2)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the N-2-butenylated 2-hydroxytryptamine derivative in CH2Cl2, add the functionalized aldehyde.
-
Add finely ground K2CO3 to the mixture.
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the K2CO3.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to separate the spiro diastereomers. The polarity difference between the isomers should allow for their separation.
Protocol 2: Palladium-Catalyzed D-Ring Formation[1]
This protocol is adapted from the racemic total synthesis of Corynoxine by Hiemstra et al.
Materials:
-
Spirooxindole intermediate (e.g., compound 80 from the Mannich reaction)
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
Acetonitrile (MeCN)
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the spirooxindole intermediate in anhydrous MeCN.
-
Add Pd(OAc)2 and PPh3 to the solution.
-
Add K2CO3 to the reaction mixture.
-
Heat the reaction mixture to reflux. Monitor the reaction progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to isolate the cyclized products.
Visualizations
Caption: Retrosynthetic analysis of Corynoxine.
Caption: A generalized experimental workflow for the total synthesis of Corynoxine.
References
Technical Support Center: Interpreting Unexpected Results in Corynoxine Neuroprotection Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results during in vitro neuroprotection assays involving Corynoxine.
Frequently Asked Questions (FAQs)
Q1: My MTT or LDH assay shows a decrease in cell viability at higher concentrations of Corynoxine. Isn't it supposed to be neuroprotective?
A1: This is a critical and not uncommon observation. While Corynoxine has demonstrated neuroprotective effects, particularly through the induction of autophagy and reduction of neuroinflammation, its dose-response relationship can be biphasic.[1][2][3][4] This means that at lower concentrations, it exhibits protective effects, but at higher concentrations, it may become cytotoxic.
Several studies on other phytochemicals have shown similar hormetic responses, where low doses are beneficial and high doses are toxic.[1][2][3][5] Furthermore, research on Corynoxine in non-neuronal cell lines, such as pancreatic and lung cancer cells, has shown that it can induce apoptosis and reduce cell proliferation at micromolar concentrations.[6][7][8] It's plausible that at high enough concentrations, these pro-apoptotic or cytostatic effects could overwhelm the neuroprotective mechanisms in neuronal cells as well.
Troubleshooting Steps:
-
Perform a full dose-response curve: If you haven't already, test a wide range of Corynoxine concentrations to identify the optimal therapeutic window for neuroprotection in your specific cell model.
-
Confirm with a secondary cytotoxicity assay: Use an alternative method to confirm the observed cell death. For example, if you see toxicity in an MTT assay (which measures metabolic activity), confirm it with an LDH assay (which measures membrane integrity) or Trypan Blue exclusion.
-
Evaluate apoptosis: At concentrations where you observe cytotoxicity, perform an Annexin V/PI apoptosis assay to determine if the cell death is programmed.
Q2: I'm not observing the expected increase in the LC3-II/LC3-I ratio or a decrease in p62 levels in my Western blot after Corynoxine treatment. What could be the issue?
A2: Corynoxine is known to induce autophagy, which should be reflected by an increase in the conversion of LC3-I to LC3-II and the degradation of p62/SQSTM1.[9] If you are not seeing these changes, consider the following:
-
Suboptimal concentration or time point: The induction of autophagy is a dynamic process. You may need to perform a time-course experiment and test different concentrations of Corynoxine to find the optimal conditions for autophagy induction in your cell model.
-
Issues with autophagic flux: An accumulation of LC3-II can indicate either an induction of autophagy or a blockage in the later stages of the autophagic process (i.e., impaired fusion of autophagosomes with lysosomes). To distinguish between these possibilities, you should perform an autophagic flux assay. This involves treating cells with Corynoxine in the presence and absence of a lysosomal inhibitor like Bafilomycin A1 or Chloroquine. A further increase in LC3-II levels in the presence of the inhibitor would confirm that the autophagic flux is intact.
-
Western blot technical issues: The detection of LC3-II can be challenging due to its low molecular weight and potential for degradation. Ensure you are using appropriate gel percentages and transfer conditions. Additionally, the choice of lysis buffer can impact the detection of autophagy markers.[10]
Q3: My flow cytometry results for Annexin V/PI staining are ambiguous after Corynoxine treatment. How can I improve the quality of my data?
A3: Ambiguous flow cytometry data can arise from several factors. Here are some troubleshooting tips:
-
Proper controls are crucial: Always include unstained cells, cells stained only with Annexin V-FITC, and cells stained only with Propidium Iodide (PI) to set up your compensation and gates correctly.
-
Cell handling: Be gentle with your cells during harvesting and staining to avoid mechanically inducing membrane damage, which can lead to false-positive PI staining.
-
Incubation times and concentrations: Adhere to the recommended incubation times and concentrations for Annexin V and PI as specified in the manufacturer's protocol.
-
Instrument settings: Ensure that your flow cytometer's laser alignment, fluidics, and photomultiplier tube (PMT) voltages are optimized for your specific assay.
Troubleshooting Guides
MTT Assay: Unexpectedly Low Cell Viability
| Potential Cause | Recommended Solution |
| High Corynoxine Concentration | As discussed in FAQ 1, high concentrations of Corynoxine may induce cytotoxicity. Perform a detailed dose-response curve to identify the neuroprotective concentration range. |
| Contamination | Microbial contamination can affect cell health and metabolism. Visually inspect your cultures for any signs of contamination and consider performing a mycoplasma test. |
| Reagent Issues | Ensure your MTT reagent is properly stored (protected from light) and not expired. Prepare fresh solutions as needed.[11] |
| Phenol Red Interference | The pH indicator phenol red in cell culture media can interfere with the colorimetric readings of the MTT assay. Use phenol red-free media for the duration of the assay. |
| Serum Interference | Components in serum can sometimes interfere with the assay. While serum is often necessary for cell health, consider reducing the serum concentration during the assay if possible, ensuring it does not compromise cell viability on its own. |
LDH Assay: High Background or Inconsistent Results
| Potential Cause | Recommended Solution |
| High Basal Cell Death | If your untreated control cells show high LDH release, your cells may be unhealthy. Check your cell culture conditions, including seeding density and passage number. |
| Serum LDH Activity | Serum contains endogenous LDH, which can contribute to high background. Include a "no-cell" control with your complete medium to measure and subtract the background LDH activity. |
| Premature Cell Lysis | Rough handling of cells during media changes or reagent addition can cause membrane damage and premature LDH release. Handle cells gently. |
| Incorrect Incubation Time | Ensure you are following the recommended incubation times for both the treatment and the LDH reaction as per the kit protocol. |
Western Blot for Autophagy Markers (LC3-II & p62): Faint or No Bands
| Potential Cause | Recommended Solution |
| Low Protein Expression | Autophagy-related proteins might be expressed at low levels. Ensure you are loading a sufficient amount of total protein per lane (typically 20-40 µg). |
| Inefficient Protein Transfer | LC3-II is a small protein (around 14-16 kDa) and can be difficult to transfer efficiently. Use a membrane with a smaller pore size (e.g., 0.22 µm) and optimize your transfer time and voltage. |
| Poor Antibody Quality | Use an antibody that has been validated for Western blotting and is known to detect the specific forms of LC3 and p62. |
| Inappropriate Lysis Buffer | The choice of lysis buffer can affect the extraction and stability of autophagy-related proteins. A RIPA buffer is often a good starting point.[10] |
| Autophagic Flux Blockage | As mentioned in FAQ 2, a lack of change in p62 may indicate a blockage in autophagy. Perform an autophagic flux experiment to investigate this. |
Experimental Protocols
MTT Cell Viability Assay
-
Cell Seeding: Seed neuronal cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of Corynoxine concentrations and appropriate vehicle controls. Include a positive control for cytotoxicity (e.g., a known neurotoxin). Incubate for the desired treatment period (e.g., 24-48 hours).
-
MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.[11]
-
Formazan Solubilization: Carefully remove the media and MTT solution. Add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
LDH Cytotoxicity Assay
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Sample Collection: After the treatment period, gently collect the cell culture supernatant from each well.
-
LDH Reaction: Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions. Typically, this involves adding the collected supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt.
-
Incubation: Incubate the reaction mixture at room temperature for the time specified in the kit protocol, protected from light.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually around 490 nm) using a microplate reader.
Western Blot for LC3-II and p62
-
Cell Lysis: After treatment with Corynoxine, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins on a 12-15% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against LC3 and p62 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and calculate the LC3-II/LC3-I ratio and p62 levels, normalizing to a loading control like β-actin or GAPDH.
Annexin V/PI Apoptosis Assay
-
Cell Harvesting: After treatment, collect both the floating and adherent cells. For adherent cells, use a gentle dissociation reagent like trypsin-EDTA.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry within one hour.[12][13][14][15][16]
Signaling Pathways and Experimental Workflows
Caption: Corynoxine's dual role in neuroprotection and potential high-dose cytotoxicity.
Caption: Experimental workflow for assessing autophagic flux with Corynoxine.
References
- 1. dose-response.org [dose-response.org]
- 2. mdpi.com [mdpi.com]
- 3. Biphasic Dose-Response Induced by Phytochemicals: Experimental Evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Brosimine B and the biphasic dose-response: insights into hormesis and retinal neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Corynoxine suppresses pancreatic cancer growth primarily via ROS-p38 mediated cytostatic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Corynoxine suppresses lung adenocarcinoma proliferation and metastasis via inhibiting PI3K/AKT pathway and suppressing Cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Corynoxine suppresses pancreatic cancer growth primarily via ROS-p38 mediated cytostatic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Corynoxine Protects Dopaminergic Neurons Through Inducing Autophagy and Diminishing Neuroinflammation in Rotenone-Induced Animal Models of Parkinson’s Disease [frontiersin.org]
- 10. Routine Western blot to check autophagic flux: cautions and recommendations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Annexin V-FITC/PI staining for apoptosis evaluation [bio-protocol.org]
- 13. Annexin V/PI apoptosis detection [bio-protocol.org]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bosterbio.com [bosterbio.com]
- 16. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
How to control for Corynoxine's effects on opioid receptors in pain studies
This guide provides troubleshooting advice and frequently asked questions for researchers investigating the effects of Corynoxine on opioid receptors in pain studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Corynoxine's analgesic effects?
Corynoxine is an oxindole alkaloid found in the plant Mitragyna speciosa (Kratom). Its primary analgesic effect is mediated through its activity as a full agonist at the mu-opioid receptor (MOR).[1] Unlike classic opioids, Corynoxine displays biased agonism, meaning it activates G-protein signaling pathways without significantly recruiting β-arrestin-2.[1][2][3] This unique profile suggests it may produce analgesia with a reduced risk of adverse effects commonly associated with traditional opioids, such as respiratory depression and tolerance.[1][2][3]
Q2: How does Corynoxine's binding affinity and potency at opioid receptors compare to other compounds?
Corynoxine shows a strong and selective binding affinity for the mu-opioid receptor (MOR).[4][5] Its affinity for kappa-opioid (KOR) and delta-opioid (DOR) receptors is significantly lower, and it does not appear to signal through these subtypes.[1] In some studies, Corynoxine was found to be more potent than morphine in certain nociceptive assays.[5]
Quantitative Data Summary: Opioid Receptor Interactions
| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Activity (Assay) | Efficacy | Reference |
| Corynoxine | Human MOR | 16.4 | [³⁵S]GTPγS | Full Agonist | [4][5] |
| Mouse MOR | 140 | [³⁵S]GTPγS | Full Agonist | [1] | |
| KOR / DOR | No significant signaling | [³⁵S]GTPγS | - | [1] | |
| Corynoxine B | Human MOR | 109.8 | - | - | [4] |
| Morphine | Mouse MOR | - | Tail-Withdrawal | Full Agonist | [1] |
| 7-hydroxymitragynine | Human MOR | 47 | BRET | Potent Agonist | [4] |
| Mitragynine | Human MOR | 233 | BRET | Partial Agonist | [4] |
| Mouse MOR | 230 | [³⁵S]GTPγS | Partial Agonist | [1] |
Troubleshooting Guide
Q3: My in vivo pain assay with Corynoxine shows a weaker analgesic effect than expected. What are potential causes?
Several factors could contribute to this discrepancy:
-
Species Differences: Opioid receptors can vary between species (e.g., human vs. mouse), which may affect binding affinity and functional potency.[1]
-
Route of Administration: The bioavailability and metabolism of Corynoxine can differ based on the administration route (e.g., intraperitoneal, oral, intracerebroventricular). Ensure the chosen route is appropriate for achieving sufficient central nervous system penetration.
-
Compound Purity and Stability: Verify the purity of your Corynoxine sample. Impurities can affect the compound's activity. Additionally, ensure proper storage to prevent degradation.
-
Assay Sensitivity: The specific pain model used (e.g., hot-plate, tail-flick, formalin test) has varying sensitivity to different analgesic mechanisms. The hot-plate test, for instance, has shown Corynoxine's effects to be reversible by naltrexone.[4]
Q4: How can I experimentally confirm that the observed analgesia from Corynoxine is mediated by mu-opioid receptors?
The most direct method is to perform an antagonist challenge study.
-
Establish a Baseline: Determine the effective dose (e.g., ED₅₀) of Corynoxine that produces a consistent analgesic effect in your chosen pain model.
-
Pre-treatment with an Antagonist: Administer a non-selective opioid antagonist like naltrexone or naloxone prior to Corynoxine administration.
-
Observe for Reversal: If the analgesic effect of Corynoxine is significantly reduced or completely blocked by the antagonist, it confirms that the effect is mediated through opioid receptors.
Caption: Workflow for an antagonist challenge experiment.
Q5: I'm concerned about potential off-target effects. How do I control for them?
While Corynoxine is selective for MOR, it's good practice to rule out other potential mechanisms.
-
Receptor Selectivity Profiling: If resources permit, screen Corynoxine against a panel of other receptors known to be involved in pain, such as adrenergic, cannabinoid, or TRPV1 receptors.[2][6]
-
Review Literature: Some related Kratom alkaloids, like corynantheidine, have shown affinity for adrenergic receptors.[7] While this is not prominently reported for Corynoxine, being aware of the pharmacology of structurally similar compounds is important.
-
Use Specific Antagonists: If you hypothesize a specific off-target effect (e.g., on α₂-adrenergic receptors), use a selective antagonist for that receptor in a similar manner to the naltrexone challenge.
Key Experimental Protocols
Protocol 1: Radioligand Binding Assay for Opioid Receptors
This protocol is used to determine the binding affinity (Ki) of Corynoxine for mu, delta, and kappa opioid receptors.
-
Preparation: Prepare cell membrane homogenates from cells expressing the human opioid receptor subtype of interest (hMOR, hDOR, or hKOR).
-
Reaction Mixture: In a 96-well plate, combine the cell membrane preparation, a specific radioligand ([³H]DAMGO for MOR, [³H]DPDPE for DOR, or [³H]U69,593 for KOR), and varying concentrations of Corynoxine.
-
Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a set time (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand. Wash the filters quickly with ice-cold buffer.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of Corynoxine that inhibits 50% of the specific binding of the radioligand). Convert the IC₅₀ value to a Ki (inhibition constant) value using the Cheng-Prusoff equation.
Protocol 2: [³⁵S]GTPγS Functional Assay
This assay measures G-protein activation following receptor agonism.
-
Preparation: Use the same cell membrane preparations as in the binding assay.
-
Reaction Mixture: Combine membranes, varying concentrations of Corynoxine, GDP, and [³⁵S]GTPγS in an assay buffer.
-
Incubation: Incubate at 30°C for 60 minutes. The agonist-activated receptor will catalyze the binding of [³⁵S]GTPγS to G-proteins.
-
Separation & Quantification: Separate bound and free [³⁵S]GTPγS using filtration, as described in the binding assay protocol, and quantify using a scintillation counter.
-
Data Analysis: Plot the stimulated binding of [³⁵S]GTPγS against the log concentration of Corynoxine. Use non-linear regression to calculate the EC₅₀ (concentration for 50% of maximal response) and Emax (maximum effect relative to a standard full agonist like DAMGO).
Caption: Biased agonism of Corynoxine at the mu-opioid receptor.
References
- 1. Kratom Alkaloids as Probes for Opioid Receptor Function: Pharmacological Characterization of Minor Indole and Oxindole Alkaloids from Kratom - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the Therapeutic Potential of Mitragynine and Corynoxeine: Kratom-Derived Indole and Oxindole Alkaloids for Pain Management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Kratom Alkaloids: Interactions With Enzymes, Receptors, and Cellular Barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 6. analgesic-effects-of-main-indole-alkaloid-of-kratom-mitragynine-in-acute-pain-animal-model - Ask this paper | Bohrium [bohrium.com]
- 7. Investigation of the Adrenergic and Opioid Binding Affinities, Metabolic Stability, Plasma Protein Binding Properties, and Functional Effects of Selected Indole-Based Kratom Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
Refining Corynoxine treatment protocols to minimize cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Corynoxine in experimental settings, with a focus on refining treatment protocols to minimize cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is Corynoxine and what are its primary mechanisms of action?
A1: Corynoxine is a tetracyclic oxindole alkaloid with demonstrated anti-tumor and neuroprotective properties. Its primary mechanisms of action include the induction of apoptosis and autophagy in cancer cells. It has been shown to modulate key cellular signaling pathways, including the PI3K/AKT/mTOR and PI3K/AKT/COX-2 pathways, to exert its effects.[1] In pancreatic cancer cells, Corynoxine's anti-proliferative effects are primarily mediated through ROS-p38 induced cytostasis.[2]
Q2: What is the recommended solvent and final concentration for in vitro studies?
A2: Corynoxine is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For cell culture experiments, it is crucial to maintain a final DMSO concentration that is non-toxic to the cells. It is recommended to keep the final DMSO concentration at or below 0.1% in the culture medium, as cell viability can be impacted above this limit.[3] Some studies have used up to 1% DMSO as a control, but it is best to determine the tolerance of your specific cell line.[4]
Q3: What are the typical morphological changes observed in cells undergoing Corynoxine-induced cytotoxicity?
A3: Cells undergoing cytotoxicity due to Corynoxine treatment may exhibit several morphological changes. These can include cell shrinkage, membrane blebbing, and detachment from the culture surface.[5][6] In pancreatic cancer cell lines, treatment has been observed to cause distinct changes in cellular morphology.[2]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with Corynoxine, helping you to refine your treatment protocols and minimize cytotoxicity.
| Issue | Potential Cause | Recommended Solution |
| High cell death in control group | Solvent (DMSO) toxicity: The concentration of DMSO in the final culture medium may be too high. | Ensure the final DMSO concentration does not exceed 0.1%.[3] Prepare a vehicle control with the same final DMSO concentration as the highest Corynoxine treatment group to accurately assess solvent-induced toxicity. |
| Sub-optimal cell health: Cells may have been unhealthy or at a very high passage number before the experiment. | Use cells with a low passage number and ensure they are in the logarithmic growth phase. Visually inspect cells for normal morphology before seeding. | |
| Inconsistent results between experiments | Variability in cell density: Inconsistent cell seeding density can lead to variable responses to treatment. | Optimize and standardize the cell seeding density for your specific cell line and plate format. Ensure even cell distribution in each well. |
| Fluctuations in incubation time: Even small variations in incubation time can affect cell viability. | Strictly adhere to the planned incubation times for all experiments.[7] | |
| Unexpectedly high cytotoxicity at low Corynoxine concentrations | Cell line sensitivity: Different cell lines exhibit varying sensitivities to Corynoxine. | Perform a dose-response experiment with a wide range of Corynoxine concentrations to determine the IC50 for your specific cell line. Start with a lower concentration range if high sensitivity is observed. |
| Incorrect stock solution concentration: Errors in weighing the compound or calculating the molarity can lead to inaccurate final concentrations. | Double-check all calculations and ensure the compound is fully dissolved in the stock solution. | |
| Test compound interference with cytotoxicity assay | Compound color: Colored compounds can interfere with the absorbance readings of colorimetric assays like MTT. | Use a cell viability assay that is not based on colorimetric measurements, such as a fluorescence-based assay or a direct cell counting method. Alternatively, include a "compound only" control (no cells) to measure the background absorbance of the compound at the tested concentrations. |
| Antioxidant properties of the compound: Compounds with antioxidant properties can directly reduce the MTT reagent, leading to an overestimation of cell viability. | Use an alternative cytotoxicity assay that is not based on cellular reduction, such as the Lactate Dehydrogenase (LDH) assay or the Neutral Red Uptake assay. |
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Corynoxine in various cell lines.
| Cell Line | Cell Type | Assay | Incubation Time | IC50 (µM) |
| A549 | Human lung adenocarcinoma | CCK-8 | 24 hours | 101.6[1] |
| NCI-H1299 | Human lung adenocarcinoma | CCK-8 | 24 hours | 189.8[1] |
| SPC-A1 | Human lung adenocarcinoma | CCK-8 | 24 hours | 161.8[1] |
| Patu-8988 | Human pancreatic cancer | CCK-8 | 24 hours | ~150[2] |
| Panc-1 | Human pancreatic cancer | CCK-8 | 24 hours | ~200[2] |
| Beas-2B | Normal human bronchial epithelial | CCK-8 | 24 hours | >200[1] |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This protocol is a standard method for assessing cell viability based on the metabolic activity of mitochondria.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Cell culture medium
-
Corynoxine stock solution
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of Corynoxine in cell culture medium. The final DMSO concentration should be consistent across all wells and ideally ≤0.1%.
-
Remove the old medium from the wells and add 100 µL of the prepared Corynoxine dilutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells into the culture medium as an indicator of cytotoxicity.
Materials:
-
Commercially available LDH cytotoxicity assay kit
-
96-well plates
-
Cell culture medium
-
Corynoxine stock solution
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat cells with serial dilutions of Corynoxine as described in the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells lysed with the provided lysis buffer).
-
After the incubation period, carefully collect the cell culture supernatant from each well.
-
Follow the manufacturer's instructions to mix the supernatant with the LDH reaction mixture in a new 96-well plate.
-
Incubate the plate at room temperature for the time specified in the kit protocol, protected from light.
-
Add the stop solution provided in the kit.
-
Measure the absorbance at the recommended wavelength (usually around 490 nm).
-
Calculate the percentage of cytotoxicity based on the absorbance values of the treated, spontaneous release, and maximum release controls.
Visualizations
Caption: Workflow for assessing Corynoxine cytotoxicity.
Caption: Corynoxine inhibits the PI3K/AKT/mTOR pathway.
Caption: Corynoxine suppresses COX-2 expression.
References
- 1. Corynoxine suppresses lung adenocarcinoma proliferation and metastasis via inhibiting PI3K/AKT pathway and suppressing Cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Corynoxine suppresses pancreatic cancer growth primarily via ROS-p38 mediated cytostatic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Corynoxine and Corynoxine B as Autophagy Inducers for Neurodegenerative Disease Research
For researchers, scientists, and drug development professionals, the modulation of autophagy presents a promising therapeutic avenue for neurodegenerative diseases characterized by the accumulation of misfolded proteins. Among the natural compounds identified as autophagy enhancers, the oxindole alkaloids Corynoxine and its stereoisomer Corynoxine B have emerged as significant candidates. Both isolated from the medicinal plant Uncaria rhynchophylla, these compounds, while structurally similar, induce autophagy through distinct signaling pathways, offering different strategic approaches for therapeutic development.
This guide provides a comprehensive comparison of Corynoxine and Corynoxine B, presenting supporting experimental data, detailed methodologies, and visual representations of their mechanisms of action to aid in the selection and application of these compounds in research and drug discovery.
Quantitative Comparison of Autophagy Induction
The following table summarizes the key quantitative parameters from experimental studies on Corynoxine and Corynoxine B, highlighting their distinct mechanisms and experimental conditions.
| Parameter | Corynoxine | Corynoxine B |
| Mechanism of Action | mTOR-dependent | mTOR-independent |
| Primary Signaling Pathway | Inhibition of Akt/mTOR signaling | Beclin-1-dependent, enhanced HMGB1/2-Beclin-1 interaction |
| Key Molecular Interactions | Reduction of phospho-Akt, phospho-mTOR, and phospho-p70 S6 Kinase levels[1][2] | Direct binding to HMGB1/2, promoting its interaction with the Beclin-1/VPS34 complex[1][3][4] |
| Effective Concentration (in vitro) | 25 µM in N2a and SH-SY5Y cells[2] | 20 µmol/L in PC12 and N2a cells[1][4] |
| Treatment Duration (in vitro) | 6 to 24 hours[2] | 6 to 12 hours[1][4] |
| Observed Effects | Increased LC3-II levels, enhanced clearance of α-synuclein, and neuroprotection in Parkinson's disease models[1][2][5] | Increased formation of EGFP-2xFYVE puncta (indicating PI3P production), enhanced α-synuclein clearance, and improved behavioral outcomes in Parkinson's disease animal models[1][3][4] |
| Cell Lines Used in Studies | N2a, SH-SY5Y, PC12[1][2] | PC12, N2a[1][4] |
Signaling Pathways and Mechanisms of Action
Corynoxine and Corynoxine B, despite being stereoisomers, leverage different cellular machinery to initiate autophagy. These distinct mechanisms are visually represented in the following diagrams.
Experimental Protocols
To facilitate the replication and further investigation of the effects of Corynoxine and Corynoxine B, detailed methodologies for key experiments are provided below.
Western Blot Analysis for Autophagy Markers and Signaling Proteins
This protocol is essential for quantifying the changes in key proteins involved in autophagy and the respective signaling pathways of Corynoxine and Corynoxine B.
1. Cell Culture and Treatment:
- Culture neuronal cell lines such as N2a or SH-SY5Y in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
- Seed cells in 6-well plates and grow to 70-80% confluency.
- Treat cells with either Corynoxine (e.g., 25 µM) or Corynoxine B (e.g., 20 µM) for the desired time points (e.g., 6, 12, or 24 hours). A vehicle control (e.g., DMSO) should be run in parallel.
2. Protein Extraction:
- Wash cells twice with ice-cold phosphate-buffered saline (PBS).
- Lyse cells in RIPA buffer containing a protease and phosphatase inhibitor cocktail.
- Incubate on ice for 30 minutes, followed by centrifugation at 14,000 rpm for 15 minutes at 4°C.
- Collect the supernatant and determine the protein concentration using a BCA protein assay kit.
3. SDS-PAGE and Protein Transfer:
- Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
- Separate proteins on a 10-15% SDS-polyacrylamide gel.
- Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
4. Immunoblotting:
- Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C. Key primary antibodies include:
- For general autophagy: anti-LC3B, anti-p62/SQSTM1.
- For Corynoxine pathway: anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-mTOR (Ser2448), anti-mTOR, anti-phospho-p70S6K (Thr389), anti-p70S6K.
- For Corynoxine B pathway: anti-Beclin-1, anti-HMGB1, anti-HMGB2, anti-VPS34.
- Loading control: anti-β-actin or anti-GAPDH.
- Wash the membrane three times with TBST.
- Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again three times with TBST.
5. Detection and Quantification:
- Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
- Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the protein of interest to the loading control. The LC3-II/LC3-I or LC3-II/β-actin ratio is a key indicator of autophagosome formation.
Co-Immunoprecipitation (Co-IP) for Beclin-1 and HMGB1/2 Interaction
This protocol is specifically designed to validate the mechanism of Corynoxine B by demonstrating its enhancement of the interaction between Beclin-1 and HMGB1/2.
1. Cell Lysis:
- Treat N2a cells with Corynoxine B (e.g., 20 µM) for 6 hours.
- Lyse cells in a non-denaturing Co-IP lysis buffer containing protease inhibitors.
2. Immunoprecipitation:
- Pre-clear the cell lysates by incubating with protein A/G magnetic beads.
- Incubate the pre-cleared lysates with an anti-Beclin-1 antibody or a control IgG overnight at 4°C with gentle rotation.
- Add protein A/G magnetic beads and incubate for another 2-4 hours to capture the antibody-protein complexes.
3. Washing and Elution:
- Wash the beads several times with Co-IP lysis buffer to remove non-specific binding.
- Elute the protein complexes from the beads by boiling in SDS sample buffer.
4. Western Blot Analysis:
- Perform Western blotting on the eluted samples as described in the previous protocol.
- Probe the membrane with anti-HMGB1 and anti-HMGB2 antibodies to detect the co-immunoprecipitated proteins. The presence of a stronger HMGB1/2 band in the Corynoxine B-treated sample compared to the control indicates an enhanced interaction with Beclin-1.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for comparing the autophagy-inducing effects of Corynoxine and Corynoxine B.
References
- 1. Corynoxine B targets at HMGB1/2 to enhance autophagy for α-synuclein clearance in fly and rodent models of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Corynoxine B targets at HMGB1/2 to enhance autophagy for α-synuclein clearance in fly and rodent models of Parkinson's disease - 科研通 [ablesci.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Corynoxine Protects Dopaminergic Neurons Through Inducing Autophagy and Diminishing Neuroinflammation in Rotenone-Induced Animal Models of Parkinson’s Disease [frontiersin.org]
A Comparative Analysis of Corynoxine and Rapamycin on mTOR Signaling
A Comprehensive Guide for Researchers and Drug Development Professionals
The mechanistic target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and metabolism, making it a prime target for therapeutic intervention in various diseases, including cancer and neurodegenerative disorders. This guide provides a comparative analysis of two compounds known to modulate this pathway: the well-established mTOR inhibitor, rapamycin, and the natural alkaloid, Corynoxine.
Introduction to Corynoxine and Rapamycin
Rapamycin is a macrolide produced by the bacterium Streptomyces hygroscopicus. It is a potent and specific allosteric inhibitor of mTOR Complex 1 (mTORC1). By forming a complex with the intracellular protein FKBP12, rapamycin binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, leading to the inhibition of mTORC1 activity.[1] This inhibition disrupts downstream signaling, affecting protein synthesis and cell growth.[2] Rapamycin is widely used as an immunosuppressant and has been extensively studied for its anti-cancer and anti-aging properties.
Corynoxine is an oxindole alkaloid isolated from the plant Uncaria rhynchophylla. It has been shown to induce autophagy and exert neuroprotective and anti-tumor effects by inhibiting the PI3K/AKT/mTOR signaling pathway. While its precise mechanism of mTOR inhibition is less characterized than that of rapamycin, studies indicate that it reduces the phosphorylation of mTOR and its downstream effectors.
Comparative Efficacy on mTOR Signaling and Cell Proliferation
A direct quantitative comparison of the mTOR-inhibiting potency of Corynoxine and rapamycin is not yet available in published literature. However, we can infer their relative efficacy by comparing their effects on downstream cellular processes, such as cell proliferation, as measured by IC50 values (the concentration of a drug that inhibits a specific biological or biochemical function by 50%).
| Compound | Target | Cell Line | Assay | IC50 Value | Citation(s) |
| Rapamycin | mTORC1 | HEK293 | mTOR Inhibition | ~0.1 nM | [3] |
| Cell Viability | T98G (Glioblastoma) | Cell Viability | 2 nM | [3] | |
| Cell Viability | U87-MG (Glioblastoma) | Cell Viability | 1 µM | [3] | |
| Cell Viability | Ca9-22 (Oral Cancer) | Cell Proliferation | ~15 µM | [4] | |
| Cell Viability | B16 (Melanoma) | Cell Viability | 0.1-100 nM (range) | [5] | |
| Corynoxine | PI3K/AKT/mTOR | A549 (Lung Adenocarcinoma) | Cell Proliferation | 101.6 µM | [6] |
| PI3K/AKT/mTOR | NCI-H1299 (Lung Cancer) | Cell Proliferation | 189.8 µM | [6] | |
| PI3K/AKT/mTOR | SPC-A1 (Lung Cancer) | Cell Proliferation | 161.8 µM | [6] |
Data Interpretation: The available data indicates a significant difference in the potency of rapamycin and Corynoxine. Rapamycin inhibits mTOR directly at sub-nanomolar concentrations and affects cell viability in the nanomolar to low micromolar range, depending on the cell line.[3][4][5] In contrast, Corynoxine's effect on cell proliferation is observed at much higher concentrations, with IC50 values in the micromolar range.[6] This suggests that rapamycin is a significantly more potent inhibitor of mTOR-driven cell proliferation than Corynoxine.
Mechanism of Action on the mTOR Pathway
While both compounds ultimately lead to the inhibition of mTOR signaling, their mechanisms of action appear to differ.
Rapamycin acts as a specific, allosteric inhibitor of mTORC1. It does not directly compete with ATP at the kinase domain. This specificity for mTORC1 is a key feature of its mechanism.[1][2]
Corynoxine has been shown to decrease the phosphorylation of Akt, mTOR, and the downstream effector p70S6K. This suggests that Corynoxine may act upstream of mTOR, potentially at the level of PI3K or Akt, leading to a reduction in mTOR activity.
Below is a diagram illustrating the mTOR signaling pathway and the proposed points of inhibition for rapamycin and Corynoxine.
Caption: mTOR signaling pathway with points of inhibition for Corynoxine and Rapamycin.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to assess the effects of Corynoxine and rapamycin on mTOR signaling.
Cell Proliferation Assay (MTT/MTS Assay)
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well in 90 µL of the appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.[7]
-
Compound Treatment: Prepare serial dilutions of Corynoxine or rapamycin in culture medium. Add 10 µL of the diluted compound to the respective wells and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTS/MTT Addition: Following treatment, add 10-20 µL of MTS or MTT solution to each well and incubate for 1-4 hours.[7]
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 550 nm for MTT) using a microplate reader.[4][7]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value using appropriate software (e.g., GraphPad Prism).[7]
Western Blot Analysis for mTOR Pathway Proteins
Western blotting is used to detect and quantify the levels of specific proteins, including the phosphorylated (activated) forms of mTOR and its downstream targets.
-
Cell Lysis: Treat cells with Corynoxine or rapamycin at the desired concentrations and time points. Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl-sulfate polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-mTOR, total mTOR, p-p70S6K, total p70S6K, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize them using an imaging system.
-
Quantification: Quantify the band intensities using densitometry software (e.g., ImageJ) and normalize to a loading control like β-actin.
Below is a diagram illustrating a typical experimental workflow for comparing the effects of Corynoxine and rapamycin.
Caption: Experimental workflow for comparing Corynoxine and Rapamycin.
Conclusion
Both Corynoxine and rapamycin demonstrate inhibitory effects on the mTOR signaling pathway, a key regulator of cellular processes. Rapamycin is a well-characterized, highly potent, and specific inhibitor of mTORC1, with efficacy in the nanomolar range. Corynoxine also inhibits the mTOR pathway, likely by acting on upstream components such as PI3K/Akt, but at significantly higher concentrations than rapamycin.
The substantial difference in potency suggests that rapamycin is a more direct and powerful inhibitor of mTOR-mediated cell proliferation. However, Corynoxine's multifaceted effects, including its anti-inflammatory and neuroprotective properties, may offer therapeutic advantages in specific contexts. Further research, including direct comparative studies and detailed mechanistic investigations, is warranted to fully elucidate the therapeutic potential of Corynoxine and its relative merits compared to established mTOR inhibitors like rapamycin. This will be crucial for guiding future drug development efforts targeting the mTOR pathway.
References
- 1. m.youtube.com [m.youtube.com]
- 2. youtube.com [youtube.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapamycin inhibits B16 melanoma cell viability in vitro and in vivo by inducing autophagy and inhibiting the mTOR/p70‑S6k pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Corynoxine suppresses lung adenocarcinoma proliferation and metastasis via inhibiting PI3K/AKT pathway and suppressing Cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mcours.net [mcours.net]
Corynoxine's efficacy compared to other Mitragyna speciosa alkaloids
An Objective Comparison of Corynoxine's Efficacy Against Other Mitragyna Speciosa Alkaloids
This guide provides a detailed comparison of the pharmacological efficacy of corynoxine, an oxindole alkaloid found in Mitragyna speciosa (kratom), with other major alkaloids from the same plant. The information is intended for researchers, scientists, and professionals in drug development, offering a comparative analysis based on available experimental data.
Introduction to Mitragyna speciosa Alkaloids
Mitragyna speciosa contains a diverse array of over 50 indole and oxindole alkaloids.[1] The primary psychoactive compounds are mitragynine, which is the most abundant, and 7-hydroxymitragynine, a minor but highly potent alkaloid.[2][3] Corynoxine, an oxindole alkaloid, is present in smaller quantities but exhibits a distinct pharmacological profile.[2] This guide focuses on comparing the receptor binding affinities, functional activities, and downstream signaling of corynoxine relative to other key kratom alkaloids.
Receptor Binding Affinity and Functional Activity
The therapeutic and physiological effects of kratom alkaloids are primarily mediated through their interactions with various neurotransmitter receptors, most notably opioid receptors. The binding affinity (Ki) and functional efficacy (EC50, Emax) at these receptors determine the pharmacological profile of each compound.
Opioid Receptor Interactions
Recent studies have elucidated the binding affinities and functional activities of several key kratom alkaloids at human (h) and mouse (m) mu-opioid (MOR), kappa-opioid (KOR), and delta-opioid (DOR) receptors.
Table 1: Opioid Receptor Binding Affinities (Ki, nM) of Mitragyna speciosa Alkaloids
| Alkaloid | hMOR | hKOR | hDOR | mMOR | Reference |
|---|---|---|---|---|---|
| Corynoxine | 16.4 | >10,000 | >10,000 | >1,000 | [1][4] |
| Corynoxine B | 109.8 | >10,000 | >10,000 | >1,000 | [1][4] |
| Mitragynine | 161 - 233 | 198 | >10,000 | 230 | [1][4][5] |
| 7-Hydroxymitragynine | 7.16 - 47 | 74.1 - 188 | 219 - 236 | - | [4][5] |
| Corynantheidine | 118 | 1910 | >10,000 | 57 | [1][4][5] |
| Speciociliatine | 54.5 - 560 | 116 | >10,000 | - | [4][5] |
| Paynantheine | 410 | - | - | - | [4] |
| Speciogynine | 728 | - | - | - | [4] |
Note: Lower Ki values indicate higher binding affinity.
Table 2: Opioid Receptor Functional Activity of Mitragyna speciosa Alkaloids
| Alkaloid | Receptor | Activity Type | Emax (%) | EC50 (nM) | Reference |
|---|---|---|---|---|---|
| Corynoxine | mMOR | Full Agonist | - | - | [1] |
| Mitragynine | hMOR | Partial Agonist | - | 339 | [4] |
| mMOR | Partial Agonist | 65 | - | [1] | |
| 7-Hydroxymitragynine | hMOR | Partial Agonist | - | 34.5 | [4] |
| Corynantheidine | mMOR | Partial Agonist | 74 | - | [1] |
| Isopaynantheine | mKOR | Agonist | - | - | [1] |
Emax represents the maximum response an agonist can produce, relative to a reference full agonist. EC50 is the concentration required to produce 50% of the maximum response.
From the data, corynoxine demonstrates a strong and selective binding affinity for the human mu-opioid receptor (hMOR), with a Ki value of 16.4 nM, which is approximately 5-fold greater than its stereoisomer, corynoxine B.[4] In functional assays, corynoxine was identified as a full agonist at the mouse MOR (mMOR), while its indole counterpart, corynantheidine, acts as a partial agonist with comparable efficacy to mitragynine.[1] In contrast, corynoxine B showed poor binding affinity at all opioid subtypes.[1]
Mitragynine and 7-hydroxymitragynine are both partial agonists at the MOR, with 7-hydroxymitragynine showing significantly higher binding affinity and potency.[4][6] Mitragynine also functions as an antagonist at kappa- and delta-opioid receptors.[2][6]
Adrenergic and Serotonergic Receptor Interactions
Beyond the opioid system, kratom alkaloids interact with other receptor systems, contributing to their complex pharmacological effects.
-
Corynoxine: Promotes vasodilation through antagonism of α1A adrenergic receptors.[2]
-
Mitragynine: Interacts with dopamine D2 receptors and acts as a partial agonist at 5-HT1A serotonin receptors, which may contribute to its stimulant and mood-enhancing effects.[2] It also has an affinity for various α-adrenergic receptor subtypes.[3]
-
Corynantheidine: Shows a higher binding affinity for α-adrenergic receptors than for opioid receptors.[5]
Signaling Pathways
A key distinction in the mechanism of action of kratom alkaloids compared to classical opioids lies in their downstream signaling pathways following mu-opioid receptor (MOR) activation.
G-Protein Activation vs. β-Arrestin Recruitment
Classical opioids like morphine are full MOR agonists that strongly activate both the G-protein signaling pathway, which is responsible for analgesia, and the β-arrestin 2 pathway. The recruitment of β-arrestin 2 is linked to the development of adverse effects such as respiratory depression, constipation, and tolerance.[2][7]
Many Mitragyna speciosa alkaloids, including mitragynine and corynoxine, are G-protein biased agonists.[1][2][7] They activate the G-protein pathway to produce analgesia but do not significantly recruit β-arrestin 2.[2][7] This biased agonism is thought to be responsible for the potentially safer profile of these alkaloids, with attenuated respiratory depression observed for corynoxine and mitraciliatine in mice compared to morphine.[1]
Caption: Mu-opioid receptor signaling by kratom alkaloids.
Experimental Protocols
The data presented in this guide were primarily derived from two key types of in vitro experiments: radioligand binding assays and functional assays measuring G-protein activation.
Radioligand Binding Assays
This method is used to determine the binding affinity (Ki) of a compound for a specific receptor.
-
Preparation: Cell membranes expressing the receptor of interest (e.g., hMOR, hKOR, hDOR) are prepared.[5]
-
Incubation: The membranes are incubated with a radiolabeled ligand (a molecule that binds to the receptor and emits radiation) and various concentrations of the test compound (e.g., corynoxine).
-
Competition: The test compound competes with the radiolabeled ligand for binding to the receptor.
-
Measurement: The amount of radioactivity bound to the membranes is measured. A higher concentration of the test compound will displace more of the radiolabeled ligand, resulting in lower radioactivity.
-
Analysis: The data are used to calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand), from which the Ki (inhibition constant) is derived.
Caption: Workflow for radioligand binding assays.
[³⁵S]GTPγS Functional Assays
This assay is used to determine the functional activity (agonism or antagonism) of a compound at a G-protein-coupled receptor (GPCR), such as the opioid receptors.
-
Principle: When a GPCR is activated by an agonist, it catalyzes the exchange of GDP for GTP on the associated G-protein. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds to the activated G-protein and accumulates.
-
Procedure: Cell membranes expressing the receptor of interest are incubated with the test compound, GDP, and [³⁵S]GTPγS.
-
Measurement: The amount of [³⁵S]GTPγS bound to the G-proteins is quantified by scintillation counting.
-
Analysis: An increase in [³⁵S]GTPγS binding indicates agonist activity. The potency (EC50) and efficacy (Emax) of the agonist can be determined from concentration-response curves.[1]
Conclusion
Corynoxine exhibits a distinct and potent pharmacological profile compared to other Mitragyna speciosa alkaloids. Its high and selective binding affinity for the mu-opioid receptor, coupled with its activity as a full agonist, positions it as a significant compound of interest.[1][4] Crucially, like mitragynine, corynoxine appears to be a G-protein biased agonist, suggesting a potential for analgesic effects with a reduced risk of the severe side effects associated with classical opioids.[1][2] While major alkaloids like mitragynine and 7-hydroxymitragynine have a broader interaction profile across opioid and other receptor systems, corynoxine's selectivity for the MOR makes it a valuable subject for further research in the development of safer opioid analgesics.
References
- 1. Kratom Alkaloids as Probes for Opioid Receptor Function: Pharmacological Characterization of Minor Indole and Oxindole Alkaloids from Kratom - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the Therapeutic Potential of Mitragynine and Corynoxeine: Kratom-Derived Indole and Oxindole Alkaloids for Pain Management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity of Mitragyna speciosa (“Kratom”) Alkaloids at Serotonin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kratom Alkaloids: Interactions With Enzymes, Receptors, and Cellular Barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of the Adrenergic and Opioid Binding Affinities, Metabolic Stability, Plasma Protein Binding Properties, and Functional Effects of Selected Indole-Based Kratom Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Predicted Mode of Binding to and Allosteric Modulation of the μ-Opioid Receptor by Kratom’s Alkaloids with Reported Antinociception in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. doaj.org [doaj.org]
Corynoxine's Anti-Cancer Efficacy: A Comparative Analysis in Pancreatic and Lung Cancer Cell Lines
For Immediate Release
This guide provides a comparative analysis of the anti-cancer effects of Corynoxine, a natural alkaloid, across different cancer cell lines, specifically focusing on pancreatic and lung cancer. The data presented herein is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of Corynoxine's therapeutic potential.
Quantitative Analysis of Anti-Cancer Effects
Corynoxine demonstrates significant anti-proliferative effects in both pancreatic and lung adenocarcinoma cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, are summarized below.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Panc-1 | Pancreatic Adenocarcinoma | Dose-dependent effect noted | [1] |
| Patu-8988 | Pancreatic Adenocarcinoma | Dose-dependent effect noted | [1] |
| A549 | Lung Adenocarcinoma | 101.6 | [2] |
| NCI-H1299 | Lung Adenocarcinoma | 189.8 | [2] |
| SPC-A1 | Lung Adenocarcinoma | 161.8 | [2] |
Note: While specific IC50 values for Panc-1 and Patu-8988 were not explicitly stated in the reviewed literature, a dose- and time-dependent reduction in cell viability was observed.[1]
Mechanisms of Action: A Tale of Two Pathways
Corynoxine's anti-cancer activity is mediated through distinct signaling pathways in pancreatic and lung cancer cells, highlighting its multifaceted mechanism of action.
Pancreatic Cancer: ROS-Mediated Apoptosis and Cell Cycle Arrest
In pancreatic ductal adenocarcinoma (PDAC) cell lines Panc-1 and Patu-8988, Corynoxine's primary mechanism involves the induction of cytostatic effects through the generation of Reactive Oxygen Species (ROS) and subsequent activation of the p38 signaling pathway.[3] This cascade of events leads to:
-
Endoplasmic Reticulum (ER) Stress: Corynoxine treatment induces ER stress, a condition that can trigger apoptosis when prolonged.
-
G2/M Phase Cell Cycle Arrest: The compound halts the cell cycle at the G2/M transition phase, preventing cancer cell division.[1] This is associated with the decreased expression of key cell cycle regulators CDK1, CyclinB1, and Cdc25C, and increased phosphorylation of CHK1 and ATR, which are involved in the DNA damage response.
-
Apoptosis: Corynoxine effectively triggers programmed cell death in pancreatic cancer cells.[3]
Caption: Corynoxine's mechanism in pancreatic cancer.
Lung Cancer: Inhibition of PI3K/AKT Signaling
In lung adenocarcinoma (LUAD) cell lines (A549, NCI-H1299, and SPC-A1), Corynoxine exerts its anti-proliferative and anti-metastatic effects by targeting the PI3K/AKT signaling pathway.[1][2] Key downstream effects include:
-
Suppression of Proliferation and Metastasis: Corynoxine markedly inhibits the proliferation, migration, and invasion of LUAD cells.[1][2]
-
Induction of Apoptosis: The compound promotes apoptotic cell death, evidenced by an increased Bax/Bcl-2 ratio.[2]
-
Inhibition of Epithelial-Mesenchymal Transition (EMT): Corynoxine treatment leads to the downregulation of Vimentin and upregulation of E-cadherin, indicating a reversal of the EMT process, which is crucial for metastasis.[2]
-
Downregulation of COX-2: The inhibition of the PI3K/AKT pathway results in a decrease in the expression of Cyclooxygenase-2 (COX-2), a protein implicated in inflammation and cancer progression.[2]
Caption: Corynoxine's mechanism in lung cancer.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the analysis of Corynoxine's anti-cancer effects.
Cell Viability Assay (CCK-8)
This assay is used to assess the effect of Corynoxine on cell proliferation.
Caption: Workflow for the CCK-8 cell viability assay.
Methodology:
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[4][5]
-
Incubation: The plate is pre-cultured for 24 hours in a humidified incubator at 37°C with 5% CO2.[5]
-
Drug Treatment: The culture medium is replaced with fresh medium containing various concentrations of Corynoxine.
-
Incubation: The cells are incubated with the drug for the desired time periods (e.g., 24, 48, or 72 hours).
-
CCK-8 Addition: 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well.[4][5]
-
Final Incubation: The plate is incubated for 1-4 hours at 37°C.[4][5]
-
Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader. Cell viability is calculated as a percentage of the control group.[3]
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay is used to quantify the percentage of apoptotic and necrotic cells following Corynoxine treatment.
Methodology:
-
Cell Treatment: Cells are treated with the desired concentrations of Corynoxine for a specific duration.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.
-
Resuspension: The cell pellet is resuspended in 1X Annexin V binding buffer.[6]
-
Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension.[1]
-
Incubation: The cells are incubated for 15 minutes at room temperature in the dark.[1]
-
Analysis: The stained cells are analyzed by flow cytometry.[6] Annexin V positive and PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.[2]
Cell Cycle Analysis (Propidium Iodide Staining)
This assay is used to determine the distribution of cells in different phases of the cell cycle after Corynoxine treatment.
Methodology:
-
Cell Treatment and Harvesting: Cells are treated with Corynoxine, harvested, and washed with PBS.
-
Fixation: The cells are fixed in ice-cold 70% ethanol and stored at -20°C overnight.[1]
-
Staining: The fixed cells are washed and resuspended in a solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).[1]
-
Incubation: The cells are incubated for 30 minutes at 37°C in the dark.[1]
-
Analysis: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[7]
References
- 1. Corynoxine suppresses pancreatic cancer growth primarily via ROS-p38 mediated cytostatic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ptglab.com [ptglab.com]
- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 7. youtube.com [youtube.com]
A Comparative Analysis of Corynoxine and Morphine Binding to μ-Opioid Receptors
For Immediate Release
This guide provides a detailed comparison of the binding affinity and subsequent signaling pathways of Corynoxine and the classical opioid, morphine, at the μ-opioid receptor (MOR). This document is intended for researchers, scientists, and professionals in the field of drug development and pharmacology.
Executive Summary
Morphine, a potent analgesic, exerts its effects through the μ-opioid receptor. However, its clinical use is hampered by significant side effects, including respiratory depression and the development of tolerance. These adverse effects are linked to the recruitment of β-arrestin signaling pathways. Corynoxine, a naturally occurring oxindole alkaloid, has emerged as a promising compound with a distinct signaling profile. This guide presents experimental data demonstrating that while both compounds bind to the μ-opioid receptor, Corynoxine acts as a G-protein biased agonist, potentially offering a safer therapeutic window.
Binding Affinity at the μ-Opioid Receptor
The binding affinity of a compound to its receptor is a critical determinant of its potency. This is often quantified by the inhibition constant (Ki), where a lower Ki value indicates a higher binding affinity.
| Compound | Binding Affinity (Ki) to μ-Opioid Receptor | Reference(s) |
| Corynoxine | 16.4 nM | [1] |
| Morphine | 1.168 nM - 1.2 nM | [1] |
Table 1: Comparison of the binding affinities of Corynoxine and morphine to the μ-opioid receptor. Data are presented as the inhibition constant (Ki).
The data indicates that morphine has a higher binding affinity for the μ-opioid receptor than Corynoxine.
Experimental Protocols
The binding affinities presented in this guide were determined using standard in vitro radioligand binding assays.
Radioligand Binding Assay for μ-Opioid Receptor Affinity:
This assay measures the ability of a test compound (e.g., Corynoxine or morphine) to displace a radiolabeled ligand that is known to bind with high affinity to the target receptor.
-
Membrane Preparation: Cell membranes expressing the μ-opioid receptor are prepared from either cultured cell lines (e.g., HEK293 cells) or from brain tissue homogenates.
-
Incubation: The membranes are incubated with a constant concentration of a radiolabeled μ-opioid receptor agonist, typically [³H]DAMGO ([D-Ala², N-MePhe⁴, Gly-ol]-enkephalin).
-
Competition: Increasing concentrations of the unlabeled test compound (Corynoxine or morphine) are added to the incubation mixture. The test compound competes with the radiolabeled ligand for binding to the receptor.
-
Separation and Quantification: After reaching equilibrium, the bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is then quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radiolabeled ligand.
Signaling Pathway Analysis
Upon binding to the μ-opioid receptor, an agonist can trigger distinct downstream signaling cascades. The two primary pathways are the G-protein signaling pathway, which is associated with the desired analgesic effects, and the β-arrestin pathway, which is linked to many of the adverse side effects of opioids.
Morphine: Morphine is considered a relatively unbiased or slightly G-protein biased agonist. It activates the Gαi/o protein, leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels, which collectively result in analgesia. However, morphine also promotes the recruitment of β-arrestin 2 to the receptor, which can lead to receptor desensitization, internalization, and the initiation of signaling cascades that contribute to side effects like respiratory depression and tolerance.[2]
Corynoxine: Experimental evidence indicates that Corynoxine is a G-protein biased agonist at the μ-opioid receptor.[3] It effectively activates the G-protein signaling pathway, leading to analgesia.[3] Crucially, Corynoxine does not appear to recruit β-arrestin 2, thereby avoiding the activation of the signaling pathways associated with many of the detrimental side effects of traditional opioids.[4][5]
Signaling Pathway Diagrams:
References
- 1. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 2. Mechanism of β-arrestin recruitment by the μ-opioid G protein-coupled receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kratom Alkaloids as Probes for Opioid Receptor Function: Pharmacological Characterization of Minor Indole and Oxindole Alkaloids from Kratom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kratom Alkaloids as Probes for Opioid Receptor Function: Pharmacological Characterization of Minor Indole and Oxindole Alkaloids from Kratom - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring the Therapeutic Potential of Mitragynine and Corynoxeine: Kratom-Derived Indole and Oxindole Alkaloids for Pain Management - PMC [pmc.ncbi.nlm.nih.gov]
Corynoxine and Its Enantiomer: A Comparative Guide to Autophagy Enhancement
For researchers, scientists, and drug development professionals, understanding the nuanced differences between chiral molecules is paramount. This guide provides a comparative analysis of the autophagy-enhancing properties of corynoxine and its enantiomer, corynoxine B, drawing upon available experimental data.
Delineating the Mechanistic Divide
The primary distinction between corynoxine and corynoxine B lies in their signaling pathways for autophagy induction. Corynoxine stimulates autophagy by inhibiting the Akt/mTOR signaling cascade.[1] In contrast, its enantiomer, corynoxine B, operates through a Beclin-1-dependent mechanism.[1] This fundamental difference in their mode of action suggests that their efficacy and potential therapeutic applications may vary depending on the specific cellular context and the nature of the autophagic dysfunction being targeted.
Corynoxine's Autophagy Induction Pathway
Caption: Corynoxine induces autophagy by inhibiting the Akt/mTOR pathway.
Corynoxine B's Autophagy Induction Pathway
Caption: Corynoxine B promotes autophagy through a Beclin-1-dependent mechanism.
Quantitative Analysis of Autophagy Induction
The following tables summarize the available quantitative data on the induction of autophagy by corynoxine and corynoxine B from separate studies. It is crucial to reiterate that these results are not from a direct comparative study and therefore should be interpreted with caution when assessing relative potency.
Table 1: Corynoxine-Induced Autophagy
| Cell Line | Concentration (µM) | Treatment Duration (hours) | Key Finding | Reference |
| N2a | 6.25 - 25 | 6 and 12 | Dose-dependent increase in LC3-II expression. | [2] |
| SH-SY5Y | 6.25 - 25 | 6 and 12 | Dose-dependent increase in LC3-II expression. | [2] |
Table 2: Corynoxine B-Induced Autophagy
| Cell Line | Concentration (µM) | Treatment Duration (hours) | Key Finding | Reference |
| PC12 | Not specified | Not specified | Beclin-1-dependent autophagy induction. | [1] |
Experimental Protocols
To facilitate the replication and further investigation of these findings, detailed methodologies for key experiments are outlined below.
Western Blotting for LC3-II Detection
A common method to assess autophagy is by measuring the conversion of LC3-I to LC3-II via Western blotting.
Caption: Standard workflow for detecting LC3-II levels by Western blotting.
Protocol Details:
-
Cell Lysis: Cells are treated with corynoxine or corynoxine B at the desired concentrations and for the specified duration. Following treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody against LC3 overnight at 4°C. A primary antibody against a housekeeping protein, such as β-actin, is used as a loading control.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: The intensity of the LC3-II and β-actin bands is quantified using densitometry software. The ratio of LC3-II to β-actin is calculated to normalize for protein loading.
Conclusion
References
- 1. Corynoxine promotes TFEB/TFE3-mediated autophagy and alleviates Aβ pathology in Alzheimer’s disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Anti-Inflammatory Activity of Plant-Derived Alkaloid Rhynchophylline in Neurological and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Corynoxine and Other Inhibitors of the PI3K/AKT/COX-2 Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Corynoxine's efficacy in inhibiting the PI3K/AKT/COX-2 signaling pathway, a critical cascade in cancer cell proliferation, survival, and inflammation. We will objectively compare its performance against other known inhibitors, supported by experimental data and detailed protocols to facilitate the replication of these pivotal studies.
The PI3K/AKT/COX-2 Signaling Cascade
The Phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a crucial intracellular signaling cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and motility. Downstream, this pathway can upregulate the expression of Cyclooxygenase-2 (COX-2), an enzyme responsible for producing prostaglandins like PGE2, which are implicated in inflammation and carcinogenesis.[1][2][3] Corynoxine, a bioactive component of Uncaria rhychophylla, has emerged as a potent inhibitor of this pathway, demonstrating significant anti-tumor effects.[4][5]
Caption: PI3K/AKT/COX-2 pathway with points of inhibition by various compounds.
Comparative Data on Pathway Inhibitors
The following table summarizes the quantitative data on the inhibitory effects of Corynoxine and alternative compounds on the PI3K/AKT/COX-2 pathway. This allows for a direct comparison of their potency and mechanisms of action in various cancer cell lines.
| Inhibitor | Target(s) | Cell Line / Model | IC50 Value | Key Experimental Observations |
| Corynoxine | PI3K, AKT, COX-2 | A549 (Lung Adenocarcinoma) | 101.6 µM | Suppresses proliferation, migration, and invasion. Induces apoptosis. Reduces protein levels of PI3K (p110δ) and p-AKT. Decreases COX-2 expression and PGE2 production.[4] |
| Isorhynchophylline | PI3K/AKT Pathway | A549 (Lung Adenocarcinoma) | 236 µM | An analog of Corynoxine, exhibiting weaker anti-tumor properties.[4] |
| LY294002 | PI3K | A549, HCC827 (Lung Adenocarcinoma) | 5-10 µM (effective conc.) | A selective PI3K inhibitor. Reduces COX-2 levels, and co-treatment with Corynoxine showed no further decrease, indicating a shared mechanism.[3][4] Abrogates PGE2-induced cell proliferation and migration.[3] |
| GDC-0068 | AKT | HCC827 (Lung Adenocarcinoma) | Not Specified | A pan-AKT specific inhibitor. Suppresses PGE2-induced COX-2 expression in a dose-dependent manner.[3] |
| Celecoxib | COX-2 | Lung Cancer Cells | 10 µM (effective conc.) | A selective COX-2 inhibitor. Used as a control for measuring PGE2 inhibition.[4] Synergistic effect with LY294002 in suppressing proliferation and migration.[3] |
| NS398 | COX-2 | Epithelial Ovarian Cancer Cells | Not Specified | A selective COX-2 inhibitor. Impaired the phosphorylation of AKT, suggesting crosstalk from COX-2 to the PI3K/AKT pathway.[2] |
| Aspirin | COX-1, COX-2 | Epithelial Ovarian Cancer Cells | Not Specified | Impaired AKT phosphorylation, leading to cell growth inhibition and apoptosis.[2] |
Experimental Protocols for Replicating Key Studies
To ensure the reproducibility of the findings cited, this section provides detailed methodologies for the core experiments used to evaluate the efficacy of these inhibitors.
Caption: A typical experimental workflow for evaluating pathway inhibitors in vitro.
Cell Culture and Treatment
-
Cell Line: Human lung adenocarcinoma (A549) cells are commonly used.
-
Culture Medium: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation: Cultures are maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells are seeded in plates and allowed to adhere. Subsequently, the medium is replaced with fresh medium containing various concentrations of Corynoxine or an alternative inhibitor (e.g., LY294002, Celecoxib) for a specified duration, typically 24-48 hours, depending on the assay.
Cell Viability Assay (CCK-8)
-
Purpose: To assess the effect of the inhibitor on cell proliferation.
-
Procedure:
-
A549 cells are seeded into 96-well plates at a density of 5x10³ cells/well.
-
After 24 hours, cells are treated with different concentrations of the inhibitor.
-
Following the treatment period, 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well.
-
The plates are incubated for an additional 1-2 hours at 37°C.
-
The absorbance is measured at 450 nm using a microplate reader to determine cell viability. The IC50 value is calculated from the dose-response curve.[4]
-
Western Blotting
-
Purpose: To quantify the expression levels of key proteins in the signaling pathway (e.g., PI3K, p-AKT, AKT, COX-2).
-
Procedure:
-
Cells are treated with the inhibitor, then washed with PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA protein assay kit.
-
Equal amounts of protein (e.g., 30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk for 1 hour and then incubated overnight at 4°C with primary antibodies against target proteins (e.g., anti-PI3K, anti-p-AKT, anti-COX-2, and anti-β-actin as a loading control).
-
After washing, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) kit and quantified by densitometry.[4]
-
Quantitative Real-Time PCR (qRT-PCR)
-
Purpose: To measure the mRNA expression levels of target genes (e.g., PIK3CD, which encodes the p110δ subunit of PI3K).
-
Procedure:
-
Total RNA is extracted from treated cells using TRIzol reagent.
-
cDNA is synthesized from the RNA using a reverse transcription kit.
-
qRT-PCR is performed using a SYBR Green PCR master mix on a real-time PCR system.
-
The relative expression of the target gene is calculated using the 2^-ΔΔCt method, with a housekeeping gene like GAPDH for normalization.[4]
-
ELISA Assay
-
Purpose: To measure the concentration of secreted molecules like Prostaglandin E2 (PGE2).
-
Procedure:
-
A549 cells are treated with various concentrations of Corynoxine or a control inhibitor like Celecoxib (40 µM) for 24 hours.
-
The cell culture supernatant is collected.
-
The concentration of PGE2 in the supernatant is determined using a commercially available PGE2 ELISA kit according to the manufacturer's instructions.[4]
-
Conclusion
The available research demonstrates that Corynoxine is a promising natural compound for the inhibition of the PI3K/AKT/COX-2 pathway.[4][5] Its ability to suppress key components of this cascade, such as PI3K and p-AKT, and consequently reduce COX-2 expression, translates into significant anti-proliferative and anti-metastatic effects in lung adenocarcinoma models.[4] When compared to its analog, isorhynchophylline, Corynoxine exhibits markedly higher potency.[4] Furthermore, its mechanism of action, confirmed through co-treatment studies with selective inhibitors like LY294002, solidifies its role as a direct modulator of the PI3K/AKT axis.[4] While synthetic inhibitors like LY294002 and GDC-0068 offer higher selectivity for specific kinases, Corynoxine's multi-target effect on the pathway presents a compelling case for its further development as a therapeutic agent in oncology. The methodologies outlined in this guide provide a robust framework for researchers to replicate and expand upon these foundational studies.
References
- 1. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]
- 2. Cyclooxygenase-2 inhibition inhibits PI3K/AKT kinase activity in epithelial ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Corynoxine suppresses lung adenocarcinoma proliferation and metastasis via inhibiting PI3K/AKT pathway and suppressing Cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Corynoxine suppresses lung adenocarcinoma proliferation and metastasis via inhibiting PI3K/AKT pathway and suppressing Cyclooxygenase-2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Analgesic Properties of Corynoxine and Mitragynine
For Immediate Release
This guide provides a detailed comparative study of the analgesic effects of two notable alkaloids, Corynoxine and mitragynine, derived from the Mitragyna speciosa (kratom) plant. This document is intended for researchers, scientists, and professionals in drug development, offering an objective comparison of the compounds' performance based on available experimental data.
Executive Summary
Mitragynine, the most abundant alkaloid in kratom, is recognized as a partial agonist of the mu-opioid receptor (MOR), while Corynoxine, a minor alkaloid, acts as a full agonist at the same receptor. Both compounds exhibit a unique pharmacological profile by demonstrating G-protein biased agonism, meaning they activate the G-protein signaling pathway responsible for analgesia without significantly recruiting the β-arrestin-2 pathway, which is associated with common opioid side effects like respiratory depression and constipation[1][2]. While extensive quantitative data exists for the analgesic effects of mitragynine in various preclinical models, similar detailed quantitative analysis for Corynoxine is less prevalent in the current literature, making a direct, robust potency comparison challenging. This guide summarizes the available data, details the experimental methodologies, and visualizes the proposed signaling pathways.
Data Presentation: Analgesic Effects
The following tables summarize the quantitative data on the analgesic effects of mitragynine from preclinical studies. Due to the limited availability of direct comparative studies, quantitative data for Corynoxine in the same models is not available for a side-by-side comparison.
Table 1: Analgesic Effects of Mitragynine in the Hot Plate Test
| Animal Model | Administration Route | Dose Range | ED₅₀ | Key Findings | Reference |
| Mice | Intraperitoneal (i.p.) | 3 - 35 mg/kg | Not explicitly stated, but dose-dependent increase in latency observed. | Significant increase in latency time at 35 mg/kg.[1][3] | [1][3] |
Table 2: Analgesic Effects of Mitragynine in the Tail-Flick Test
| Animal Model | Administration Route | Dose | Maximum Possible Effect (%MPE) | Key Findings | Reference |
| Mice | Oral (p.o.) | 200 mg/kg | 42.8 ± 7.2% | Mitragynine showed a higher %MPE than morphine (35.1 ± 4.8%) at the tested doses. |
Table 3: Analgesic Effects of Mitragynine in the Acetic Acid-Induced Writhing Test
| Animal Model | Administration Route | Dose | % Inhibition | Key Findings | Reference |
| Mice | Oral (p.o.) | 200 mg/kg | 45.1% (calculated from reduction in writhes) | Mitragynine at 200 mg/kg reduced the number of writhes from 17.5 to 9.6. |
Note: The analgesic effects of Corynoxine have been documented, and it is identified as a full mu-opioid receptor agonist, suggesting potent analgesic properties. However, specific ED₅₀ values and percentage inhibition data from standardized analgesic models were not available in the reviewed literature for a direct comparison.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of analgesic effects.
Hot Plate Test
The hot plate test is a widely used method to assess the response to thermal pain and evaluate the efficacy of centrally acting analgesics.
-
Apparatus: A commercially available hot plate apparatus consisting of a metal plate that can be heated to a constant temperature, enclosed by a transparent cylinder to keep the animal on the plate.
-
Procedure:
-
The hot plate is maintained at a constant temperature, typically between 50-55°C.
-
An animal (e.g., a mouse) is placed on the hot plate, and a timer is started simultaneously.
-
The latency to the first sign of a pain response, such as licking a paw or jumping, is recorded.
-
A cut-off time (e.g., 30-60 seconds) is predetermined to prevent tissue damage. If the animal does not respond within this time, it is removed from the plate, and the cut-off time is recorded as its latency.
-
-
Data Analysis: The latency period is measured before and after the administration of the test compound. An increase in the latency period indicates an analgesic effect. The results are often expressed as the mean latency ± SEM or as a percentage of the maximum possible effect (%MPE).
Tail-Flick Test
The tail-flick test is another common method for assessing the analgesic effects of drugs against thermal pain, primarily reflecting a spinal reflex.
-
Apparatus: A tail-flick analgesiometer that applies a focused beam of radiant heat to a portion of the animal's tail.
-
Procedure:
-
The animal (e.g., a mouse or rat) is gently restrained, and its tail is positioned over the radiant heat source.
-
The heat source is activated, and a timer starts.
-
The time taken for the animal to flick its tail away from the heat is automatically recorded as the tail-flick latency.
-
A cut-off time is set to avoid tissue damage.
-
-
Data Analysis: The baseline latency is recorded before drug administration. The test is repeated at various time points after administration of the test compound. An increase in tail-flick latency indicates analgesia. Data are typically presented as the mean latency ± SEM or as %MPE.
Acetic Acid-Induced Writhing Test
This test is a chemical-induced pain model used to evaluate the efficacy of peripheral and central analgesics.
-
Procedure:
-
Animals (e.g., mice) are pre-treated with the test compound or a vehicle control.
-
After a specified period, a dilute solution of acetic acid (e.g., 0.6%) is injected intraperitoneally to induce a characteristic writhing response (abdominal constrictions and stretching of the hind limbs).
-
The number of writhes is counted for a set period (e.g., 20-30 minutes), starting a few minutes after the acetic acid injection.
-
-
Data Analysis: The total number of writhes in the treated group is compared to the control group. The analgesic activity is expressed as the percentage inhibition of writhing, calculated using the formula: % Inhibition = [(Mean number of writhes in control group - Mean number of writhes in test group) / Mean number of writhes in control group] x 100
Signaling Pathways and Mechanisms of Action
Both Corynoxine and mitragynine exert their primary analgesic effects through the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR). A key feature of these alkaloids is their G-protein biased agonism. Unlike traditional opioids such as morphine, which activate both the G-protein pathway and the β-arrestin-2 pathway, Corynoxine and mitragynine preferentially activate the G-protein pathway[1][2].
The activation of the G-protein pathway leads to downstream signaling that inhibits neuronal activity and reduces the transmission of pain signals. The lack of significant β-arrestin-2 recruitment is hypothesized to be the reason for the reduced incidence of typical opioid-related side effects such as respiratory depression and constipation[1].
Mitragynine is classified as a partial agonist at the MOR, meaning it does not activate the receptor to its full capacity, even at high concentrations. In contrast, Corynoxine is a full agonist, suggesting it can elicit a maximal response from the receptor. This difference in efficacy could translate to differences in their analgesic potency and ceiling effects.
Beyond the opioid system, mitragynine's analgesic effects are also thought to involve descending noradrenergic and serotonergic pathways, further contributing to its complex pharmacological profile[4].
Signaling Pathway Diagrams
Caption: G-protein biased signaling pathway of Corynoxine and mitragynine at the mu-opioid receptor.
Caption: General experimental workflow for preclinical evaluation of analgesic compounds.
Conclusion
Both Corynoxine and mitragynine demonstrate promising analgesic properties, primarily through their unique interaction with the mu-opioid receptor as G-protein biased agonists. Mitragynine, as a partial agonist, has been more extensively studied, with a clear dose-dependent analgesic effect demonstrated in multiple preclinical models. Corynoxine, a full agonist, is expected to have significant analgesic efficacy, though more quantitative in vivo studies are needed to fully characterize its potency and comparative effectiveness against mitragynine and other analgesics. The G-protein bias of both compounds represents a significant area of interest for the development of safer opioid-like analgesics with a reduced side-effect profile. Further direct comparative studies are warranted to elucidate the therapeutic potential of Corynoxine relative to mitragynine.
References
- 1. Antinociceptive Action of Isolated Mitragynine from Mitragyna Speciosa through Activation of Opioid Receptor System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the Therapeutic Potential of Mitragynine and Corynoxeine: Kratom-Derived Indole and Oxindole Alkaloids for Pain Management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Central antinociceptive effects of mitragynine in mice: contribution of descending noradrenergic and serotonergic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Handling Protocols for Corynoxan
Disclaimer: Information regarding a specific chemical compound named "Corynoxan" is not publicly available. The following guidelines are based on standard laboratory procedures for handling hazardous chemicals and are intended to provide a framework for safe operation. Researchers must consult the specific Safety Data Sheet (SDS) for any chemical to obtain detailed safety information.
This guide provides essential, immediate safety and logistical information for handling a hypothetical hazardous chemical, referred to as "this compound." It includes procedural, step-by-step guidance to directly answer operational questions concerning personal protective equipment (PPE), handling, and disposal.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to ensure the safety of laboratory personnel. The level of protection required depends on the anticipated risk of exposure.
| Protection Level | Respirator Type | Chemical Resistant Clothing | Gloves | Eye/Face Protection | Footwear |
| Level C | Full-face or half-mask, air-purifying respirator (NIOSH approved) | One-piece coverall, hooded two-piece chemical splash suit, or chemical-resistant hood and apron with disposable coveralls.[1] | Outer: Chemical resistant; Inner: Chemical resistant[1] | Safety goggles or face shield | Chemical-resistant boots with steel toe and shank[1] |
| Level D | Not required (used for nuisance contamination only) | Coveralls | As needed based on situational risk | Safety glasses | Safety shoes/boots[1] |
Note: Level B protection, which includes a self-contained breathing apparatus (SCBA), is required for emergency situations or when ventilation is inadequate.
Experimental Protocol: Safe Handling of this compound in a Laboratory Setting
1. Preparation and Pre-Handling: 1.1. Conduct a pre-work risk assessment to identify potential hazards. 1.2. Ensure a calibrated and certified chemical fume hood is used for all manipulations of this compound. 1.3. Verify that an emergency eyewash station and safety shower are accessible and operational. 1.4. Assemble all necessary materials, including this compound, reagents, and equipment, within the fume hood to minimize movement. 1.5. Don the appropriate PPE as specified in the table above (minimum Level C for active handling).
2. Handling and Procedure: 2.1. Perform all work with this compound at least 6 inches inside the chemical fume hood. 2.2. Use compatible tools and containers to prevent chemical reactions. 2.3. Dispense the smallest required amount of this compound to minimize waste. 2.4. Keep all containers of this compound sealed when not in immediate use. 2.5. In case of a spill within the fume hood, immediately contain it with a compatible absorbent material.
3. Post-Handling and Decontamination: 3.1. Decontaminate all surfaces and equipment that have come into contact with this compound using a validated procedure. 3.2. Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by gown, and then eye/face protection. 3.3. Wash hands thoroughly with soap and water after removing PPE.
Operational Workflow for this compound Handling
The following diagram illustrates the logical steps for safely managing this compound from receipt to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
